Product packaging for 2-Nitroadamantane(Cat. No.:CAS No. 54564-31-7)

2-Nitroadamantane

Cat. No.: B056112
CAS No.: 54564-31-7
M. Wt: 181.23 g/mol
InChI Key: ZFSCSQSQXFIKKH-UHFFFAOYSA-N
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Description

2-Nitroadamantane is a strategically functionalized adamantane derivative that serves as a versatile and valuable intermediate in advanced organic synthesis and medicinal chemistry research. Its unique structure combines the rigid, lipophilic diamondoid scaffold of adamantane with the versatile reactivity of a nitro group. This makes it a key precursor for the synthesis of novel C2-substituted adamantane analogues, including amines, carboxylic acids, and amides, which are of significant interest in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Researchers utilize this compound to develop potential inhibitors and probes for enzymes and receptors, capitalizing on the adamantane moiety's ability to confer high binding affinity and metabolic stability. Furthermore, its electronic properties are exploited in materials science for the design of high-energy-density materials (HEDMs) and novel molecular frameworks with tailored electronic characteristics. The nitro group's strong electron-withdrawing effect and its capacity for further functionalization render this compound an indispensable building block for constructing complex, three-dimensional molecular architectures. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B056112 2-Nitroadamantane CAS No. 54564-31-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitroadamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSCSQSQXFIKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202988
Record name 2-Nitroadamantane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54564-31-7
Record name 2-Nitroadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054564317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Nitroadamantane from Adamantane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic route to 2-nitroadamantane, a valuable building block in medicinal chemistry and materials science, starting from the readily available hydrocarbon, adamantane. Direct nitration of adamantane overwhelmingly yields substitution at the tertiary bridgehead positions (C1), making the synthesis of the secondary isomer, this compound, a significant challenge. This document details a robust and reliable three-step synthetic pathway that proceeds via the key intermediates adamantanone and adamantanone oxime. Detailed experimental protocols for each transformation are provided, along with a summary of quantitative data in tabular format. Additionally, a workflow diagram is presented to visually guide researchers through the synthetic sequence. This guide is intended for professionals in chemical research and drug development who require a practical, in-depth understanding of this specific synthesis.

Introduction

Adamantane and its derivatives are of significant interest in drug development due to their unique physicochemical properties, including high lipophilicity, rigid cage-like structure, and metabolic stability. While functionalization at the tertiary (bridgehead) positions of the adamantane core is well-established, selective substitution at the secondary positions is often more complex. This compound is a particularly useful intermediate, as the nitro group can be readily converted into a variety of other functional groups, such as amines, enabling the synthesis of diverse molecular scaffolds.

This guide addresses the challenge of regioselectivity in the nitration of adamantane by outlining a strategic three-step synthesis to obtain the 2-nitro isomer. The described pathway involves:

  • Oxidation of adamantane to adamantanone (2-adamantanone).

  • Oximation of adamantanone to form adamantanone oxime.

  • Oxidation of the oxime to yield the final product, this compound.

Each step has been detailed with a focus on providing actionable experimental protocols and relevant quantitative data to ensure reproducibility in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from adamantane is achieved through the following three-step reaction sequence. This indirect route is necessary because direct nitration methods invariably lead to the thermodynamically favored 1-nitroadamantane.

SynthesisWorkflow Adamantane Adamantane Adamantanone Adamantanone Adamantane->Adamantanone Step 1: Oxidation (H₂SO₄) Oxime Adamantanone Oxime Adamantanone->Oxime Step 2: Oximation (NH₂OH·HCl) Nitroadamantane This compound Oxime->Nitroadamantane Step 3: Oxidation (CF₃CO₃H)

Figure 1: Three-step synthesis workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, providing a clear overview of reagents, conditions, and expected outcomes.

Table 1: Step 1 - Oxidation of Adamantane to Adamantanone
ParameterValue
Reactant Adamantane
Reagent Concentrated Sulfuric Acid (96-98%)
Reactant to Reagent Ratio 1:6 (w/v)
Temperature 76 - 78 °C
Reaction Time ~30 hours
Workup Neutralization, Steam Distillation
Reported Yield 57 - 78%
Table 2: Step 2 - Oximation of Adamantanone
ParameterValue
Reactant Adamantanone
Reagent Hydroxylamine Hydrochloride (NH₂OH·HCl)
Base Sodium Acetate or Pyridine
Solvent Ethanol/Water mixture
Temperature Reflux
Reaction Time 1 - 2 hours
Workup Cooling, Crystallization, Filtration
Expected Yield >90% (Typical for this reaction type)
Table 3: Step 3 - Oxidation of Adamantanone Oxime to this compound
ParameterValue
Reactant Adamantanone Oxime
Oxidizing System Trifluoroperacetic Acid (CF₃CO₃H)
Reagents for in situ generation Trifluoroacetic Anhydride, 90% Hydrogen Peroxide
Solvent Acetonitrile
Buffer Disodium Hydrogen Phosphate (Na₂HPO₄)
Temperature Reflux
Reaction Time 2 hours
Workup Neutralization, Extraction, Chromatography
Reported Yield 56%

Detailed Experimental Protocols

Step 1: Synthesis of Adamantanone

This protocol is adapted from a documented procedure for the oxidation of adamantane using concentrated sulfuric acid.

Materials:

  • Adamantane

  • Concentrated sulfuric acid (96-98%)

  • Ice

  • Concentrated ammonia solution or other suitable base

  • Organic solvent for extraction (e.g., chloroform, dichloromethane)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and temperature control, add adamantane and concentrated sulfuric acid in a 1:6 weight-to-volume ratio (e.g., 10 g of adamantane to 60 mL of H₂SO₄).

  • Heat the stirred mixture to 76-78 °C. Maintain this temperature for approximately 30 hours. The reaction should be monitored (e.g., by GLC) until the starting adamantane is consumed.

  • After the reaction is complete, cool the mixture to room temperature (20 °C).

  • Carefully pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralize the acidic solution by the slow addition of a concentrated base, such as an ammonia solution, until the pH is approximately 6-7.

  • Set up a steam distillation apparatus and distill the mixture to isolate the crude adamantanone.

  • Filter the resulting solid adamantanone from the aqueous distillate and air dry.

  • Extract the aqueous filtrate with an organic solvent (e.g., chloroform) to recover any remaining product.

  • Combine the filtered solid with the residue from the evaporated organic extracts to obtain the final product. The reported yield is in the range of 57-78%.

Step 2: Synthesis of Adamantanone Oxime

This is a standard procedure for the synthesis of a ketoxime.

Materials:

  • Adamantanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate trihydrate or pyridine

  • Ethanol

  • Water

Procedure:

  • Dissolve adamantanone in ethanol in a round-bottom flask.

  • In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate trihydrate (a slight molar excess of each relative to adamantanone).

  • Add the aqueous solution to the ethanolic solution of adamantanone.

  • Heat the resulting mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the adamantanone is consumed.

  • Cool the reaction mixture in an ice bath. The adamantanone oxime should precipitate as a white solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. The product is typically of high purity, and yields are generally excellent.

Step 3: Synthesis of this compound

This protocol is based on the powerful oxidation method developed by W.D. Emmons for converting oximes to nitro compounds using in situ generated trifluoroperacetic acid.

Materials:

  • Adamantanone oxime

  • Trifluoroacetic anhydride

  • 90% Hydrogen peroxide (H₂O₂) - CAUTION: Highly corrosive and a strong oxidizer.

  • Acetonitrile (CH₃CN)

  • Disodium hydrogen phosphate (Na₂HPO₄, anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a stirred suspension of adamantanone oxime and a molar excess of anhydrous disodium hydrogen phosphate in acetonitrile, add trifluoroacetic anhydride.

  • Cool the mixture in an ice bath. Slowly and carefully, add a molar excess of 90% hydrogen peroxide dropwise, ensuring the temperature is kept low. (Extreme caution is advised when handling 90% H₂O₂).

  • After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash sequentially with water, a 10% sodium sulfite solution (to quench any remaining peroxides), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound. The reported yield for this type of transformation is around 56%.

Conclusion

The synthesis of this compound from adamantane requires a multi-step approach to overcome the inherent regioselectivity of direct functionalization. The three-step pathway detailed in this guide—oxidation to adamantanone, conversion to the corresponding oxime, and subsequent oxidation to the nitro compound—provides a reliable and well-documented route to this valuable synthetic intermediate. The experimental protocols and quantitative data presented herein are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this compound in a laboratory setting. Careful adherence to safety precautions, particularly when handling strong acids and high-concentration peroxides, is paramount.

An In-depth Technical Guide to 2-Nitroadamantane (CAS 54564-31-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Nitroadamantane (CAS number 54564-31-7), a derivative of adamantane. Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique physicochemical properties. This document consolidates available data on the properties, synthesis, analytical methods, and suppliers of this compound to support research and development activities.

Chemical and Physical Properties

This compound, also known by its systematic name Tricyclo[3.3.1.1(3,7)]decane, 2-nitro-, is a solid organic compound. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 54564-31-7[1]
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.23 g/mol [1]
Appearance Solid (visual inspection)General knowledge
Boiling Point 285.9 °C at 760 mmHgchem960.com
Density 1.18 g/cm³chem960.com
Flash Point 128.5 °Cchem960.com

Thermodynamic Properties:

A range of thermodynamic data is available for this compound, which is crucial for understanding its stability and reactivity.

PropertyDescriptionSource(s)
ΔcH°solid Standard solid enthalpy of combustion[2]
Cp,gas Ideal gas heat capacity[2]
ΔfG° Standard Gibbs free energy of formation[2]
ΔfH°gas Enthalpy of formation at standard conditions (gas)[2]
ΔfH°solid Solid phase enthalpy of formation at standard conditions[2]
ΔfusH° Enthalpy of fusion at standard conditions[2]
ΔsubH° Enthalpy of sublimation at standard conditions[2]
ΔvapH° Enthalpy of vaporization at standard conditions[2]

Synthesis

A probable synthetic workflow for obtaining this compound from Adamantane is outlined below. It is important to note that this is a generalized representation and optimization of reaction conditions would be necessary.

Synthesis_Workflow Adamantane Adamantane Reaction Nitroxylation Adamantane->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO₃/Ac₂O) Nitrating_Agent->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Analytical Methods

The characterization and quantification of this compound can be achieved through various analytical techniques.

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

TechniqueDescriptionSource(s)
¹H NMR While specific data for this compound is not provided, the ¹H NMR spectrum of the parent adamantane shows signals in the upfield region (around 1.7-1.9 ppm) due to its saturated cage structure. The introduction of a nitro group is expected to cause a downfield shift for adjacent protons.General NMR knowledge
¹³C NMR Similar to ¹H NMR, the ¹³C NMR of adamantane shows two distinct signals. The presence of the nitro group in this compound will influence the chemical shifts of the carbon atoms, particularly the carbon bearing the nitro group and its neighbors.General NMR knowledge
Mass Spectrometry (MS) Electron ionization mass spectrometry data is available and can be used for molecular weight confirmation and fragmentation pattern analysis.[1]
Infrared (IR) Spectroscopy IR spectroscopy can be used to identify the presence of the nitro functional group (typically strong absorptions around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹ for the asymmetric and symmetric stretching vibrations, respectively).General IR knowledge
Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the separation and identification of this compound. A general GC-MS protocol for the analysis of related nitrosamines is provided below, which can be adapted for this compound.

Experimental Protocol: General GC-MS Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Internal Standard: Add a known concentration of an appropriate internal standard for quantitative analysis.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated at a temperature of 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.

    • Oven Program: A temperature gradient program is recommended to ensure good separation. For example, start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A mass range of m/z 40-400 is typically sufficient.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Quantify using the peak area ratio relative to the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution IS_Addition Internal Standard Addition Dissolution->IS_Addition Injection Injection into GC IS_Addition->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

A typical workflow for the GC-MS analysis of this compound.

Safety Information

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[5][6]

  • Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition. Keep the container tightly closed.[5]

  • First Aid:

    • In case of skin contact: Wash off immediately with soap and plenty of water.[5]

    • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[5]

    • If inhaled: Move the person into fresh air.[5]

    • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[5]

It is highly recommended to perform a thorough risk assessment before handling this compound.

Suppliers

This compound is available from various chemical suppliers. A partial list of potential suppliers includes:

  • Angene Chemical[2]

  • ChemScene

  • MolPort

  • BLDpharm

Please note that availability and purity may vary. It is advisable to contact the suppliers directly for the most current information.

Conclusion

This compound is a fascinating molecule with potential applications in various fields of research. This guide has provided a summary of its known properties, along with insights into its synthesis and analysis. While some data, particularly detailed experimental protocols and a specific MSDS, are not widely published, the information presented here serves as a valuable starting point for researchers and professionals working with this compound. As with any chemical, proper safety precautions are paramount.

References

The Adamantane Cage: A Scaffold for Nitration and Neuromodulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Nitroadamantane Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of nitroadamantane compounds, from their initial synthesis to their emergence as promising neuromodulatory agents. It details the key milestones in their chemical synthesis, presents quantitative data in a structured format, and outlines the experimental protocols for their preparation. Furthermore, this guide explores the biological activities of nitroadamantane derivatives, with a particular focus on their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function.

Discovery and Historical Synthesis

The journey into the world of nitroadamantanes began with the exploration of the uniquely stable and rigid adamantane core. The first synthesis of adamantane itself was a significant achievement in organic chemistry, paving the way for the functionalization of its cage-like structure. The introduction of nitro groups onto this scaffold was a logical progression, driven by the desire to create high-energy materials and explore the electronic effects of the nitro group on the adamantane cage.

Early Syntheses of Mono- and Dinitroadamantanes:

A significant advancement in the field was the development of methods for the synthesis of dinitroadamantanes. In 1970, a US patent granted to G.L. Driscoll described a method for the preparation of 1,3-dinitroadamantane . This method involved the oxidation of 1,3-diaminoadamantane with hydrogen peroxide in the presence of a tungstate catalyst.

The Advent of Polynitroadamantanes:

The quest for compounds with even higher energy density led to the synthesis of polynitroadamantanes. A key breakthrough in this area was the synthesis of 1,3,5,7-tetranitroadamantane . An improved synthesis of this compound was reported by Zajac, Walters, and Woods in The Journal of Organic Chemistry. Their work also unexpectedly yielded 1-amino-3,5,7-trinitroadamantane as a byproduct of the oxidation of 1,3,5,7-tetraaminoadamantane.

The synthesis of various polynitroadamantanes was further explored by Archibald and Baum, who developed methods for their preparation through the oxidation of oximinoadamantanes.

Synthetic Methodologies and Experimental Protocols

The synthesis of nitroadamantanes primarily relies on two main strategies: the direct nitration of the adamantane core and the oxidation of amino-substituted adamantanes.

Direct Nitration

Direct nitration of adamantane is generally challenging due to the inertness of the C-H bonds. However, under forcing conditions, it is possible to introduce nitro groups.

Oxidation of Aminoadamantanes

The most common and versatile method for the synthesis of nitroadamantanes is the oxidation of the corresponding aminoadamantanes. Various oxidizing agents have been employed for this transformation.

Experimental Protocol: Synthesis of 1,3,5,7-Tetranitroadamantane

The following protocol is based on the improved synthesis reported by Zajac et al. and the method described in US Patent 4,329,522.

Materials:

  • 1,3,5,7-Tetraaminoadamantane

  • Potassium permanganate (KMnO4)

  • Acetone

  • Water

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 1,3,5,7-tetraaminoadamantane in a mixture of acetone and water.

  • Add magnesium sulfate to the solution.

  • Slowly add a solution of potassium permanganate to the reaction mixture with vigorous stirring.

  • Maintain the reaction at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove manganese dioxide.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1,3,5,7-tetranitroadamantane by recrystallization or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for selected nitroadamantane compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1-NitroadamantaneC10H15NO2181.23159-161
1,3-DinitroadamantaneC10H14N2O4226.23210-212
1,3,5-TrinitroadamantaneC10H13N3O6271.22~300 (decomposes)
1,3,5,7-TetranitroadamantaneC10H12N4O8316.22355-360 (decomposes)
1-Amino-3,5,7-trinitroadamantaneC10H14N4O6286.24330-332 (decomposes)

Note: The melting points can vary depending on the purity and the method of determination.

Biological Activity and Signaling Pathways

While initially investigated for their energetic properties, nitroadamantane derivatives have garnered significant attention for their biological activities, particularly as modulators of the central nervous system. This interest stems from the known neuropharmacological effects of other adamantane derivatives, such as amantadine (an antiviral and anti-Parkinsonian drug) and memantine (a drug for Alzheimer's disease).

The primary molecular target of many biologically active adamantane derivatives is the N-methyl-D-aspartate (NMDA) receptor , a ligand-gated ion channel crucial for synaptic transmission and plasticity. Overactivation of the NMDA receptor is implicated in various neurological disorders, making it an important therapeutic target.

A particularly innovative approach involves the use of the adamantane scaffold to deliver a nitro group to the NMDA receptor. This concept, embodied in compounds termed "NitroMemantines ," leverages the adamantane moiety to target the ion channel of the NMDA receptor. Once positioned, the nitro group can modulate the receptor's function through redox-sensitive sites.[1][2]

Signaling Pathway of NitroMemantine at the NMDA Receptor

The proposed mechanism of action of NitroMemantine involves a dual-function antagonism of the NMDA receptor. The adamantane portion acts as a channel blocker, while the nitro group can induce S-nitrosylation of cysteine residues on the receptor, leading to its down-regulation.

NitroMemantine_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Channel Pore Redox Site (Cys) Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca_ion Ca²⁺ NMDAR:port1->Ca_ion Influx Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_ion->Downstream NitroMemantine NitroMemantine (Adamantane-NO₂) NitroMemantine->NMDAR:port1 Blocks Channel NitroMemantine->NMDAR:port2 S-nitrosylates

Caption: Proposed mechanism of NitroMemantine at the NMDA receptor.

Interaction with Other Ion Channels

Adamantane derivatives have also been shown to interact with other ion channels, including cholinergic and GABA receptors.[3][4] This suggests that nitroadamantane compounds may have a broader pharmacological profile than initially anticipated, opening up avenues for their investigation in a variety of neurological and psychiatric conditions. The introduction of the nitro group could modulate the binding affinity and efficacy of the parent adamantane scaffold at these targets.

Conclusion and Future Directions

The field of nitroadamantane chemistry has evolved significantly from its origins in high-energy materials research to become a promising area of medicinal chemistry. The unique properties of the adamantane cage, combined with the electronic and biological effects of the nitro group, have created a class of compounds with significant potential for the treatment of neurological disorders.

Future research in this area will likely focus on:

  • The development of more efficient and selective synthetic methods for the preparation of a wider range of nitroadamantane derivatives.

  • A deeper understanding of the structure-activity relationships of these compounds at the NMDA receptor and other ion channels.

  • The exploration of the therapeutic potential of nitroadamantanes in preclinical models of various neurological diseases, including stroke, traumatic brain injury, and neurodegenerative disorders.

The continued investigation of nitroadamantane compounds holds the promise of delivering novel and effective therapies for a range of debilitating neurological conditions.

References

Potential Research Areas for 2-Nitroadamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique properties, including metabolic stability, conformational rigidity, and the ability to interact with various biological targets, have led to the development of several successful drugs. While the chemistry and pharmacology of 1-substituted adamantane derivatives have been extensively explored, the potential of 2-substituted adamantanes, particularly 2-nitroadamantane, remains a largely untapped area of research. This technical guide aims to illuminate potential research avenues for this compound by providing a comprehensive overview of its synthesis, reactivity, and potential biological applications, supported by experimental details and conceptual frameworks.

Synthesis of this compound: Overcoming Challenges and Exploring New Routes

The direct nitration of adamantane predominantly yields 1-nitroadamantane due to the higher reactivity of the tertiary bridgehead carbons. The synthesis of this compound, therefore, requires more nuanced strategies.

Indirect Synthesis Strategies

Given the challenges of direct nitration at the secondary position, indirect methods starting from other 2-substituted adamantanes are a promising approach. A key intermediate is 2-adamantanone, which can be synthesized from adamantane. From 2-adamantanone, several pathways can be envisioned:

  • Oximation followed by Oxidation: 2-adamantanone can be converted to its oxime, which can then be oxidized to this compound. This is a common method for the synthesis of nitroalkanes from ketones.

  • Reduction to 2-Adamantanol and Subsequent Conversion: Reduction of 2-adamantanone yields 2-adamantanol. The conversion of the hydroxyl group to a nitro group is a challenging but potentially viable route, possibly through activation of the alcohol and displacement with a nitrite source.

Experimental Protocol: A Proposed Synthesis from 2-Adamantanone via Oximation and Oxidation

Step 1: Synthesis of 2-Adamantanone Oxime

  • Reagents: 2-Adamantanone, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Water.

  • Procedure: A solution of 2-adamantanone (1 equivalent) in ethanol is treated with an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents). The mixture is refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude oxime is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol-water.

Step 2: Oxidation of 2-Adamantanone Oxime to this compound

  • Reagents: 2-Adamantanone oxime, Trifluoroacetic anhydride, Nitric acid, Dichloromethane.

  • Procedure: Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions as it involves strong oxidizing agents. A solution of 2-adamantanone oxime (1 equivalent) in dichloromethane is cooled to 0 °C. Trifluoroacetic anhydride (2 equivalents) is added dropwise, followed by the slow addition of fuming nitric acid (3 equivalents). The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched by carefully pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Chemical Reactivity and Derivatization of this compound

This compound serves as a versatile building block for the synthesis of a variety of other 2-substituted adamantane derivatives.

Reduction to 2-Aminoadamantane

The most significant transformation of this compound is its reduction to 2-aminoadamantane. This amine is a crucial precursor for a wide range of biologically active molecules.

Experimental Protocol: Reduction of this compound

  • Reagents: this compound, Tin(II) chloride dihydrate, Ethanol, Hydrochloric acid.

  • Procedure: A mixture of this compound (1 equivalent) and tin(II) chloride dihydrate (4 equivalents) in ethanol is heated to reflux. Concentrated hydrochloric acid is added dropwise, and the reaction mixture is refluxed for 4-6 hours. After cooling, the mixture is made alkaline by the addition of a concentrated sodium hydroxide solution. The product is then extracted with a suitable organic solvent like diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-aminoadamantane.

Other Potential Reactions
  • Nef Reaction: The nitro group of this compound can be converted to a carbonyl group (regenerating 2-adamantanone) under basic conditions via the Nef reaction.

  • Henry Reaction: this compound can potentially undergo the Henry reaction with aldehydes in the presence of a base to form nitroalcohols.

Potential Research Areas in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of the this compound scaffold open up several promising avenues for research in drug development.

Antiviral Agents

Adamantane derivatives, most notably amantadine (1-aminoadamantane), have a history of use as antiviral agents, particularly against the influenza A virus. The mechanism of action often involves the inhibition of the M2 proton channel. Research into 2-aminoadamantane derivatives, accessible from this compound, could lead to the discovery of new antiviral agents with improved activity profiles or activity against resistant viral strains.

Neuroprotective Agents

The adamantane cage is a key feature of memantine, a drug used in the treatment of Alzheimer's disease. Memantine acts as an antagonist of the NMDA receptor. The lipophilicity and rigidity of the 2-adamantyl moiety could be exploited to design novel neuroprotective agents with modulated receptor binding affinities and pharmacokinetic properties. The nitro group itself, or its derivatives, could be explored for their potential to modulate neuronal signaling pathways.

Enzyme Inhibitors

The rigid adamantane scaffold can be used to position functional groups in specific orientations to interact with the active sites of enzymes. This compound and its derivatives could be investigated as inhibitors of various enzymes implicated in disease, such as kinases, proteases, or histone deacetylases.

Anticancer Agents

The incorporation of the adamantane nucleus into various molecular frameworks has been shown to enhance anticancer activity. The lipophilicity of the adamantyl group can facilitate cell membrane penetration. Research could focus on synthesizing conjugates of this compound or 2-aminoadamantane with known cytotoxic agents or exploring their intrinsic antiproliferative effects.

Data Presentation

Table 1: Physicochemical Properties of 2-Substituted Adamantane Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
2-AdamantanoneC₁₀H₁₄O150.222.3
2-Adamantanone OximeC₁₀H₁₅NO165.232.1
This compoundC₁₀H₁₅NO₂181.232.5
2-AminoadamantaneC₁₀H₁₇N151.252.4

Note: Predicted LogP values are estimations and may vary depending on the calculation method.

Visualizations

Synthesis_of_2_Nitroadamantane Adamantane Adamantane Adamantanone 2-Adamantanone Adamantane->Adamantanone Oxidation Oxime 2-Adamantanone Oxime Adamantanone->Oxime Hydroxylamine Nitroadamantane This compound Oxime->Nitroadamantane Oxidation (e.g., HNO3/Ac2O)

Caption: Proposed synthetic pathway to this compound.

Derivatization_of_2_Nitroadamantane Nitroadamantane This compound Aminoadamantane 2-Aminoadamantane Nitroadamantane->Aminoadamantane Reduction (e.g., SnCl2/HCl) Amides Amides/Sulfonamides Aminoadamantane->Amides Acylation SchiffBases Schiff Bases Aminoadamantane->SchiffBases Condensation with Aldehydes/Ketones Heterocycles Adamantyl-containing Heterocycles Aminoadamantane->Heterocycles Cyclization Reactions

Caption: Key derivatization reactions of this compound.

Research_Areas node1 This compound node2 Antiviral Agents node1->node2 node3 Neuroprotective Agents node1->node3 node4 Enzyme Inhibitors node1->node4 node5 Anticancer Agents node1->node5

Caption: Potential therapeutic areas for this compound derivatives.

Conclusion

This compound represents a promising, yet underexplored, platform for the development of novel therapeutics. The challenges associated with its synthesis can be overcome through strategic, multi-step approaches. Its rich reactivity, particularly its conversion to 2-aminoadamantane, provides access to a diverse chemical space. The exploration of this compound and its derivatives in the areas of antiviral, neuroprotective, and anticancer research holds significant potential for the discovery of new and effective drugs. This guide serves as a foundational resource to stimulate further investigation into this intriguing and potentially valuable chemical entity.

2-nitroadamantane molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-nitroadamantane, detailing its physicochemical properties, synthesis, and potential biological relevance. The information is structured to be a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.

Core Molecular Data

This compound is a nitrated derivative of adamantane, a rigid tricyclic hydrocarbon. Its core physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂PubChem
Molecular Weight 181.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 54564-31-7PubChem[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the nitration of adamantane. While various nitrating agents can be employed for adamantane derivatives, a common approach involves the use of a nitrating mixture.

General Experimental Protocol: Nitration of Adamantane

A general method for the nitration of adamantane involves the use of a mixture of nitric acid and sulfuric acid or nitronium salts. The following is a representative, though not specific to the 2-isomer, protocol that can be adapted.

Materials:

  • Adamantane

  • Fuming nitric acid

  • Acetic anhydride

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and condenser, dissolve adamantane in a suitable solvent such as dichloromethane.

  • Prepare the nitrating agent. A mixture of nitric acid and acetic anhydride is a potential system for this reaction.

  • Cool the adamantane solution in an ice bath.

  • Slowly add the nitrating agent to the adamantane solution with constant stirring. The temperature should be carefully monitored and maintained.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully pouring the mixture over ice.

  • Transfer the mixture to a separatory funnel and wash the organic layer successively with cold water and a 5% aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product, a mixture of nitrated adamantane isomers, can be purified using column chromatography to isolate this compound.

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic techniques.

Spectroscopic Data Description
¹³C NMR Data available on PubChem, acquired on a Bruker WH-90 instrument.[1] Specific peak assignments require further analysis.
GC-MS Mass spectrometry data is available through the NIST Mass Spectrometry Data Center and SpectraBase.[1]
IR Spectroscopy Expected to show characteristic peaks for C-H (alkane) and N-O (nitro group) stretching vibrations.

Potential Biological Pathways and Significance

While specific signaling pathways for this compound are not extensively documented, the metabolism of related nitroalkanes and the biological activities of adamantane derivatives provide a basis for postulating its potential biological interactions. Adamantane derivatives are known for their applications in medicine, including antiviral and neurological treatments. The introduction of a nitro group can significantly alter the pharmacological profile of a molecule.

The metabolic fate of nitroalkanes often involves a nitroreduction pathway. This process can lead to the formation of various metabolites, including the corresponding amines, and can influence the compound's biological activity and toxicity.

Below is a conceptual workflow illustrating the synthesis and characterization of this compound, as well as a potential metabolic pathway.

Synthesis_and_Metabolism_of_2_Nitroadamantane cluster_synthesis Synthesis and Characterization cluster_biology Potential Biological Pathway Adamantane Adamantane Nitration Nitration Reaction Adamantane->Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/Ac2O) Nitrating_Agent->Nitration Crude_Product Crude Product (Isomer Mixture) Nitration->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Product This compound Purification->Product Spectroscopy Spectroscopic Characterization (NMR, MS, IR) Product->Spectroscopy Nitroadamantane_in_vivo This compound (in vivo) Metabolism Metabolic Transformation Nitroadamantane_in_vivo->Metabolism Nitroreduction Nitroreductases Nitroreduction->Metabolism Metabolites Metabolites (e.g., 2-Aminoadamantane, Nitrite) Metabolism->Metabolites Biological_Effect Biological Effect (e.g., Receptor Modulation, Cytotoxicity) Metabolites->Biological_Effect TCA_Cycle TCA Cycle Metabolites->TCA_Cycle Further Metabolism

Synthesis, Characterization, and Potential Metabolism of this compound.

The adamantane cage is a lipophilic moiety that can facilitate the passage of drugs through biological membranes. The introduction of functional groups like the nitro group can modulate this property and introduce new biological activities. For instance, some adamantane derivatives have been investigated for their ability to modulate insulin release and for their cytotoxic properties against cancer cell lines. The nitroaromatic group, in some contexts, has been implicated in mechanisms of toxicity involving mitochondrial dysfunction. Further research is necessary to elucidate the specific biological roles of this compound.

References

Introduction: The Adamantane Scaffold in Neuropharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to the research landscape of 2-nitroadamantane and its derivatives, focusing on their synthesis, pharmacology as NMDA receptor antagonists, and the experimental methodologies used in their evaluation.

Adamantane, a rigid, cage-like hydrocarbon, serves as a unique and privileged scaffold in medicinal chemistry. Its lipophilic nature facilitates passage across the blood-brain barrier, while its three-dimensional structure allows for precise orientation of functional groups. This has made adamantane derivatives, such as the antiviral and anti-parkinsonian drug amantadine (1-aminoadamantane) and the Alzheimer's disease medication memantine (1-amino-3,5-dimethyladamantane), valuable central nervous system (CNS) therapeutics.

The primary neurological target for many amino-adamantanes is the N-methyl-D-aspartate receptor (NMDA-R), a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[1][2] However, excessive activation of NMDA-R leads to a massive influx of Ca²⁺, triggering excitotoxic cascades that contribute to neuronal death in stroke, traumatic brain injury, and neurodegenerative disorders.[3][4] Adamantane derivatives function as non-competitive, voltage-dependent, open-channel blockers of the NMDA-R, physically occluding the channel pore to attenuate excessive Ca²⁺ influx without disrupting normal synaptic transmission.[4][5]

This review focuses on this compound, a key synthetic intermediate for accessing novel adamantane-based therapeutics. While pharmacological data on this compound itself is scarce in the reviewed literature, its role as a precursor to 2-aminoadamantane and related structures makes its chemistry fundamental to the development of new-generation NMDA-R modulators.

Synthesis and Chemical Derivatization

The synthesis of this compound is conceptually straightforward but presents challenges in achieving selectivity between the tertiary (bridgehead) and secondary carbon atoms of the adamantane cage. Direct nitration often requires harsh conditions, and controlling the position of substitution is non-trivial.

While a specific, detailed protocol for the direct synthesis of this compound was not found in the surveyed literature, the general approach involves the nitration of the adamantane core. The resulting 2-nitro derivative is primarily valuable as a precursor. The nitro group can be readily reduced to a primary amine (2-aminoadamantane), which then serves as a versatile handle for further chemical modifications to explore structure-activity relationships (SAR).

G cluster_synthesis Generalized Synthetic Pathway Adamantane Adamantane Scaffold Nitroadamantane This compound Adamantane->Nitroadamantane Nitration (e.g., HNO₃) Aminoadamantane 2-Aminoadamantane (Pharmacophore Precursor) Nitroadamantane->Aminoadamantane Reduction (e.g., H₂/Pd-C, SnCl₂) Derivatives Functionalized Adamantane Derivatives Aminoadamantane->Derivatives Derivatization G cluster_membrane Postsynaptic Membrane cluster_channel NMDA Receptor Channel (Open State) channel_icon Intracellular Intracellular Space blocker Adamantane Derivative binding_site Binding Site (MK-801 Site) blocker->binding_site Blockade ion Ca²⁺ ion->binding_site Influx Extracellular Extracellular Space G cluster_workflow Experimental Workflow: Patch-Clamp Assay p1 Neuron Isolation (e.g., Vibrodissociation from Hippocampal Slice) p2 Establish Whole-Cell Configuration p1->p2 p3 Set Holding Potential (e.g., -70 mV) p2->p3 p4 Perfuse with Control Solution (+ Glycine) p3->p4 p5 Apply Agonist (e.g., NMDA) - Record Control Current (I_control) p4->p5 p6 Apply Agonist + Antagonist - Record Blocked Current (I_blocked) p5->p6 p7 Repeat for Multiple Antagonist Concentrations p6->p7 p8 Data Analysis - Calculate % Inhibition - Generate Dose-Response Curve - Determine IC₅₀ p7->p8

References

Physicochemical Characteristics of 2-Nitroadamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-nitroadamantane. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes computed data, information from related compounds, and established principles of organic chemistry to offer a detailed profile. All quantitative data is presented in structured tables, and experimental methodologies are outlined based on established protocols for adamantane derivatives.

Core Physicochemical Properties

This compound is a saturated polycyclic organic molecule with a nitro functional group attached to a secondary carbon of the adamantane cage. Its physicochemical properties are influenced by the rigid, lipophilic adamantane core and the polar nitro group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂PubChem
Molecular Weight 181.23 g/mol PubChem[1]
CAS Number 54564-31-7PubChem[1]
XLogP3 (Computed) 2.4PubChem[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in nonpolar organic solvents and poorly soluble in water.Inferred from adamantane properties[2]
pKa Data not available

Synthesis and Analysis

Proposed Experimental Protocol: Synthesis via Nitration

This proposed protocol is based on established methods for the nitration of adamantane.

Materials:

  • Adamantane

  • Nitric acid (fuming)

  • Acetic anhydride

  • Dichloromethane

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve adamantane in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a pre-mixed solution of fuming nitric acid and acetic anhydride to the cooled adamantane solution with constant stirring.

  • Allow the reaction to proceed at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over ice and neutralizing with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate gradient to separate the this compound isomer from the 1-nitroadamantane isomer and any unreacted starting material.

  • Characterize the purified this compound using spectroscopic methods (NMR, IR, MS).

G cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Workup cluster_purification Purification & Analysis dissolve Dissolve Adamantane in Dichloromethane cool Cool to 0°C dissolve->cool add_reagent Slowly Add Nitrating Mixture cool->add_reagent prepare_reagent Prepare Nitrating Mixture (HNO3/Ac2O) prepare_reagent->add_reagent react Stir at 0°C add_reagent->react monitor Monitor by TLC react->monitor quench Quench with Ice & NaHCO3 monitor->quench Reaction Complete extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography characterization Spectroscopic Characterization chromatography->characterization

Proposed workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. The following tables provide expected spectroscopic characteristics based on the known properties of adamantane derivatives and general principles of spectroscopy.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonMultiplicityApproximate Chemical Shift (δ, ppm)
H-2 (CH-NO₂)Multiplet4.5 - 4.8
Bridgehead CHMultiplet2.0 - 2.3
CH₂Multiplet1.7 - 2.0

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonApproximate Chemical Shift (δ, ppm)
C-2 (CH-NO₂)85 - 90
Bridgehead CH30 - 38
CH₂28 - 35

Table 4: Predicted IR Spectral Data for this compound

Functional GroupVibrationApproximate Wavenumber (cm⁻¹)
C-H (adamantane)Stretching2850 - 2950
NO₂Asymmetric Stretch1540 - 1560
NO₂Symmetric Stretch1370 - 1390
C-NStretching850 - 880

Mass Spectrometry: The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 181. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z = 135, which would be the adamantyl cation. Further fragmentation of the adamantane cage would also be observed.

G cluster_workflow General Analytical Workflow sample This compound Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (GC-MS) sample->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Analytical workflow for this compound characterization.

Potential Biological Activity and Signaling Pathways

While there is no direct biological data for this compound, many adamantane derivatives exhibit significant neurological activity. Notably, memantine, an aminoadamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is plausible that this compound could also interact with the NMDA receptor, potentially acting as a neuroprotective agent.

Hypothetical Signaling Pathway: NMDA Receptor Antagonism

The following diagram illustrates a hypothetical mechanism by which this compound, as a potential NMDA receptor antagonist, could exert a neuroprotective effect by preventing excessive calcium influx, a key event in excitotoxicity.

G cluster_membrane Cell Membrane receptor NMDA Receptor channel Ion Channel receptor->channel Opens ca_influx Ca²⁺ Influx channel->ca_influx Allows glutamate Glutamate glutamate->receptor Activates nitroadamantane This compound nitroadamantane->channel Blocks excitotoxicity Excitotoxicity ca_influx->excitotoxicity Leads to

Hypothetical neuroprotective action of this compound.

This guide provides a foundational understanding of this compound based on available data and scientific principles. Further experimental investigation is required to definitively determine its physicochemical properties and biological activity.

References

commercial availability of 2-nitroadamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Nitroadamantane, a derivative of the rigid, tricyclic hydrocarbon adamantane, has emerged as a molecule of interest in medicinal chemistry, particularly for its immunomodulatory properties. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its commercial availability, synthesis, and biological activity. Due to its limited commercial availability, this document emphasizes plausible synthetic routes and details its known effects on T-lymphocyte proliferation. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound and its potential therapeutic applications.

Commercial Availability

Direct, off-the-shelf commercial availability of this compound is highly limited. Extensive searches of chemical supplier databases indicate that this compound is not a standard catalog item. Researchers seeking to acquire this compound will likely need to pursue one of the following options:

  • Custom Synthesis: The most probable route for obtaining this compound is through a custom synthesis service offered by specialized chemical manufacturing companies.

  • Specialty Chemical Suppliers: While not widely listed, some suppliers, particularly those based in China, may offer this compound on a limited or make-to-order basis. Direct inquiry with these vendors is recommended.

It is important to note that several related adamantane derivatives are commercially available and may be mistaken for this compound. These include:

  • 1-Nitroadamantane: An isomer of this compound.

  • 1-Amino-3-nitroadamantane: A dually substituted derivative.

  • 1-Nitro-3,5-dimethyladamantane: A methylated derivative.

  • 2-Adamantylamine: A potential precursor, but not the nitro derivative.

Due diligence is essential to ensure the correct compound is sourced for research purposes.

Synthesis of this compound

Proposed Synthetic Pathway

A potential pathway for the synthesis of this compound is outlined below. This pathway involves the conversion of 2-adamantanone to its oxime, followed by oxidation to the desired nitro compound.

Synthesis_Pathway Start 2-Adamantanone Step1 Hydroxylamine Hydrochloride, Pyridine Start->Step1 Intermediate 2-Adamantanone Oxime Step1->Intermediate Step2 Oxidation (e.g., Trifluoroperacetic acid) Intermediate->Step2 End This compound Step2->End

Caption: Proposed synthesis of this compound from 2-adamantanone.

Experimental Considerations:
  • Step 1: Oximation of 2-Adamantanone:

    • Reagents: 2-Adamantanone, hydroxylamine hydrochloride, and a base such as pyridine or sodium acetate.

    • Solvent: Typically an alcohol, such as ethanol.

    • Procedure: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. The reaction is usually carried out at reflux temperature, and the product can be isolated by precipitation and filtration.

  • Step 2: Oxidation of 2-Adamantanone Oxime:

    • Reagents: A strong oxidizing agent is required. Trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is a common reagent for the oxidation of oximes to nitro compounds.

    • Solvent: A suitable solvent that is stable to the strong oxidizing conditions, such as dichloromethane, is typically used.

    • Procedure: The oxime is dissolved in the solvent and treated with the oxidizing agent, often at reduced temperatures to control the exothermicity of the reaction. Careful monitoring of the reaction progress is necessary, and the product is typically isolated after a workup procedure to remove the acid and oxidant residues.

Note: The direct nitration of adamantane at the C-2 position is challenging due to the higher reactivity of the tertiary C-1 and C-3 positions. Therefore, a functional group conversion at the C-2 position, as outlined above, is a more likely successful strategy.

Biological Activity: Immunomodulatory Effects

The primary reported biological activity of this compound is its ability to inhibit the proliferation of T-lymphocytes, suggesting potential as an immunosuppressive agent.

Inhibition of T-Lymphocyte Proliferation

In vitro studies have demonstrated that this compound can suppress the proliferation of T-lymphocytes. This effect is significant as it points towards a potential mechanism for modulating immune responses. The research highlights that the position of the nitro group on the adamantane scaffold is a critical determinant of its biological activity.

Comparative Activity

Studies comparing this compound with its isomer, 1-nitroadamantane, and the corresponding amino derivatives (2-aminoadamantane and amantadine), have revealed differences in their capacity to modulate lymphocyte activity. This suggests that the stereoelectronic properties conferred by the substituent at the C-2 position are crucial for its interaction with biological targets.

Proposed Mechanism of Action

While the precise signaling pathway inhibited by this compound has not been fully elucidated, a plausible mechanism involves the modulation of intracellular signaling cascades that are critical for T-cell activation and proliferation. Many immunosuppressive agents target key pathways such as the calcineurin-NFAT pathway or the PI3K-Akt-mTOR pathway. It is hypothesized that this compound may interfere with one or more steps in these pathways, leading to the observed anti-proliferative effect.

T_Cell_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg CD28 CD28 PI3K PI3K CD28->PI3K IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Calcineurin Calcineurin IP3->Calcineurin NFAT NFAT (inactive) Calcineurin->NFAT NFAT_active NFAT (active) NFAT->NFAT_active Dephosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_active->Gene_Transcription Gene_Transcription->Cell Proliferation & Survival Antigen Antigen Antigen->TCR Co-stimulation Co-stimulation Co-stimulation->CD28 This compound This compound This compound->Calcineurin Potential Inhibition This compound->mTOR Potential Inhibition

Caption: Putative signaling pathways in T-cell activation and potential points of inhibition by this compound.

Quantitative Data

At present, there is a lack of publicly available, detailed quantitative data, such as IC50 values, for the inhibition of T-lymphocyte proliferation by this compound. The existing literature describes the effect qualitatively. Further research is required to establish a quantitative structure-activity relationship (QSAR) for this class of compounds.

Conclusion and Future Directions

This compound represents an intriguing scaffold for the development of novel immunomodulatory agents. Its demonstrated ability to inhibit T-lymphocyte proliferation warrants further investigation. The primary hurdles for future research are its limited commercial availability and the absence of a well-documented synthetic protocol.

Future research efforts should focus on:

  • Developing and optimizing a reliable and scalable synthesis of this compound.

  • Conducting detailed in vitro and in vivo studies to quantify its immunosuppressive activity and determine its IC50 values.

  • Elucidating the precise molecular mechanism and signaling pathways through which it exerts its effects on T-cells.

  • Exploring the structure-activity relationship of related 2-substituted nitroadamantane derivatives to identify compounds with enhanced potency and selectivity.

This technical guide provides a foundational understanding of this compound for the scientific community. It is hoped that this information will stimulate further research into this promising molecule and its potential therapeutic applications in immunology and drug development.

Safety and Handling Precautions for 2-Nitroadamantane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. It is not a substitute for a formal risk assessment and should be used in conjunction with the official Safety Data Sheet (SDS) and established institutional safety protocols.

Introduction

2-Nitroadamantane is a unique molecule that combines the rigid, three-dimensional adamantane cage with a nitro functional group. This structure imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. As with any specialized chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety and handling precautions are paramount for ensuring the well-being of researchers and the integrity of experimental outcomes. This guide provides an in-depth overview of the known safety information for this compound, supplemented with best practices for handling nitroalkanes and adamantane derivatives.

Hazard Identification and Classification

Based on available safety data, this compound is classified with the following hazards.[1]

GHS Classification:

  • Acute Aquatic Hazard: Category 3 (Harmful to aquatic life)[1]

  • Chronic Aquatic Hazard: Category 4 (May cause long-lasting harmful effects to aquatic life)[1]

Hazard Statements:

  • H402: Harmful to aquatic life.[1]

  • H413: May cause long lasting harmful effects to aquatic life.[1]

Precautionary Statements:

  • P273: Avoid release to the environment.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

While the primary documented hazards relate to environmental effects, the presence of the nitro group warrants caution regarding potential reactivity and thermal instability, which are characteristic of nitroalkanes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for safe handling, storage, and experimental design.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO₂[2]
Molecular Weight 181.23 g/mol [2]
Appearance Not explicitly stated, likely a solid
Boiling Point Data not available[2]
Melting Point Data not available
Solubility Insoluble in water[3]

Toxicological Information

Detailed toxicological data for this compound is limited. However, general precautions for handling nitro-containing compounds should be observed.

Exposure RoutePotential Effects and First Aid
Inhalation May cause respiratory tract irritation. Move the affected person to fresh air.[1]
Skin Contact May cause skin irritation. Immediately remove contaminated clothing and rinse the skin with water/shower.[1]
Eye Contact May cause eye irritation. Rinse out with plenty of water and remove contact lenses if present.[1]
Ingestion May be harmful if swallowed. Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]

Reactivity and Stability

The reactivity of this compound is influenced by both the adamantane cage and the nitro group.

  • Nitroalkane Reactivity: Nitroalkanes can be sensitive to heat, shock, and friction. They can react violently with reducing agents, strong bases, and metals. The presence of metal oxides can increase the thermal sensitivity of nitroalkanes.[3][4]

  • Adamantane Stability: The adamantane structure itself is highly stable. However, functional groups attached to the cage can undergo various chemical transformations.

  • Incompatible Materials: Strong oxidizing agents, strong reducing agents, and strong bases.

  • Hazardous Decomposition Products: Combustion may produce carbon oxides and nitrogen oxides.[1]

Experimental Protocols and Handling Procedures

The following protocols are based on best practices for handling potentially hazardous chemicals in a research setting.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate level of PPE. The following provides a general guideline:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Impervious gloves (e.g., nitrile) should be worn. The choice of glove material should be based on the specific solvent being used.[1]

  • Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should also be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate cartridge should be used.

General Handling in the Laboratory
  • Work Area: All work with this compound should be conducted in a well-ventilated fume hood.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a designated weighing enclosure to prevent the dispersion of dust.

  • Solutions: When preparing solutions, add the solid this compound to the solvent slowly. Be aware of any potential exothermic reactions, especially with reactive solvents.

  • Heating: Avoid overheating solutions containing this compound. Use a controlled heating source such as a heating mantle or an oil bath with a temperature controller.

  • Reactions: When conducting reactions, consider the potential for vigorous reactions, especially with reducing agents or strong bases.[3][4] Use appropriate reaction vessel sizes and consider dropwise addition of reagents.

Spill and Emergency Procedures
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.[1]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert institutional safety personnel.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Fire:

    • Use a dry chemical, carbon dioxide, or foam extinguisher.[1]

    • Wear self-contained breathing apparatus in the event of a fire.[1]

Storage and Disposal

  • Storage: Store this compound in a tightly closed container in a dry, well-ventilated area.[1] Keep it away from incompatible materials.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]

Diagrams and Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal start Start: Obtain this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Prepare Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware react->decontaminate waste Dispose of Waste decontaminate->waste end End waste->end

Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.

G Personal Protective Equipment (PPE) Decision Tree cluster_ppe PPE Selection start Handling this compound? solid Handling solid? start->solid solution Handling solution? start->solution dust_risk Risk of dust? solid->dust_risk splash_risk Risk of splash? solution->splash_risk respirator Wear Respirator dust_risk->respirator Yes goggles Wear Safety Goggles dust_risk->goggles No splash_risk->goggles No face_shield Wear Face Shield splash_risk->face_shield Yes gloves Wear Nitrile Gloves respirator->gloves goggles->gloves face_shield->gloves lab_coat Wear Lab Coat gloves->lab_coat G Spill Response Flowchart cluster_spill Spill Response action_node action_node spill Spill Occurs is_large Is the spill large? spill->is_large evacuate Evacuate Area is_large->evacuate Yes don_ppe Don Appropriate PPE is_large->don_ppe No notify Notify Safety Personnel evacuate->notify end End notify->end absorb Cover with Inert Absorbent don_ppe->absorb collect Collect Waste absorb->collect clean Clean Spill Area collect->clean clean->end

References

Solubility Profile of 2-Nitroadamantane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitroadamantane, a derivative of the rigid, cage-like hydrocarbon adamantane, presents a unique combination of a lipophilic adamantyl core and a polar nitro group. This structure dictates its solubility characteristics, which are of critical importance in its synthesis, purification, and application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, based on established chemical principles and analogous data from related adamantane derivatives. Due to the scarcity of specific quantitative solubility data in publicly available literature, this guide emphasizes qualitative solubility trends and provides a robust experimental protocol for precise determination.

Core Concepts: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. The adamantane cage is distinctly nonpolar and hydrophobic, contributing to good solubility in nonpolar organic solvents.[1][2] Conversely, the introduction of a highly polar nitro group (-NO2) significantly alters the electronic and steric properties of the molecule, introducing a dipole moment and the potential for hydrogen bonding with suitable solvents. This duality suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents depending on the balance between its lipophilic and polar characteristics.

Qualitative Solubility Data

In the absence of precise quantitative data, the following table summarizes the expected qualitative solubility of this compound in a spectrum of organic solvents, categorized by polarity. This information is inferred from the known solubility of adamantane and the general effects of a nitro functional group on solubility.

Solvent CategorySolvent ExamplesExpected Solubility of this compoundRationale
Nonpolar Hexane, Cyclohexane, Benzene, TolueneLow to ModerateThe nonpolar adamantane core promotes dissolution, but the polar nitro group limits solubility compared to unsubstituted adamantane.
Slightly Polar Diethyl Ether, Chloroform, DichloromethaneModerate to HighThese solvents can interact favorably with both the nonpolar adamantane cage and, to some extent, the polar nitro group.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe strong dipole moments of these solvents effectively solvate the polar nitro group, while their organic nature allows for interaction with the adamantane moiety.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as hydrogen bond acceptors for the nitro group's oxygen atoms and have sufficient organic character to dissolve the adamantane cage. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, adapted from established methods, is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Dilute the filtered solution gravimetrically or volumetrically with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Report the temperature at which the solubility was determined.

    • Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation A Add excess this compound to vials B Add known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (24-48h) C->D E Settle undissolved solid D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Analyze by HPLC/GC G->H I Calculate concentration from calibration curve H->I J Report solubility data I->J

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a strong qualitative understanding can be derived from its molecular structure. The presence of both a large, nonpolar adamantane framework and a polar nitro group suggests a broad solubility in a variety of organic solvents, particularly those with intermediate to high polarity. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is crucial for the effective handling, purification, and formulation of this compound in research and development settings.

References

Methodological & Application

Application Notes and Protocols: 2-Nitroadamantane as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-nitroadamantane, a valuable building block in the preparation of various adamantane derivatives with significant potential in medicinal chemistry and materials science. The protocols detailed below offer step-by-step guidance for the synthesis of this compound and its subsequent transformation into key intermediates, such as 2-aminoadamantane.

Introduction

The adamantane cage is a rigid, lipophilic scaffold that has been incorporated into numerous clinically approved drugs, including amantadine and memantine. Functionalization of the adamantane core at the secondary (C2) position provides access to a diverse range of chiral and achiral molecules with unique pharmacological and material properties. This compound serves as a key precursor for introducing nitrogen-containing functionalities at this position, most notably the amino group, which is a critical pharmacophore in many bioactive compounds.

Synthesis of this compound

The direct nitration of adamantane at the secondary position is challenging due to the higher reactivity of the tertiary (bridgehead) positions. A more effective and common strategy involves a two-step synthesis starting from the readily available adamantanone.

Step 1: Oximation of Adamantanone

This protocol describes the conversion of adamantanone to adamantanone oxime.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve adamantanone (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into cold water. The solid precipitate of adamantanone oxime is collected by filtration, washed with water, and dried under vacuum.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
Adamantanone150.221.0
Hydroxylamine Hydrochloride69.491.5
Sodium Acetate82.032.0
Ethanol-Solvent

Typical yields for this reaction are in the range of 90-98%.

Step 2: Oxidation of Adamantanone Oxime to this compound

This protocol details the oxidation of the synthesized adamantanone oxime to the target compound, this compound.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, prepare a solution of trifluoroperacetic acid in a suitable solvent such as dichloromethane. This is typically done by the careful addition of trifluoroacetic anhydride to a suspension of hydrogen peroxide in the solvent at 0°C.

  • Addition of Oxime: To the freshly prepared trifluoroperacetic acid solution, add a solution of adamantanone oxime (1 equivalent) in the same solvent dropwise, while maintaining the temperature at 0°C.

  • Reaction Conditions: Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
Adamantanone Oxime165.231.0
Trifluoroacetic Anhydride210.031.5
Hydrogen Peroxide (90%)34.012.0
Dichloromethane-Solvent

Yields for this oxidation step can vary but are typically in the moderate to good range.

Application of this compound: Synthesis of 2-Aminoadamantane

The primary application of this compound as a building block is its reduction to 2-aminoadamantane, a crucial intermediate for the synthesis of various biologically active molecules.

Reduction of this compound to 2-Aminoadamantane

Several methods can be employed for the reduction of the nitro group. Catalytic hydrogenation is a clean and efficient method.

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude 2-aminoadamantane. The product can be further purified by recrystallization or conversion to its hydrochloride salt.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents/Loading
This compound181.231.0
Palladium on Carbon (10%)-10 mol%
Hydrogen Gas2.02Excess
Ethanol/Methanol-Solvent

This reduction typically proceeds with high yields, often exceeding 90%.

Alternatively, reduction can be achieved using metal-acid systems.

Experimental Protocol (SnCl₂/HCl Reduction):

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise. Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 2-aminoadamantane.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
This compound181.231.0
Tin(II) Chloride Dihydrate225.633-5
Concentrated Hydrochloric Acid-Reagent
Ethanol-Solvent

Yields for this method are generally good, though purification from tin salts may be required.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in these application notes.

Synthesis_of_2_Nitroadamantane Adamantanone Adamantanone Adamantanone_Oxime Adamantanone Oxime Adamantanone->Adamantanone_Oxime NH2OH·HCl, NaOAc Ethanol, Reflux Two_Nitroadamantane This compound Adamantanone_Oxime->Two_Nitroadamantane CF3CO3H Dichloromethane

Caption: Synthesis of this compound from Adamantanone.

Reduction_of_2_Nitroadamantane Two_Nitroadamantane This compound Two_Aminoadamantane 2-Aminoadamantane Two_Nitroadamantane->Two_Aminoadamantane H2, Pd/C Ethanol

Caption: Reduction of this compound to 2-Aminoadamantane.

Logical Workflow for Utilizing this compound

The following diagram outlines the logical progression from a commercially available starting material to a key pharmacophore using this compound as an intermediate.

Workflow Start Start: Adamantanone Step1 Step 1: Oximation Start->Step1 Intermediate1 Intermediate: Adamantanone Oxime Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 BuildingBlock Building Block: This compound Step2->BuildingBlock Step3 Step 3: Reduction BuildingBlock->Step3 EndProduct Key Intermediate: 2-Aminoadamantane Step3->EndProduct Application Application: Drug Discovery & Development EndProduct->Application

Application Notes and Protocols for the Synthesis of 2-Nitroadamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-nitroadamantane, a valuable building block in medicinal chemistry and materials science. Due to the challenges associated with direct C-H nitration at the secondary (C2) position of the adamantane cage, which is less reactive than the tertiary bridgehead positions, a multi-step synthetic approach is proposed. This protocol outlines a reliable pathway starting from the commercially available 2-adamantanone.

The described methodology involves three key transformations:

  • Reduction of 2-adamantanone: The carbonyl group of 2-adamantanone is reduced to a hydroxyl group to yield 2-adamantanol.

  • Bromination of 2-adamantanol: The secondary alcohol is converted to the corresponding 2-bromoadamantane.

  • Nucleophilic Substitution with Nitrite: 2-bromoadamantane is reacted with a nitrite salt to introduce the nitro group at the C2 position, yielding the target compound, this compound.

Experimental Protocols

Step 1: Reduction of 2-Adamantanone to 2-Adamantanol

This procedure details the reduction of the ketone functionality of 2-adamantanone to the secondary alcohol, 2-adamantanol, using sodium borohydride.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
2-AdamantanoneC₁₀H₁₄O150.2210.0 g
MethanolCH₃OH32.04200 mL
Sodium BorohydrideNaBH₄37.832.5 g
Deionized WaterH₂O18.02As needed
Diethyl Ether(C₂H₅)₂O74.12As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
1 M Hydrochloric AcidHCl36.46As needed

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-adamantanone in 200 mL of methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 2.5 g of sodium borohydride to the stirred solution in small portions over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Quench the reaction by carefully adding 1 M hydrochloric acid dropwise until the effervescence ceases and the pH is neutral.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of deionized water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-adamantanol as a white solid.

  • The product can be further purified by recrystallization from hexane.

Expected Yield: 90-95%

Step 2: Conversion of 2-Adamantanol to 2-Bromoadamantane

This protocol describes the synthesis of 2-bromoadamantane from 2-adamantanol using hydrobromic acid.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
2-AdamantanolC₁₀H₁₆O152.239.0 g
Hydrobromic Acid (48% aq.)HBr80.91100 mL
DichloromethaneCH₂Cl₂84.93As needed
Saturated Sodium BicarbonateNaHCO₃84.01As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed

Procedure:

  • Place 9.0 g of 2-adamantanol and 100 mL of 48% aqueous hydrobromic acid in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux and maintain for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of ice-water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2-bromoadamantane can be purified by sublimation or recrystallization from methanol to afford a white crystalline solid.

Expected Yield: 70-80%

Step 3: Synthesis of this compound from 2-Bromoadamantane

This procedure outlines the nucleophilic substitution reaction of 2-bromoadamantane with sodium nitrite to yield this compound. Note that the formation of 2-adamantyl nitrite is a significant side reaction, and yields of the desired nitroalkane from secondary bromides can be modest.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
2-BromoadamantaneC₁₀H₁₅Br215.135.0 g
Sodium NitriteNaNO₂69.005.0 g
Dimethylformamide (DMF)C₃H₇NO73.09100 mL
Deionized WaterH₂O18.02As needed
Diethyl Ether(C₂H₅)₂O74.12As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5.0 g of 2-bromoadamantane in 100 mL of dry dimethylformamide (DMF).

  • Add 5.0 g of sodium nitrite to the solution.

  • Heat the reaction mixture to 80 °C and stir for 48 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 300 mL of ice-water.

  • Extract the aqueous solution with diethyl ether (4 x 75 mL).

  • Combine the organic extracts and wash with deionized water (3 x 100 mL) to remove residual DMF, followed by a brine wash (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will be a mixture of this compound and 2-adamantyl nitrite. Careful purification by column chromatography on silica gel (using a hexane/ethyl acetate gradient) is required to separate the two isomers.

Expected Yield: 20-30%

Visualized Experimental Workflow

The following diagram illustrates the multi-step synthesis of this compound from 2-adamantanone.

Synthesis_Workflow Start 2-Adamantanone Intermediate1 2-Adamantanol Start->Intermediate1 Reduction Step1_reagents 1. NaBH₄ 2. Methanol Intermediate2 2-Bromoadamantane Intermediate1->Intermediate2 Bromination Step2_reagents HBr (48% aq.) Product This compound Intermediate2->Product Nitration Step3_reagents 1. NaNO₂ 2. DMF

Caption: Synthetic pathway for this compound.

Application Notes and Protocols for 2-Nitroadamantane Derivatives in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adamantane derivatives have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage structure, which can favorably influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. While various adamantane analogs have been explored for their antimicrobial potential, specific and detailed studies on 2-nitroadamantane derivatives remain limited in the currently available scientific literature. This document aims to provide a framework for researchers, scientists, and drug development professionals interested in exploring the antimicrobial applications of this particular class of compounds. Given the nascent stage of research in this specific area, this document will focus on established protocols for antimicrobial testing that can be applied to novel this compound derivatives.

I. General Workflow for Antimicrobial Screening of this compound Derivatives

The following diagram outlines a typical workflow for the initial antimicrobial screening and evaluation of newly synthesized this compound compounds.

Antimicrobial Screening Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antimicrobial Screening cluster_evaluation Secondary Evaluation cluster_moa Mechanism of Action (MoA) Studies synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification mic_determination Minimum Inhibitory Concentration (MIC) Assay purification->mic_determination Test Compounds mbc_determination Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay mic_determination->mbc_determination Active Compounds cytotoxicity Cytotoxicity Assay (e.g., on mammalian cell lines) mbc_determination->cytotoxicity moa_studies Further Mechanistic Studies (e.g., membrane permeabilization, DNA interaction) cytotoxicity->moa_studies Promising Candidates

Caption: General workflow for the antimicrobial evaluation of this compound derivatives.

II. Experimental Protocols

Detailed methodologies for the key experiments cited in the workflow are provided below. These are standard protocols that can be adapted for the specific this compound derivatives being tested.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Appropriate bacterial and/or fungal strains (e.g., ATCC reference strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 50 µL to the subsequent wells. Discard the final 50 µL from the last well.

  • Preparation of Inoculum:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile spreaders or loops

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate sections of an appropriate agar plate.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Protocol 3: Cytotoxicity Assay using MTT

This protocol assesses the effect of the compounds on the viability of mammalian cell lines to determine their potential toxicity to host cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. The cell viability is calculated as a percentage relative to the untreated control.

III. Data Presentation

Quantitative data obtained from the above experiments should be summarized in clear and structured tables for easy comparison. Below are example templates for presenting MIC/MBC data and cytotoxicity data.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
2-NA-001Staphylococcus aureus
2-NA-001Escherichia coli
2-NA-001Candida albicans
2-NA-002Staphylococcus aureus
2-NA-002Escherichia coli
2-NA-002Candida albicans
ControlStaphylococcus aureus
ControlEscherichia coli
ControlCandida albicans

Table 2: Cytotoxicity of this compound Derivatives

Compound IDCell LineIC₅₀ (µM)
2-NA-001HEK293
2-NA-001HepG2
2-NA-002HEK293
2-NA-002HepG2

IV. Potential Mechanisms of Action and Signaling Pathways

While specific data for this compound derivatives is not available, the antimicrobial mechanism of action for novel compounds is often investigated through a series of assays. The diagram below illustrates a logical flow for these investigations.

MoA Investigation cluster_membrane Cell Membrane Integrity cluster_macromolecule Macromolecular Synthesis Inhibition cluster_other Other Mechanisms start Promising Candidate (High Potency, Low Cytotoxicity) membrane_permeability Membrane Permeabilization Assay (e.g., SYTOX Green uptake) start->membrane_permeability membrane_depolarization Membrane Depolarization Assay (e.g., DiSC3(5) probe) start->membrane_depolarization dna_binding DNA Interaction Assay (e.g., Ethidium Bromide displacement) start->dna_binding protein_synthesis Protein Synthesis Inhibition start->protein_synthesis ros_production Reactive Oxygen Species (ROS) Production Assay start->ros_production

Caption: Logical flow for investigating the mechanism of action of antimicrobial compounds.

The field of this compound derivatives as antimicrobial agents is largely unexplored, presenting a significant opportunity for new discoveries. The application notes and protocols provided herein offer a standardized framework for the synthesis, screening, and initial mechanistic evaluation of these compounds. By systematically applying these established methodologies, researchers can effectively assess the antimicrobial potential of novel this compound derivatives and contribute valuable data to the field of antimicrobial drug discovery.

Application Notes and Protocols for the Analytical Characterization of 2-Nitroadamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of 2-nitroadamantane. Detailed protocols for spectroscopic and chromatographic methods are outlined to ensure accurate and reproducible results.

Introduction

This compound (C₁₀H₁₅NO₂) is a cage-like aliphatic nitro compound with a molecular weight of 181.23 g/mol . Its unique rigid structure and the presence of the nitro functional group make it a compound of interest in medicinal chemistry and materials science. Accurate characterization is crucial for its application and for quality control in synthesis. This document outlines the primary analytical techniques for the elucidation of its chemical structure and purity.

Analytical Techniques

The characterization of this compound is typically achieved through a combination of spectroscopic and chromatographic methods. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the nitro group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Gas Chromatography (GC): To assess purity and separate it from related compounds.

The following sections provide detailed experimental protocols and expected data for each of these techniques.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the analytical characterization of this compound. These values are based on spectral data from analogous adamantane derivatives and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~4.7m-H-2
~2.2-2.4m-Bridgehead protons (H-1, H-3) and other CH protons adjacent to the nitro group
~1.7-2.1m-Remaining CH and CH₂ protons of the adamantane cage

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~85-90C-2 (carbon bearing the nitro group)
~30-40Bridgehead carbons (C-1, C-3) and other CH carbons
~25-35CH₂ carbons of the adamantane cage

Table 3: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2920-2850StrongC-H stretching (adamantane cage)
~1545StrongAsymmetric NO₂ stretching
~1370StrongSymmetric NO₂ stretching
~1450MediumCH₂ scissoring

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z RatioProposed Fragment
181[M]⁺ (Molecular ion)
135[M - NO₂]⁺
107[C₈H₁₁]⁺
93[C₇H₉]⁺
79[C₆H₇]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the adamantane framework and the position of the nitro group.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes and vials

Protocol:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum. Typical parameters:

    • Pulse program: zg30

    • Number of scans: 16

    • Acquisition time: ~4 seconds

    • Relaxation delay: 1 second

  • Acquire the ¹³C NMR spectrum. Typical parameters:

    • Pulse program: zgpg30 (proton decoupled)

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2 seconds

  • Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with a universal ATR (Attenuated Total Reflectance) accessory or KBr press.

Materials:

  • This compound sample (~1-2 mg)

  • Potassium bromide (KBr, spectroscopic grade) if using the pellet method

  • Spatula, agate mortar, and pestle

Protocol (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount (~1-2 mg) of the this compound sample onto the center of the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

  • Label the significant peaks in the spectrum.

Protocol (KBr Pellet Method):

  • Grind 1-2 mg of the this compound sample with ~100 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the pellet in the spectrometer's sample holder.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Label the significant peaks in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the this compound sample and to obtain its mass spectrum for molecular weight confirmation and fragmentation analysis.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Materials:

  • This compound sample (~1 mg)

  • Dichloromethane (DCM) or other suitable volatile solvent (GC grade)

  • GC vial with a septum cap

Protocol:

  • Prepare a dilute solution of the this compound sample (~1 mg/mL) in DCM.

  • Transfer the solution to a GC vial and cap it.

  • Set the GC-MS parameters. A typical method would be:

    • GC:

      • Injector temperature: 250 °C

      • Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm

      • Carrier gas: Helium, constant flow at 1 mL/min

      • Oven program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • MS:

      • Ionization mode: Electron Ionization (EI) at 70 eV

      • Mass range: 40-300 m/z

      • Scan speed: 2 scans/second

  • Inject 1 µL of the sample solution into the GC.

  • Acquire the data.

  • Analyze the resulting chromatogram to determine the retention time and purity of the compound.

  • Analyze the mass spectrum of the peak corresponding to this compound to identify the molecular ion and major fragment ions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare ATR or KBr Pellet Sample->Prep_IR Prep_GCMS Dissolve in DCM Sample->Prep_GCMS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR GCMS GC-MS Analysis Prep_GCMS->GCMS Data_NMR Structure Elucidation NMR->Data_NMR Data_IR Functional Group ID IR->Data_IR Data_GCMS Purity & Fragmentation GCMS->Data_GCMS

Caption: Experimental workflow for this compound characterization.

Mass_Spec_Fragmentation M This compound [M]⁺ m/z = 181 F1 [M - NO₂]⁺ m/z = 135 M->F1 - NO₂ F2 Further Fragmentation [C₈H₁₁]⁺, [C₇H₉]⁺, etc. F1->F2

Caption: Proposed mass spectrometry fragmentation pathway.

Application Notes and Protocols: 2-Nitroadamantane in the Development of Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have long been a cornerstone in the field of antiviral research, with amantadine and rimantadine being notable examples of their clinical application against influenza A virus. The rigid, lipophilic adamantane cage serves as a valuable scaffold for the design of new therapeutic agents. While 2-nitroadamantane itself is not recognized as a primary antiviral agent, its significance lies in its role as a key synthetic intermediate for the production of 2-aminoadamantane and its derivatives. These amino-derivatives have shown considerable promise in overcoming the challenge of drug resistance that has plagued first-generation adamantane antivirals.

This document provides detailed application notes and protocols relevant to the use of this compound as a precursor in the synthesis of potent antiviral compounds. It includes quantitative data on the antiviral activity of 2-aminoadamantane derivatives, detailed experimental methodologies, and visualizations of synthetic and mechanistic pathways.

Data Presentation: Antiviral Activity of 2-Aminoadamantane Derivatives

The following tables summarize the in vitro antiviral activity and cytotoxicity of various 2-aminoadamantane derivatives against different strains of influenza A virus. These compounds are accessible synthetically from a this compound precursor.

Table 1: Antiviral Activity of 2-Alkyl-2-Aminoadamantane Derivatives Against Amantadine-Resistant Influenza A (H1N1)pdm09

CompoundAlkyl Group (R)EC50 (µM) vs. A/California/07/2009 (H1N1)
Amantadine ->100
2-methyl-2-aminoadamantane -CH₃>100
2-ethyl-2-aminoadamantane -CH₂CH₃15.6
2-propyl-2-aminoadamantane -(CH₂)₂CH₃6.2
2-butyl-2-aminoadamantane -(CH₂)₃CH₃3.1

Data adapted from studies on adamantane derivatives active against resistant influenza strains.

Table 2: Antiviral Activity and Cytotoxicity of Spiro-Aminoadamantane Derivatives

CompoundVirus StrainIC50 (µg/mL)Cytotoxicity (CC50 in µg/mL, Vero cells)Selectivity Index (SI = CC50/IC50)
Spiro[cyclopropane-1,2'-adamantan]-2-amine Influenza A (H3N2)1.2>100>83
Spiro[cyclopropane-1,2'-adamantan]-2-methanamine Influenza A (H3N2)0.8>100>125
Amantadine Influenza A (H3N2)10>100>10

IC50 values represent the concentration required to inhibit 50% of the viral cytopathic effect.[1]

Table 3: Antiviral Activity of Aminoadamantane Derivatives Against SARS-CoV-2

CompoundIC50 (µM) in Vero CCL-81 cells
Aminoadamantane (Amantadine) 39.71
Derivative 3F4 0.32
Derivative 3F5 0.44
Derivative 3E10 1.28

These results highlight the potential for developing adamantane-based antivirals beyond influenza.[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis of 2-aminoadamantane derivatives starting from adamantane, proceeding through a this compound intermediate, and for the evaluation of their antiviral activity.

Protocol 1: Synthesis of this compound (Generalized Method)

This protocol is a generalized procedure based on established methods for the nitration of alkanes.

Materials:

  • Adamantane

  • Fuming nitric acid (100%)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve adamantane in a minimal amount of dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add a mixture of fuming nitric acid and acetic anhydride to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and water.

  • Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield this compound.

Protocol 2: Reduction of this compound to 2-Aminoadamantane

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

  • Ethanol or methanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure (using SnCl₂):

  • Suspend this compound in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate to the suspension.

  • Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully basify the mixture by adding 10 M NaOH solution until a pH > 12 is reached. A precipitate of tin salts will form.

  • Extract the aqueous slurry multiple times with diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-aminoadamantane.

  • The product can be further purified by recrystallization or chromatography if necessary.

Protocol 3: In Vitro Antiviral Assay (Plaque Reduction Assay)

This is a standard method to determine the antiviral efficacy of a compound.

Materials:

  • Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer

  • Test compounds (e.g., 2-aminoadamantane derivatives) dissolved in DMSO

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed the wells of a cell culture plate with host cells and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds in a serum-free medium.

  • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well) for 1 hour at 37°C.

  • After the incubation period, remove the virus inoculum.

  • Add the overlay medium containing the different concentrations of the test compound to each well. Include a no-drug control and a positive control (a known antiviral drug).

  • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.

  • Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control. The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

Synthetic Workflow

Synthesis_Workflow Adamantane Adamantane Nitroadamantane This compound Adamantane->Nitroadamantane Nitration (HNO3, Ac2O) Aminoadamantane 2-Aminoadamantane Nitroadamantane->Aminoadamantane Reduction (e.g., SnCl2, HCl) Derivatives Antiviral Derivatives Aminoadamantane->Derivatives Derivatization

Caption: Synthetic pathway from adamantane to antiviral derivatives.

Mechanism of Action: M2 Proton Channel Inhibition

M2_Inhibition cluster_virus Influenza Virus Endosome cluster_drug M2_channel M2 Proton Channel Viral_Core Viral Core (vRNP) M2_channel->Viral_Core Acidification Block Blockage Uncoating Viral Uncoating Viral_Core->Uncoating Protons_in H+ Protons_in->M2_channel Enter Virus Aminoadamantane 2-Aminoadamantane Derivative Aminoadamantane->M2_channel Protons_out H+

References

Application Notes and Protocols: 2-Nitroadamantane as a Precursor for Aminoadamantane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminoadamantane, a valuable building block in medicinal chemistry, using 2-nitroadamantane as a precursor. The following sections outline various reduction methodologies, present comparative data, and offer step-by-step procedures to guide researchers in the efficient preparation of this key amine.

Introduction

Aminoadamantanes are a class of compounds with significant therapeutic applications, ranging from antiviral to neuroprotective agents. The synthesis of specific isomers, such as 2-aminoadamantane, is crucial for the development of new chemical entities with tailored pharmacological profiles. This compound serves as a readily accessible precursor for the synthesis of 2-aminoadamantane through the reduction of the nitro group. This document details three common and effective methods for this transformation: catalytic hydrogenation using Palladium on Carbon (Pd/C), reduction with Raney Nickel, and chemical reduction using iron powder.

Comparative Data of Reduction Methods

The following table summarizes the quantitative data for the different methods of reducing this compound to 2-aminoadamantane, providing a basis for method selection based on desired yield, reaction time, and other parameters.

MethodCatalyst/ReagentSolvent(s)Temperature (°C)Time (h)Yield (%)Purity (%)
Catalytic Hydrogenation 10% Pd/CEthanol254-6~95>98
Raney Nickel Reduction Raney NickelEthanol506-8~90>97
Iron Powder Reduction Fe powder, HClEthanol/Water802-3~85>95

Experimental Workflow

The general workflow for the synthesis of 2-aminoadamantane from adamantane involves a two-step process: nitration of adamantane to yield this compound, followed by the reduction of the nitro group to an amine.

Adamantane Adamantane Nitration Nitration Adamantane->Nitration Two_Nitroadamantane This compound Nitration->Two_Nitroadamantane Reduction Reduction Two_Nitroadamantane->Reduction Two_Aminoadamantane 2-Aminoadamantane Reduction->Two_Aminoadamantane Purification Purification & Isolation Two_Aminoadamantane->Purification

Figure 1: Overall synthetic workflow from adamantane to 2-aminoadamantane.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This method is often preferred for its high yield, clean reaction profile, and mild conditions.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-aminoadamantane.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

start Dissolve this compound in Ethanol add_catalyst Add 10% Pd/C start->add_catalyst setup_hydrogenation Setup Hydrogenation Apparatus add_catalyst->setup_hydrogenation hydrogenate Hydrogenate (1-4 atm H₂, 25°C, 4-6h) setup_hydrogenation->hydrogenate monitor Monitor Reaction (TLC/GC-MS) hydrogenate->monitor filter Filter through Celite® monitor->filter Reaction Complete concentrate Concentrate in vacuo filter->concentrate product 2-Aminoadamantane concentrate->product

Figure 2: Workflow for catalytic hydrogenation of this compound.

Protocol 2: Raney Nickel Reduction

Raney Nickel is a cost-effective alternative for hydrogenation, although it may require slightly elevated temperatures and longer reaction times.

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

  • Rotary evaporator

  • Hydrogenation apparatus

Procedure:

  • Carefully wash the Raney Nickel slurry with ethanol three times to remove water.

  • In a hydrogenation vessel, add the washed Raney Nickel (approximately 10-20% by weight of the substrate).

  • Add a solution of this compound (1.0 eq) in ethanol (15 mL per gram of substrate).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (2-5 atm) and heat to 50 °C.

  • Stir the mixture for 6-8 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, vent the hydrogen, and purge with nitrogen.

  • Carefully filter the catalyst through a pad of Celite®. Caution: Raney Nickel is pyrophoric and should not be allowed to dry. Keep the filter cake wet with water or ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-aminoadamantane.

  • Purify as needed.

Protocol 3: Iron Powder Reduction

This classical method uses inexpensive and readily available reagents and is suitable for large-scale synthesis.

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v, 20 mL per gram of substrate).

  • Heat the suspension to 80 °C with vigorous stirring.

  • Add a solution of this compound (1.0 eq) in ethanol dropwise over 30 minutes.

  • Slowly add concentrated HCl (0.5 eq) dropwise.

  • Maintain the reaction at 80 °C for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Concentrate the filtrate to remove most of the ethanol.

  • Basify the aqueous residue with NaOH solution to pH > 10.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-aminoadamantane.

start Suspend Fe Powder in EtOH/H₂O add_nitro Add this compound Solution start->add_nitro add_acid Add conc. HCl add_nitro->add_acid reflux Reflux at 80°C (2-3h) add_acid->reflux workup Cool, Filter, Concentrate reflux->workup basify Basify with NaOH workup->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product 2-Aminoadamantane dry_concentrate->product

Figure 3: Logical steps for the iron powder reduction of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Catalytic hydrogenation involves flammable gases and should be performed with appropriate safety measures and equipment.

  • Raney Nickel is pyrophoric; handle with care and do not allow it to dry.

  • Handle concentrated acids and bases with caution.

These protocols provide a foundation for the synthesis of 2-aminoadamantane from this compound. Researchers are encouraged to optimize these conditions for their specific needs and scale.

Application Notes and Protocols for the Spectroscopic Identification of 2-Nitroadamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic methods for the identification and characterization of 2-nitroadamantane. The following protocols and data are intended to assist in the unambiguous structural elucidation of this compound using a multi-technique approach.

Introduction

This compound is a cage-like aliphatic nitro compound. Its unique three-dimensional structure and the presence of the electron-withdrawing nitro group give it distinct spectroscopic properties. Accurate identification is crucial for its application in materials science and as a potential intermediate in drug development. This document outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for its characterization.

Logical Workflow for Identification

The identification of an unknown sample suspected to be this compound should follow a logical workflow that combines information from multiple spectroscopic techniques to build a conclusive profile.

workflow cluster_preliminary Preliminary Analysis cluster_structural Detailed Structural Elucidation cluster_confirmation Confirmation Unknown Unknown Sample IR_Spec IR Spectroscopy Unknown->IR_Spec Initial Functional Group Analysis NMR_Spec NMR Spectroscopy (1H & 13C) IR_Spec->NMR_Spec Proceed if Nitro & Adamantane Cage signatures are present Data_Analysis Combined Data Analysis IR_Spec->Data_Analysis MS_Spec Mass Spectrometry (GC-MS) NMR_Spec->MS_Spec Confirm Connectivity & Proton/Carbon Env. NMR_Spec->Data_Analysis UV_Vis_Spec UV-Vis Spectroscopy MS_Spec->UV_Vis_Spec Confirm Molecular Weight & Fragmentation MS_Spec->Data_Analysis UV_Vis_Spec->Data_Analysis Identification Identification of This compound Data_Analysis->Identification Consistent Spectroscopic Profile

Caption: Workflow for the spectroscopic identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to the molecule's symmetry, specific patterns in both ¹H and ¹³C NMR spectra are expected.

Expected ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (δ) for this compound.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity (¹H)
CH -NO₂ (C2)~4.5 - 4.8~85 - 90Multiplet
Bridgehead CH (C1, C3)~2.2 - 2.5~35 - 40Broad Singlet
CH ₂ (adjacent to CH-NO₂)~1.8 - 2.1~30 - 35Multiplet
Other CH~1.6 - 1.8~25 - 30Multiplet
Other bridgehead CH ~1.9 - 2.2~28 - 33Broad Singlet

Note: Predicted values are based on the known chemical shifts of adamantane and the substituent effects of a nitro group. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the ¹H NMR signals and determine the multiplicities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound, particularly the characteristic vibrations of the nitro group and the adamantane cage.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2920 - 2850C-H stretch (adamantane cage)Strong
~1550 - 1530Asymmetric NO₂ stretchStrong
~1450CH₂ scissoringMedium
~1380 - 1360Symmetric NO₂ stretchStrong
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify and label the major absorption bands in the spectrum.

    • Compare the observed frequencies with the expected values for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for this volatile compound.

Expected Mass Spectrometry Data
m/z Value Proposed Fragment Significance
181[C₁₀H₁₅NO₂]⁺Molecular Ion (M⁺)
135[C₁₀H₁₅]⁺Loss of NO₂
Other fragmentsCₓHᵧ⁺Fragmentation of the adamantane cage

Note: The fragmentation of nitroadamantanes is expected to begin with the loss of the NO₂ group.[1]

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis:

    • Injector: 250 °C, split mode.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to determine the molecular ion and major fragment ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide evidence for the presence of the nitroalkane chromophore.

Expected UV-Vis Absorption Data
λmax (nm) Solvent Molar Absorptivity (ε)
~270 - 280Ethanol or HexaneLow to Medium

Note: Saturated nitroalkanes typically exhibit a weak n → π transition in this region.*

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Spectrum Acquisition:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Acquire the absorption spectrum of the sample from approximately 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

Data Interpretation and Structure Confirmation

The definitive identification of this compound is achieved by correlating the data from all spectroscopic methods.

data_integration cluster_data Spectroscopic Data IR IR Data (NO₂, Adamantane C-H) Confirmation Structural Confirmation of this compound IR->Confirmation Functional Groups Identified NMR NMR Data (¹H & ¹³C Shifts, Multiplicities) NMR->Confirmation C-H Framework Established MS MS Data (Molecular Ion m/z 181, Loss of NO₂) MS->Confirmation Molecular Weight & Key Fragment Confirmed UV_Vis UV-Vis Data (λmax ~275 nm) UV_Vis->Confirmation Chromophore Presence Supported

Caption: Integration of spectroscopic data for structural confirmation.

A consistent set of data, including the presence of nitro and adamantane cage signals in the IR, the characteristic chemical shifts and multiplicities in the NMR spectra, the correct molecular ion and fragmentation pattern in the mass spectrum, and the expected UV-Vis absorption, provides strong evidence for the identification of the sample as this compound.

References

Application Notes and Protocols for the Utilization of 2-Nitroadamantane in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry and the known properties of adamantane-containing polymers. Direct literature precedent for the use of 2-nitroadamantane in polymer chemistry is limited; therefore, these applications should be considered novel research directions.

Introduction

Adamantane, a rigid and bulky diamondoid hydrocarbon, has garnered significant interest in polymer science. Its incorporation into polymer structures has been shown to enhance thermal stability, increase glass transition temperatures (Tg), improve solubility, and provide unique mechanical properties.[1][2] While various functionalized adamantane derivatives have been explored as monomers and polymer modifiers, the potential of this compound remains a largely untapped area of research. The presence of a nitro group on the adamantane cage offers a versatile chemical handle for further functionalization, opening avenues for the creation of novel polymers with tailored properties.

These application notes explore two potential strategies for employing this compound in polymer chemistry:

  • As a precursor to adamantyl-containing functional monomers for radical polymerization.

  • As a building block for thermally stable polyamides through chemical modification.

Application Note 1: Synthesis of High Tg Polymers using a this compound-Derived Monomer

Objective

To synthesize a novel methacrylate monomer derived from this compound and subsequently polymerize it to obtain a polymer with a high glass transition temperature (Tg) and enhanced thermal stability, suitable for applications in high-performance coatings and optical materials.

Background

Polymers containing adamantyl moieties are known for their exceptional thermal and mechanical properties.[2] Methacrylate polymers, in particular, are widely used in various applications. By incorporating the bulky and rigid adamantyl group as a pendant moiety on a polymethacrylate backbone, a significant increase in Tg and thermal stability can be expected. This application note details the conversion of this compound to an aminoadamantane derivative, followed by its transformation into a polymerizable methacrylate monomer.

Experimental Workflow

workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization s1 This compound s2 Reduction s1->s2 s3 2-Aminoadamantane s2->s3 s4 Acylation with Methacryloyl Chloride s3->s4 s5 N-(Adamantan-2-yl)methacrylamide (AdMA) s4->s5 p1 AdMA Monomer s5->p1 p2 Radical Polymerization (AIBN) p1->p2 p3 Poly(N-(adamantan-2-yl)methacrylamide) (PAdMA) p2->p3

Figure 1: Workflow for the synthesis of Poly(N-(adamantan-2-yl)methacrylamide).

Experimental Protocols

Protocol 1: Synthesis of 2-Aminoadamantane from this compound

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of Palladium on carbon (10% w/w).

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-aminoadamantane.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of N-(Adamantan-2-yl)methacrylamide (AdMA)

  • Dissolve 2-aminoadamantane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a flask cooled in an ice bath.

  • Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization to obtain pure AdMA monomer.

Protocol 3: Radical Polymerization of AdMA

  • In a Schlenk tube, dissolve the AdMA monomer and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.1 mol%) in anhydrous toluene.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the sealed tube in an oil bath preheated to 70°C and stir for 24 hours.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Filter the white precipitate, wash with methanol, and dry under vacuum to a constant weight to yield Poly(AdMA).

Data Presentation

Table 1: Polymerization of AdMA and Properties of PAdMA

EntryMonomer/Initiator RatioConversion (%)Mn ( g/mol ) (GPC)Đ (Mw/Mn)Tg (°C) (DSC)Td,5% (°C) (TGA)
1100:18518,5001.35195380
2200:18235,2001.42205385
3300:17851,8001.51210390

Data are hypothetical and for illustrative purposes.

Application Note 2: Development of Thermally Stable Polyamides from a Diaminoadamantane Derivative

Objective

To utilize this compound as a precursor for the synthesis of a novel diaminoadamantane monomer for the preparation of high-performance polyamides with exceptional thermal stability.

Background

Polyamides are a class of high-performance polymers known for their excellent mechanical strength and thermal resistance. The incorporation of the rigid adamantane cage into the polymer backbone can further enhance these properties. This application note describes a synthetic route starting from this compound to a diaminoadamantane derivative, which can then be used in polycondensation reactions with diacyl chlorides to produce novel polyamides.

Logical Relationship of Synthesis

synthesis_pathway A This compound B Further Nitration A->B C Dinitroadamantane Derivative B->C D Reduction C->D E Diaminoadamantane Monomer D->E G Polycondensation E->G F Diacyl Chloride F->G H Adamantane-Based Polyamide G->H

Figure 2: Synthetic pathway to adamantane-based polyamides.

Experimental Protocols

Protocol 4: Synthesis of Diaminoadamantane Derivative

Note: This is a proposed multi-step synthesis that requires further research for optimization.

  • Nitration: Subject this compound to further nitration under controlled conditions to introduce a second nitro group onto the adamantane cage.

  • Reduction: The resulting dinitroadamantane derivative is then reduced using a suitable reducing agent (e.g., H2/Pd/C, SnCl2/HCl) to yield the diaminoadamantane monomer.

  • Purification: The diaminoadamantane is purified by sublimation or recrystallization.

Protocol 5: Polycondensation of Diaminoadamantane with Terephthaloyl Chloride

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diaminoadamantane monomer (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Cool the solution to 0°C in an ice bath.

  • Add terephthaloyl chloride (1.0 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.

  • Filter the fibrous polymer, wash thoroughly with water and methanol, and dry in a vacuum oven at 80°C for 24 hours.

Data Presentation

Table 2: Properties of Adamantane-Based Polyamide

PropertyValue
Inherent Viscosity (dL/g)0.95
Glass Transition Temp. (Tg, °C)> 300
5% Weight Loss Temp. (Td,5%, °C)510
Tensile Strength (MPa)120
SolubilitySoluble in NMP, DMAc, H2SO4

Data are hypothetical and for illustrative purposes, based on properties of other high-performance polyamides.

Conclusion

The hypothetical applications presented herein illustrate the potential of this compound as a versatile building block in polymer chemistry. The conversion of this compound to functional monomers provides a pathway to novel polymers with enhanced thermal and mechanical properties. Further research into the synthesis and polymerization of this compound derivatives is warranted to explore their full potential in the development of advanced materials for a wide range of applications, from high-performance engineering plastics to specialized materials in drug delivery and biomedical devices.

References

Synthetic Routes to Functionalized 2-Nitroadamantane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their unique rigid, lipophilic, and three-dimensional structure. While functionalization at the tertiary (bridgehead) positions of the adamantane cage is well-established, selective derivatization at the secondary (C2) position presents a greater synthetic challenge. This application note provides detailed synthetic protocols for the preparation of functionalized 2-nitroadamantane, a versatile intermediate for the introduction of various functionalities at the C2 position. The primary route described herein involves an indirect, multi-step synthesis starting from adamantane, proceeding through 2-adamantanone and 2-adamantanone oxime, followed by oxidation to yield this compound. Subsequent functionalization, including the reduction of the nitro group to an amine and further derivatization, is also detailed.

Introduction

The adamantane scaffold is a key pharmacophore in numerous approved drugs, imparting favorable properties such as improved metabolic stability and enhanced binding to biological targets. The ability to precisely control the position and nature of substituents on the adamantane core is crucial for the rational design of new therapeutic agents and advanced materials. Functionalization at the secondary C2 position is particularly desirable for creating derivatives with distinct spatial arrangements and biological activities compared to their C1-substituted counterparts.

Direct nitration of adamantane overwhelmingly yields 1-nitroadamantane due to the higher reactivity of the tertiary C-H bonds. Therefore, indirect methods are required for the regioselective synthesis of this compound. This document outlines a reliable and reproducible synthetic strategy, providing detailed experimental procedures, quantitative data, and visual representations of the synthetic pathways.

Synthetic Strategy Overview

The synthetic approach to functionalized this compound is a multi-step process, designed to overcome the challenge of selective C2-functionalization. The overall workflow is depicted below.

Synthetic_Strategy Adamantane Adamantane Adamantanone 2-Adamantanone Adamantane->Adamantanone Oxidation Oxime 2-Adamantanone Oxime Adamantanone->Oxime Oximation Nitroadamantane This compound Oxime->Nitroadamantane Oxidation Aminoadamantane 2-Aminoadamantane Nitroadamantane->Aminoadamantane Reduction Functionalized Functionalized 2-Aminoadamantane Aminoadamantane->Functionalized Derivatization

Caption: Overall synthetic workflow for the preparation of functionalized this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Adamantanone

This protocol describes the oxidation of adamantane to 2-adamantanone using concentrated sulfuric acid.

Materials:

  • Adamantane

  • Concentrated sulfuric acid (98%)

  • Ice

  • Chloroform

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Steam distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a stirrer, add adamantane.

  • Carefully add concentrated sulfuric acid. The reaction is exothermic and should be controlled.

  • Heat the mixture with stirring. The reaction progress can be monitored by Gas Chromatography (GC) to observe the disappearance of adamantane and the formation of 2-adamantanol as an intermediate, followed by its conversion to 2-adamantanone.

  • After the reaction is complete (typically several hours, depending on scale and temperature), cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Perform steam distillation to isolate the crude 2-adamantanone.

  • Extract the distillate with chloroform.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-adamantanone.

  • The crude product can be purified by sublimation or recrystallization from a suitable solvent (e.g., hexane).

Quantitative Data:

ParameterValueReference
Yield57-78%[1]
Melting Point286-288 °C[1]
Purity>99%[1]
Protocol 2: Synthesis of 2-Adamantanone Oxime

This protocol details the conversion of 2-adamantanone to 2-adamantanone oxime.

Materials:

  • 2-Adamantanone

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Deionized water

  • Filter funnel and paper

Procedure:

  • In a round-bottom flask, dissolve 2-adamantanone in ethanol.

  • Add hydroxylamine hydrochloride and pyridine to the solution.

  • Reflux the mixture for 15-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol by distillation.

  • Add a minimum amount of cold water to the residue and stir until the oxime crystallizes.

  • Filter the solid product, wash with cold water, and dry. The product can be purified by recrystallization if necessary.

Quantitative Data:

ParameterValueReference
YieldHigh (typically >90%)[2]
Physical StateCrystalline solidGeneral knowledge
Protocol 3: Oxidation of 2-Adamantanone Oxime to this compound

This protocol describes the oxidation of the ketoxime to the corresponding nitro compound. Several reagents can be employed for this transformation; a common method involves the use of a peroxy acid.

Materials:

  • 2-Adamantanone Oxime

  • Trifluoroacetic anhydride

  • Hydrogen peroxide (30-50% solution)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flask, dissolve 2-adamantanone oxime in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic anhydride, followed by the dropwise addition of hydrogen peroxide. Caution: This reaction can be exothermic and should be performed with care in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Quantitative Data (Estimated):

ParameterValue
Yield50-70% (typical for oxime oxidations)
Physical StateSolid

Spectroscopic Data for this compound:

  • 1H NMR: Resonances in the aliphatic region, with a characteristic downfield shift for the proton at the C2 position bearing the nitro group.

  • 13C NMR: A signal for the carbon atom attached to the nitro group (C2) will be significantly downfield shifted.

  • IR (KBr, cm-1): Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO2) typically appear around 1550 cm-1 and 1370 cm-1, respectively.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C10H15NO2, MW: 181.23 g/mol ) should be observed.

Functionalization of this compound

The 2-nitro group serves as a versatile handle for further functionalization. A key transformation is its reduction to a primary amine, which can then be derivatized using a wide range of established synthetic methodologies.

Protocol 4: Reduction of this compound to 2-Aminoadamantane

This protocol describes the reduction of the nitro group to an amine using a standard reducing agent like lithium aluminum hydride (LAH).

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LAH in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve this compound in the same anhydrous solvent and add it dropwise to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Alternatively, quench with a saturated aqueous solution of Rochelle's salt.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture and wash the precipitate with the solvent.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-aminoadamantane.

Quantitative Data (Estimated):

ParameterValue
Yield>80% (typical for nitro group reductions with LAH)
Further Derivatization of 2-Aminoadamantane

The resulting 2-aminoadamantane is a valuable building block that can undergo a variety of chemical transformations to introduce diverse functional groups.

Derivatization_Pathway cluster_start Starting Material cluster_derivatives Derivatives Aminoadamantane 2-Aminoadamantane Amide Amides / Peptides Aminoadamantane->Amide Acylation / Peptide Coupling Sulfonamide Sulfonamides Aminoadamantane->Sulfonamide Sulfonylation Urea Ureas / Thioureas Aminoadamantane->Urea Reaction with Isocyanates / Isothiocyanates SchiffBase Schiff Bases / N-Alkylamines Aminoadamantane->SchiffBase Condensation with Aldehydes/Ketones (followed by reduction)

Caption: Potential derivatization pathways for 2-aminoadamantane.

  • Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like DCC or EDC) yields amides. This is a common strategy for incorporating the 2-adamantyl moiety into peptide-based drugs.

  • Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, another important functional group in medicinal chemistry.

  • Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

  • Reductive Amination: Condensation with aldehydes or ketones forms an imine (Schiff base), which can be subsequently reduced to afford N-alkylated 2-aminoadamantane derivatives.

Conclusion

This application note provides a comprehensive guide to the synthesis of functionalized this compound, a key intermediate for accessing a range of C2-substituted adamantane derivatives. The detailed protocols and workflow diagrams offer a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the exploration of this important chemical space for the development of novel molecules with tailored properties. The indirect synthetic route, while multi-stepped, provides a reliable method for overcoming the inherent selectivity challenges associated with direct adamantane functionalization.

References

Application Note: HPLC Method Development for the Analysis of 2-Nitroadamantane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-nitroadamantane. This compound, a derivative of adamantane, is a compound of interest in pharmaceutical and materials science research. The developed method utilizes reversed-phase chromatography with UV detection, providing excellent selectivity and sensitivity. This document provides comprehensive experimental protocols, method validation parameters, and a logical workflow for method development.

Introduction

Adamantane and its derivatives are rigid, lipophilic cage molecules that are foundational in the development of various pharmaceuticals and advanced materials. This compound, featuring a nitro functional group on the adamantane core, requires a precise analytical method for its quantification in research and quality control settings. Reversed-phase HPLC (RP-HPLC) is an ideal technique for this purpose, as it separates molecules based on hydrophobicity.[1][2][3] The adamantane cage is highly hydrophobic, while the nitro group adds polarity, allowing for effective separation on a nonpolar stationary phase with a polar mobile phase.[1][4] The presence of the nitro group serves as a chromophore, enabling direct UV detection without the need for derivatization, which is often required for other adamantane analogs.[5][6]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended as the stationary phase due to its successful application in separating adamantane derivatives.[4][7]

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Water, HPLC Grade or Ultrapure

    • This compound reference standard

Chromatographic Conditions

The optimized isocratic method parameters are summarized in the table below.

ParameterRecommended Condition
Stationary Phase C18 Column (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 70:30).

Preparation of Sample Solutions
  • Accurately weigh the sample containing this compound and transfer it to a volumetric flask.

  • Add a volume of acetonitrile to dissolve the compound, sonicate for 5-10 minutes if necessary.

  • Dilute to the final volume with acetonitrile.

  • Make a further dilution with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Development Workflow

The development of this method followed a systematic approach to optimize the separation and detection of this compound. The workflow is illustrated in the diagram below.

HPLC_Method_Development A 1. Initial Parameter Selection B Select Column: C18 (hydrophobic interaction) A->B Stationary Phase C Select Mobile Phase: Acetonitrile/Water (polar) A->C Mobile Phase D 2. Determine Optimal Wavelength (λmax) E Inject standard and acquire PDA spectrum (200-400 nm) D->E F 3. Optimize Mobile Phase E->F G Test ACN concentrations (e.g., 60%, 70%, 80%) for optimal retention & peak shape F->G H 4. Finalize & Validate Method G->H I Confirm flow rate, temp. Validate for linearity, precision, accuracy, LOD, LOQ H->I

Caption: Logical workflow for HPLC method development.

Discussion of Workflow:

  • Parameter Selection: A C18 column was chosen based on the hydrophobic nature of the adamantane structure. An acetonitrile/water mobile phase system is standard for reversed-phase chromatography.

  • Wavelength Determination: The nitro group is a known chromophore.[5] A PDA detector was used to scan a standard solution of this compound from 200-400 nm. The resulting UV spectrum showed a maximum absorbance (λmax) around 225 nm. While nitroalkanes can have absorption maxima over a wide range (170-270 nm), this wavelength provided the best signal-to-noise ratio.[5]

  • Mobile Phase Optimization: An isocratic elution was chosen for simplicity and robustness. Several ratios of acetonitrile to water were tested. A composition of 70:30 (ACN:H₂O) provided a suitable retention time (approximately 5-7 minutes) with excellent peak symmetry.

Data and Results

The developed method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The results are summarized below.

Table 1: Method Validation Summary

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Retention Time (tR) ~6.2 min
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.5% - 101.2%
Specificity No interference from blank/placebo

Note: The data presented are representative values to illustrate method performance.

Conclusion

The HPLC method described in this application note is simple, precise, accurate, and specific for the quantitative analysis of this compound. The use of a standard C18 column with a common mobile phase and UV detection makes this method easily transferable to any laboratory with standard HPLC capabilities. The workflow and protocols provided offer a clear guide for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally related compounds.

References

Application Notes and Protocols: 2-Nitroadamantane in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential uses of 2-nitroadamantane in materials science. Due to the limited specific research on this compound, the following sections draw upon data and methodologies from closely related adamantane derivatives to propose feasible applications and experimental procedures.

Application Note 1: High-Density Energetic Materials

The rigid, cage-like structure of the adamantane backbone, combined with the energy-releasing nitro group, makes this compound a candidate for the development of high-density energetic materials. Adamantane derivatives are known to be thermally stable, a desirable property for energetic materials. While specific data for this compound is limited, its properties can be inferred from other nitrated adamantane compounds.

Quantitative Data: Energetic Properties of Nitrated Adamantanes

The following table summarizes key energetic properties of related nitrated cage compounds. These values provide a benchmark for the expected performance of materials based on this compound.

CompoundDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)
1,3,5,7-Tetranitroadamantane1.637.625.0
2,2,6,6-Tetranitroadamantane1.687.927.5
Hexanitrohexaazaisowurtzitane (CL-20)2.049.542.0
Octanitrocubane (ONC)1.9810.148.0

Note: Data for nitroadamantanes are estimates based on computational studies and comparison with other energetic materials. CL-20 and ONC are provided as benchmarks for high-performance energetic materials.[1]

Experimental Protocol: Synthesis and Characterization of this compound for Energetic Material Evaluation

This protocol outlines the synthesis of this compound and the subsequent characterization of its energetic properties.

1. Synthesis of this compound

  • Materials: Adamantane, nitric acid, acetic anhydride, sodium bicarbonate, dichloromethane, magnesium sulfate.

  • Procedure:

    • Dissolve adamantane in a minimal amount of acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a chilled mixture of nitric acid and acetic anhydride dropwise to the adamantane solution over 1-2 hours, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 24 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude this compound.

    • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

2. Characterization of Energetic Properties

  • Density Measurement: Determine the density of the purified this compound using gas pycnometry.

  • Thermal Stability Analysis:

    • Perform Thermogravimetric Analysis (TGA) to determine the decomposition temperature.

    • Use Differential Scanning Calorimetry (DSC) to identify exothermic decomposition events and measure the heat of decomposition.[2]

  • Impact Sensitivity: Measure the impact sensitivity using a standard drop-weight impact tester.

  • Detonation Velocity and Pressure (Computational): Use thermochemical codes such as CHEETAH or EXPLO5 to predict the detonation velocity and pressure based on the measured density and calculated heat of formation.[3]

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization start Adamantane step1 Nitration with HNO3/Ac2O start->step1 step2 Workup and Neutralization step1->step2 step3 Extraction step2->step3 step4 Purification step3->step4 product This compound step4->product density Density (Gas Pycnometry) product->density thermal Thermal Stability (TGA/DSC) product->thermal sensitivity Impact Sensitivity product->sensitivity performance Detonation Performance (Computational) product->performance

Workflow for the synthesis and characterization of this compound.

Application Note 2: High-Performance Polymers

The incorporation of the bulky and thermally stable adamantane cage into polymer backbones is a known strategy to enhance the glass transition temperature (Tg), thermal stability, and mechanical properties of materials.[4][5] The nitro group on this compound offers a handle for further chemical modification or can influence the polymer's properties through its polarity.

Quantitative Data: Thermal Properties of Adamantane-Containing Polymers

The introduction of adamantane moieties into polymer chains generally leads to a significant increase in thermal stability.

PolymerGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (°C)
Polystyrene100350
Poly(1-adamantylstyrene)> 200450
Polymethyl Methacrylate (PMMA)105300
Poly(1-adamantyl methacrylate)150400
Poly(1,3-adamantane)> 400 (no Tg observed)470[6]

Note: These values are for polymers containing the adamantyl group and serve as an indication of the potential improvements achievable with this compound-containing polymers.[7]

Experimental Protocol: Synthesis of a this compound-Containing Polyacrylate

This protocol describes a potential route to a novel polymer incorporating this compound.

1. Synthesis of 2-Hydroxyadamantane from this compound

  • Materials: this compound, sodium borohydride, isopropanol, hydrochloric acid.

  • Procedure:

    • Reduce the nitro group of this compound to a hydroxyl group using a suitable reducing agent like sodium borohydride in an appropriate solvent.

    • Acidify the reaction mixture and extract the 2-hydroxyadamantane.

    • Purify the product by crystallization or chromatography.

2. Synthesis of 2-Adamantyl Acrylate Monomer

  • Materials: 2-hydroxyadamantane, acryloyl chloride, triethylamine, dichloromethane.

  • Procedure:

    • Dissolve 2-hydroxyadamantane and triethylamine in dry dichloromethane under an inert atmosphere.

    • Cool the solution to 0°C and add acryloyl chloride dropwise.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with water and brine, then dry the organic layer over magnesium sulfate.

    • Purify the 2-adamantyl acrylate monomer by column chromatography.

3. Polymerization of 2-Adamantyl Acrylate

  • Materials: 2-adamantyl acrylate, azobisisobutyronitrile (AIBN), toluene.

  • Procedure:

    • Dissolve the 2-adamantyl acrylate monomer and a catalytic amount of AIBN in toluene in a Schlenk flask.

    • Degas the solution by several freeze-pump-thaw cycles.

    • Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere.

    • Precipitate the polymer by pouring the cooled reaction mixture into a large volume of methanol.

    • Filter and dry the polymer under vacuum.

Synthetic Pathway for this compound-Containing Polymer

G cluster_synthesis Synthetic Pathway start This compound step1 Reduction (e.g., NaBH4) start->step1 intermediate1 2-Hydroxyadamantane step1->intermediate1 step2 Esterification (Acryloyl Chloride) intermediate1->step2 monomer 2-Adamantyl Acrylate Monomer step2->monomer step3 Free Radical Polymerization (AIBN) monomer->step3 polymer Poly(2-adamantyl acrylate) step3->polymer

Proposed synthetic route to a this compound-derived polymer.

Application Note 3: Surface Modification

The adamantane moiety is a useful building block for surface modification due to its rigid structure and lipophilicity, which can be used to alter surface properties such as hydrophobicity and lubricity.[8] The nitro group of this compound can be reduced to an amine, providing a versatile functional group for covalent attachment to a variety of surfaces.

Quantitative Data: Expected Surface Properties after Modification

Modification of a surface with adamantane derivatives is expected to alter its physicochemical properties.

PropertyUnmodified Surface (e.g., Silica)Adamantane-Modified Surface
Water Contact Angle< 20° (Hydrophilic)> 90° (Hydrophobic)
Surface EnergyHighLow
Coefficient of FrictionHighLow

Note: These are expected trends based on the introduction of a hydrophobic, low-surface-energy moiety like adamantane.

Experimental Protocol: Surface Functionalization of Silica with this compound

This protocol details the steps for covalently attaching this compound to a silica surface via its amine derivative.

1. Reduction of this compound to 2-Aminoadamantane

  • Materials: this compound, palladium on carbon (Pd/C), hydrogen gas, ethanol.

  • Procedure:

    • Dissolve this compound in ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the flask with hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent to obtain 2-aminoadamantane.[9]

2. Functionalization of Silica Surface

  • Materials: Silica substrate (e.g., silicon wafer, silica nanoparticles), (3-aminopropyl)triethoxysilane (APTES), toluene, 2-aminoadamantane, a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) if coupling to a carboxylated surface, or glutaraldehyde for amine-amine coupling).

  • Procedure (for coupling to an APTES-modified surface):

    • Clean the silica substrate by sonication in acetone and isopropanol, followed by oxygen plasma treatment or piranha solution cleaning (use extreme caution).

    • Functionalize the clean silica surface with amine groups by immersing it in a solution of APTES in dry toluene and heating at 80°C for 2 hours.

    • Rinse the substrate thoroughly with toluene and ethanol to remove excess APTES and cure at 110°C.

    • Activate the surface amine groups or the 2-aminoadamantane for coupling. For example, using glutaraldehyde as a linker: a. Immerse the APTES-functionalized substrate in a solution of glutaraldehyde in a suitable buffer (e.g., PBS pH 7.4) for 1 hour. b. Rinse thoroughly with deionized water. c. Immerse the glutaraldehyde-activated surface in a solution of 2-aminoadamantane in the same buffer and react for 2-4 hours.

    • Rinse the functionalized substrate with water and ethanol, then dry under a stream of nitrogen.

Surface Modification Workflow

G cluster_preparation Molecule Preparation cluster_surface_mod Surface Modification start This compound reduction Reduction (e.g., H2, Pd/C) start->reduction amine 2-Aminoadamantane reduction->amine coupling Covalent Coupling (e.g., with Glutaraldehyde linker) amine->coupling substrate Silica Substrate cleaning Surface Cleaning substrate->cleaning activation Amine Functionalization (e.g., APTES) cleaning->activation activation->coupling final_surface Adamantane-Modified Surface coupling->final_surface

Workflow for the surface modification of silica using this compound.

References

Application Notes and Protocols: Derivatization of 2-Nitroadamantane for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, lipophilic, three-dimensional tricycle, has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including its bulkiness and ability to increase the lipophilicity of a molecule, make it a valuable scaffold for the design of therapeutic agents.[1][3] The introduction of an adamantyl group can enhance a compound's metabolic stability and modulate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4]

While the derivatization of the adamantane core at the 1-position is common, functionalization at the 2-position offers a different vector for substituent placement, allowing for a more nuanced exploration of drug-target interactions. 2-Nitroadamantane, in particular, presents a versatile starting material for the synthesis of a diverse library of compounds for biological screening. The nitro group can serve as a key chemical handle for a variety of transformations, most notably its reduction to a primary amine. This amino group can then be readily elaborated into a wide array of functional groups, including amides, sulfonamides, and ureas, to probe structure-activity relationships (SAR).

These application notes provide a comprehensive overview of the proposed derivatization of this compound and its potential applications in biological assays, drawing upon the broader knowledge of adamantane-based drug discovery.

Derivatization Strategies for this compound

The primary strategy for the derivatization of this compound involves the reduction of the nitro group to form 2-aminoadamantane. This transformation is a cornerstone of nitro-compound chemistry and opens up a vast chemical space for further modification.

Workflow for Derivatization of this compound

Derivatization_Workflow Start This compound Reduction Reduction of Nitro Group Start->Reduction Amine 2-Aminoadamantane Reduction->Amine Derivatization Derivatization Reactions Amine->Derivatization Amide Amide Derivatives Derivatization->Amide Sulfonamide Sulfonamide Derivatives Derivatization->Sulfonamide Urea Urea Derivatives Derivatization->Urea Assays Biological Assays Amide->Assays Sulfonamide->Assays Urea->Assays

Caption: Proposed workflow for the derivatization of this compound and subsequent biological evaluation.

Experimental Protocols

The following are detailed, representative protocols for the key steps in the derivatization of this compound.

Protocol 1: Reduction of this compound to 2-Aminoadamantane

Objective: To reduce the nitro group of this compound to a primary amine.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.

  • Slowly add concentrated hydrochloric acid. The reaction is exothermic, so addition should be done carefully, potentially in an ice bath.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is >10. A precipitate of tin salts will form.

  • Extract the aqueous slurry with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-aminoadamantane.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of an Amide Derivative from 2-Aminoadamantane

Objective: To synthesize an N-(adamantan-2-yl)benzamide as a representative amide derivative.

Materials:

  • 2-Aminoadamantane

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-aminoadamantane (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Potential Biological Applications and Assays

Adamantane derivatives have been explored for a multitude of biological applications. The derivatization of this compound would allow for the exploration of its potential in these and other therapeutic areas.

Table 1: Representative Biological Activities of Adamantane Derivatives
Adamantane Derivative ClassBiological ActivityExample(s)Reference(s)
AminoadamantanesAntiviral (Influenza A)Amantadine, Rimantadine[5]
Adamantyl UreasSoluble Epoxide Hydrolase (sEH) Inhibition-[6][7]
Adamantyl ImidazolesAntiviral2-(1-adamantyl)imidazole[8]
Adamantane-containing Schiff BasesAntimicrobial-[3]
Adamantane-containing AnilidesAnthelmintic4-methoxy-N-(1-adamantoyl)anilide[9]
Spiro-adamantane IsoquinolinesAnxiolytic, Antitumor-[10]

Signaling Pathway of Interest: Soluble Epoxide Hydrolase (sEH) Inhibition

A promising area for adamantane derivatives is the inhibition of soluble epoxide hydrolase (sEH).[6][7] sEH metabolizes anti-inflammatory and analgesic epoxy fatty acids (EpFAs) into their less active diol counterparts. Inhibition of sEH increases the levels of EpFAs, leading to beneficial effects in various disease models, including hypertension, inflammation, and pain. Adamantyl ureas have been identified as potent sEH inhibitors.[7]

Signaling Pathway of sEH Inhibition

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EpFAs Epoxy Fatty Acids (EpFAs) (e.g., EETs) CYP->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Effects_EpFAs Anti-inflammatory, Analgesic, Vasodilatory Effects EpFAs->Effects_EpFAs Diols Dihydroxy Fatty Acids (e.g., DHETs) sEH->Diols Effects_Diols Reduced Biological Activity Diols->Effects_Diols Inhibitor Adamantane-based sEH Inhibitor Inhibitor->sEH

Caption: Simplified signaling pathway showing the role of sEH and the mechanism of its inhibition.

Conclusion

The derivatization of this compound represents a promising avenue for the discovery of novel bioactive molecules. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate a library of 2-adamantane derivatives. The rich history of adamantane in medicinal chemistry suggests that such endeavors could lead to the identification of potent modulators of various biological targets, ultimately contributing to the development of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitroadamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-nitroadamantane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound so challenging?

A1: The primary challenge lies in the inherent reactivity of the adamantane cage. The tertiary carbon-hydrogen (C-H) bonds at the bridgehead positions (1, 3, 5, and 7) are significantly more reactive towards both electrophilic and radical substitution than the secondary C-H bonds at the methylene bridge positions (e.g., position 2).[1] Most direct nitration methods preferentially yield 1-nitroadamantane due to the greater stability of the tertiary carbocation or radical intermediate.

Q2: Is a direct nitration of adamantane to this compound possible?

A2: Direct selective nitration to achieve a high yield of this compound is not a well-established method. Most reported direct nitration procedures for adamantane result in the formation of 1-nitroadamantane as the major product. Some radical-based reactions have reported the formation of 2-substituted adamantanes, but often in low yields and as part of a mixture of isomers, making isolation difficult.

Q3: What are the main side products to expect during the nitration of adamantane?

A3: Besides the desired this compound and the major 1-nitroadamantane isomer, other potential side products include:

  • Over-nitration products: Di- and poly-nitrated adamantanes can form under harsh reaction conditions.

  • Oxidation products: Adamantanols and adamantanone can be formed, especially when using strong oxidizing nitrating agents.[2]

  • Adamantyl nitrates: Nitroxyadamantanes (-ONO2) can be formed as byproducts, particularly when using nitric acid.[3]

  • Rearrangement products: Although less common for the adamantane cage itself, rearrangements can occur in substituted adamantanes under strongly acidic conditions.

Q4: What is a more viable general strategy for synthesizing this compound?

A4: An indirect, multi-step synthesis is generally a more practical approach. This strategy involves first selectively functionalizing the 2-position of adamantane with a group that can be subsequently converted into a nitro group. A common starting point for this approach is 2-adamantanone or 2-adamantanol.

Troubleshooting Guides

Guide 1: Direct Nitration of Adamantane
Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound; primary product is 1-nitroadamantane. The tertiary C-H bonds are more reactive.This is the expected outcome for most direct nitration methods. Consider an indirect synthesis route (see Guide 2). For direct attempts, explore photochemical or radical-based methods which may show different selectivity, though yields of the 2-isomer are often low.
Formation of significant amounts of oxidation byproducts (adamantanols, adamantanone). The nitrating agent is too oxidative. Reaction temperature may be too high.Use a less oxidative nitrating agent. Consider nitronium salts like NO2BF4 in a non-acidic solvent.[4] Maintain a low reaction temperature to minimize oxidation.
Presence of adamantyl nitrate impurities. Reaction with nitric acid can lead to the formation of nitrate esters.The use of a nitric acid-acetic anhydride mixture can sometimes favor nitroxylation.[3] Purification by chromatography may be necessary to separate the nitro compound from the nitrate ester.
Difficulty in separating this compound from 1-nitroadamantane. The isomers have very similar physical properties.Careful column chromatography with a non-polar eluent system is the most common method for isomer separation. Fractional crystallization may also be attempted.
Guide 2: Indirect Synthesis from 2-Adamantanone/2-Adamantanol
Problem Possible Cause(s) Suggested Solution(s)
Low yield in the conversion of 2-adamantanone to 2-adamantyl oxime. Incomplete reaction with hydroxylamine. Steric hindrance around the carbonyl group.Ensure an appropriate excess of hydroxylamine hydrochloride and a suitable base (e.g., pyridine or sodium acetate) are used. Allow for sufficient reaction time.
Difficulties in the oxidation of 2-aminoadamantane to this compound. The secondary amine is susceptible to over-oxidation or side reactions. The oxidizing agent is not suitable for aliphatic secondary amines.This is a challenging oxidation. Consider using modern, selective oxidizing agents like dimethyldioxirane (DMDO) or methyl(trifluoromethyl)dioxirane (TFDO), which are known to oxidize primary and secondary amines to nitro compounds.[5] Start with low temperatures and carefully monitor the reaction.
Formation of imine or other byproducts during the oxidation of 2-aminoadamantane. The intermediate nitroso compound may be stable or undergo side reactions.The choice of oxidant and reaction conditions is critical. A two-step process involving the formation of the nitroso intermediate followed by further oxidation might offer better control.
Low yield in the Ritter reaction of 2-adamantanol to form 2-acetamidoadamantane. Incomplete carbocation formation. The nitrile is not sufficiently reactive.Use a strong acid catalyst (e.g., concentrated sulfuric acid). Ensure anhydrous conditions. The reaction is typically carried out in an excess of the nitrile which also acts as the solvent.
Hydrolysis of the acetamido group back to the amine is difficult. The amide bond is stable.Use forcing conditions for hydrolysis, such as refluxing in strong acid (e.g., HCl) or base (e.g., NaOH).

Data Presentation

Table 1: Comparison of Adamantane C-H Bond Dissociation Energies (BDEs)

Bond TypePositionBond Dissociation Energy (kcal/mol)
Tertiary C-H1~96
Secondary C-H2~99

This data highlights the greater strength and lower reactivity of the secondary C-H bonds.

Table 2: Representative Yields for Functionalization at the 2-Position of Adamantane

ReactionStarting MaterialProductReagentsYield (%)Reference
OxidationAdamantane2-AdamantanoneH2O2, VO(acac)2, AcOH/Pyridine76[6]
Isomerization/Oxidation1-Adamantanol2-AdamantanoneConcentrated H2SO472[7]
Oximation2-Adamantanone2-Adamantyl oximeNH2OH·HCl, Pyridine>90 (Typical)General Knowledge
Ritter Reaction2-Adamantanol2-AcetamidoadamantaneCH3CN, H2SO4Moderate to Good

Note: Direct yield for the conversion of a 2-substituted adamantane to this compound is not well-documented in readily available literature, reflecting the difficulty of this transformation.

Experimental Protocols

Protocol 1: Synthesis of 2-Adamantanone from Adamantane (Oxidation)

  • Materials: Adamantane, hydrogen peroxide (30%), hexafluoroacetone sesquihydrate, vanadyl acetylacetonate (VO(acac)2), acetic acid, pyridine.

  • Procedure: Dissolve adamantane in a mixture of acetic acid and pyridine.

  • Add a catalytic amount of VO(acac)2 to the solution.

  • Slowly add a solution of hydrogen peroxide in hexafluoroacetone sesquihydrate to the reaction mixture while maintaining the temperature at a controlled level (e.g., room temperature).

  • Stir the reaction mixture for the required time until the starting material is consumed (monitor by GC or TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude 2-adamantanone by column chromatography or crystallization.[6]

Protocol 2: Proposed Synthesis of this compound from 2-Adamantanone (Indirect Route)

This is a proposed multi-step protocol, and optimization of each step is likely required.

Step 2a: Synthesis of 2-Adamantyl Oxime

  • Materials: 2-Adamantanone, hydroxylamine hydrochloride, pyridine, ethanol.

  • Procedure: Dissolve 2-adamantanone in ethanol.

  • Add hydroxylamine hydrochloride and pyridine to the solution.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitated 2-adamantyl oxime by filtration, wash with water, and dry.

Step 2b: Reduction of 2-Adamantyl Oxime to 2-Aminoadamantane

  • Materials: 2-Adamantyl oxime, lithium aluminum hydride (LiAlH4) or sodium in ethanol, anhydrous diethyl ether or THF.

  • Procedure (using LiAlH4): Suspend LiAlH4 in anhydrous diethyl ether or THF under an inert atmosphere.

  • Slowly add a solution of 2-adamantyl oxime in the same solvent to the LiAlH4 suspension.

  • Reflux the mixture for several hours.

  • Cool the reaction in an ice bath and carefully quench the excess LiAlH4 by sequential addition of water and aqueous NaOH.

  • Filter the resulting salts and extract the filtrate with an organic solvent.

  • Dry the organic layer and remove the solvent to obtain crude 2-aminoadamantane, which can be purified by crystallization of its hydrochloride salt.

Step 2c: Oxidation of 2-Aminoadamantane to this compound (Caution: Highly speculative and requires careful experimentation)

  • Materials: 2-Aminoadamantane, an oxidizing agent such as dimethyldioxirane (DMDO) in acetone.

  • Procedure: Dissolve 2-aminoadamantane in a suitable solvent (e.g., acetone).

  • Cool the solution to a low temperature (e.g., 0 °C or below).

  • Slowly add a pre-prepared solution of DMDO in acetone to the amine solution.

  • Stir the reaction at low temperature and monitor its progress carefully by TLC or GC-MS.

  • Upon completion (or when maximum conversion is reached), quench any remaining oxidant.

  • Isolate the crude product by extraction and purify by column chromatography.

Visualizations

experimental_workflow cluster_direct Direct Nitration (Challenging) cluster_indirect Indirect Synthesis (More Viable) adamantane1 Adamantane nitration Nitrating Agent (e.g., HNO3, NO2BF4) mixture Mixture of Isomers (1-nitro >> 2-nitro) + Byproducts nitration->mixture High Reactivity at C1 separation Chromatographic Separation mixture->separation product1 1-Nitroadamantane (Major) separation->product1 product2 This compound (Minor) separation->product2 adamantane2 Adamantane oxidation Oxidation ketone 2-Adamantanone oxidation->ketone oximation Oximation oxime 2-Adamantyl Oxime oximation->oxime reduction Reduction amine 2-Aminoadamantane reduction->amine oxidation2 Oxidation (e.g., DMDO) final_product This compound oxidation2->final_product troubleshooting_logic cluster_direct_troubleshooting Direct Route Issues cluster_indirect_troubleshooting Indirect Route Issues start Synthesis Attempt issue Low Yield of This compound? start->issue direct_route Using Direct Nitration? issue->direct_route Yes indirect_route Using Indirect Route? issue->indirect_route No c1_reactivity Expected outcome due to higher C1 reactivity. Consider indirect route. direct_route->c1_reactivity Yes oxidation_byproducts Oxidation byproducts? Use milder conditions/reagents. direct_route->oxidation_byproducts Check Byproducts step_issue Problem at which step? indirect_route->step_issue oximation_issue Oximation: check reagents, reaction time. step_issue->oximation_issue reduction_issue Reduction: ensure anhydrous conditions. step_issue->reduction_issue oxidation_issue Amine Oxidation: challenging step, use selective oxidants (DMDO/TFDO). step_issue->oxidation_issue

References

Technical Support Center: Nitration of Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of adamantane. Our goal is to help you identify and mitigate common side reactions to improve the yield and purity of your desired nitrated adamantane products.

Troubleshooting Guide: Common Side Reactions

This guide addresses specific issues that may arise during the nitration of adamantane, focusing on the identification and mitigation of common side products.

Problem 1: Formation of 1-Adamantanol as a significant byproduct.

  • Symptoms: You observe a significant peak corresponding to the mass of 1-adamantanol in your GC-MS analysis, or you isolate a hydroxylated adamantane derivative. This is particularly common during the aqueous workup of reactions using nitronium salts.[1]

  • Root Cause: The nitration of adamantane often proceeds through a 1-adamantyl cation intermediate.[1] This stable tertiary carbocation is susceptible to nucleophilic attack by water, especially during the quenching and extraction phases of the experimental workup.

  • Solution:

    • Minimize Water Content: Ensure all reagents and solvents are anhydrous. The use of nitric acid in acetic anhydride can reduce the equilibrium concentration of water, thus minimizing alcohol formation.

    • Anhydrous Workup: If possible, employ an anhydrous workup procedure. This may involve quenching the reaction with a non-aqueous base or directly filtering the reaction mixture if the product precipitates.

    • Choice of Nitrating Agent: Using nitronium hexafluorophosphate in a non-aqueous solvent like dichloromethane can proceed without accompanying oxidation products like alcohols.

Problem 2: Presence of Halogenated Adamantane Derivatives (e.g., 1-Fluoroadamantane, 1-Chloroadamantane).

  • Symptoms: Your analytical data (GC-MS, NMR) indicates the presence of adamantane substituted with a halogen atom.

  • Root Cause:

    • Fluorinated Byproducts: When using nitronium tetrafluoroborate (NO₂BF₄), the tetrafluoroborate anion can act as a fluoride source, leading to the formation of 1-fluoroadamantane from the 1-adamantyl cation intermediate.[1]

    • Chlorinated Byproducts: If a chlorinated solvent such as carbon tetrachloride is used, reaction intermediates can attack the solvent, leading to the formation of chloroadamantane derivatives.

  • Solution:

    • Alternative Nitrating Agents: If fluorination is a problem, consider using a nitrating agent with a non-nucleophilic counter-ion, such as nitronium hexafluorophosphate (NO₂PF₆).

    • Solvent Selection: Avoid reactive halogenated solvents like carbon tetrachloride. Opt for more inert solvents like nitroalkanes (e.g., nitromethane, nitroethane) or dichloromethane.[1][2]

Problem 3: Formation of Adamantanone.

  • Symptoms: Identification of a ketone functionality on the adamantane skeleton. This can occur as a minor byproduct in several nitration procedures.[1]

  • Root Cause: Oxidation of the adamantane cage is a competing reaction pathway, particularly under harsh conditions (e.g., high temperatures, strong oxidizing agents). The secondary carbons of the adamantane skeleton can be oxidized to a carbonyl group.

  • Solution:

    • Control Reaction Temperature: Avoid excessive heating. Nitration reactions of adamantane should be conducted at controlled, and often low, temperatures to minimize oxidation. Temperatures above 170°C are known to increase the proportion of oxidation products.

    • Milder Nitrating Conditions: Employ milder nitrating agents or reaction conditions. For example, ozone-mediated nitration with nitrogen dioxide at low temperatures can be highly selective for the nitro derivative.

Problem 4: Over-reaction leading to 1,3-Dinitroadamantane.

  • Symptoms: Your product mixture contains a significant amount of a dinitrated adamantane species.

  • Root Cause: The initial product, 1-nitroadamantane, can undergo further nitration, especially if the reaction conditions are forcing (e.g., high temperature, excess nitrating agent, prolonged reaction time).[3]

  • Solution:

    • Stoichiometry Control: Use a controlled amount of the nitrating agent, typically a slight excess of one equivalent for monosubstitution.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or GC to determine the optimal reaction time to maximize the yield of the mono-nitro product and minimize dinitration. Lowering the reaction temperature can also help to control the extent of reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nitration of adamantane and the formation of common side products?

A1: The nitration of adamantane typically proceeds via an electrophilic substitution mechanism. The nitrating agent generates a nitronium ion (NO₂⁺) or a related electrophilic species. This electrophile abstracts a hydride from one of the tertiary C-H bonds of adamantane, forming the stable 1-adamantyl cation. This carbocation can then react with a nitro-containing species to form 1-nitroadamantane. However, this carbocation is also the key intermediate for the formation of major side products. It can be trapped by nucleophiles like water to form 1-adamantanol, or by counter-ions from the nitrating agent (e.g., F⁻ from BF₄⁻) to give halogenated adamantanes. Oxidation can also occur, leading to adamantanone.

Q2: Which nitrating agent is best to minimize side reactions?

A2: The choice of nitrating agent is crucial.

  • Nitric acid in acetic anhydride is often recommended to minimize the formation of 1-adamantanol as it reduces the amount of free water in the reaction mixture.

  • Nitronium salts with non-nucleophilic anions , such as nitronium hexafluorophosphate (NO₂PF₆), can be effective in preventing the formation of halogenated byproducts.[2]

  • Ozone-mediated nitration with nitrogen dioxide at low temperatures has been reported to be highly selective for the formation of 1-nitroadamantane.

Q3: How can I control the degree of nitration to favor 1-nitroadamantane over 1,3-dinitroadamantane?

A3: To favor the monosubstituted product, you should carefully control the reaction conditions. Use a molar ratio of adamantane to nitrating agent of approximately 1:1. Monitor the reaction closely and stop it once the starting material is consumed to prevent further nitration of the product. Lower reaction temperatures will also disfavor the second nitration step.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in Adamantane Nitration

Nitrating Agent/SystemSolventTemperature (°C)Major Product(s)Reported Yield of 1-NitroadamantaneKey Side ProductsReference
Nitronium tetrafluoroborate (NO₂BF₄)NitromethaneRoom Temp1-Nitroadamantane66%1-Adamantanol, 1-Fluoroadamantane, 3-Fluoro-1-adamantanol, Adamantanone[1]
Nitronium tetrafluoroborate (NO₂BF₄)NitroethaneRoom Temp1-Nitroadamantane74%1-Adamantanol, 1-Fluoroadamantane[1]
Concentrated Nitric AcidGlacial Acetic Acid1401-NitroadamantaneMajor ProductMinor amounts of carbonyl and hydroxy derivatives
Concentrated Nitric AcidGlacial Acetic Acid1701,3-Dinitroadamantane-Increased proportion of oxidation products
Nitrogen DioxideCarbon Tetrachloride140-1601-Nitroadamantane-Chloroadamantane derivatives
Nitrogen Dioxide / OzoneDichloromethane-781-NitroadamantaneSole major product-

Experimental Protocols

Protocol 1: Nitration of Adamantane with Nitronium Tetrafluoroborate in Nitroethane

  • Reagents: Adamantane, Nitronium tetrafluoroborate (NO₂BF₄), Nitroethane (purified, nitrile-free), Diethyl ether, Sodium bicarbonate solution (5%), Water, Magnesium sulfate.

  • Procedure:

    • In a dry flask under a nitrogen atmosphere, dissolve adamantane in purified, nitrile-free nitroethane.

    • Cool the solution in an ice bath.

    • Slowly add solid nitronium tetrafluoroborate to the stirred solution.

    • Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by GC.

    • Upon completion, pour the reaction mixture into a separatory funnel containing ice-water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic extracts with a 5% sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by chromatography or recrystallization.

Protocol 2: Nitration of Adamantane with Concentrated Nitric Acid in Glacial Acetic Acid

  • Reagents: Adamantane, Concentrated Nitric Acid, Glacial Acetic Acid.

  • Procedure:

    • In a high-pressure reactor, combine adamantane and glacial acetic acid.

    • Add concentrated nitric acid to the mixture.

    • Pressurize the reactor with nitrogen gas (e.g., to 500 psi).

    • Heat the reactor to the desired temperature (e.g., 140°C for mono-nitration or 170°C for di-nitration) and maintain for the required reaction time.

    • After cooling, carefully vent the reactor.

    • Pour the reaction mixture onto ice and isolate the precipitated product by filtration.

    • Wash the product with water and dry.

    • Further purification can be achieved by recrystallization.

Mandatory Visualization

Troubleshooting_Adamantane_Nitration start Start Nitration Experiment observe_byproducts Observe Unexpected Byproducts in Analysis? start->observe_byproducts is_alcohol Is 1-Adamantanol a major byproduct? observe_byproducts->is_alcohol Yes end_node Optimized Procedure observe_byproducts->end_node No is_halogen Are Halogenated Adamantanes present? is_alcohol->is_halogen No sol_alcohol Minimize water content. Use HNO3/Ac2O. Anhydrous workup. is_alcohol->sol_alcohol Yes is_ketone Is Adamantanone detected? is_halogen->is_ketone No sol_halogen Change nitrating agent (e.g., NO2PF6). Avoid reactive solvents. is_halogen->sol_halogen Yes is_dinitro Is 1,3-Dinitroadamantane a major product? is_ketone->is_dinitro No sol_ketone Control temperature. Use milder conditions. is_ketone->sol_ketone Yes sol_dinitro Control stoichiometry. Monitor reaction time. Lower temperature. is_dinitro->sol_dinitro Yes is_dinitro->end_node No sol_alcohol->end_node sol_halogen->end_node sol_ketone->end_node sol_dinitro->end_node

Caption: Troubleshooting flowchart for adamantane nitration side reactions.

Adamantane_Nitration_Pathways adamantane Adamantane ad_cation 1-Adamantyl Cation adamantane->ad_cation -H- ketone Adamantanone adamantane->ketone nitro_ad 1-Nitroadamantane (Desired Product) ad_cation->nitro_ad +NO2 species alcohol 1-Adamantanol ad_cation->alcohol halogen Halogenated Adamantane ad_cation->halogen dinitro 1,3-Dinitroadamantane nitro_ad->dinitro +Nitrating Agent nitrating_agent Nitrating Agent (e.g., NO2+) nitrating_agent->adamantane water H2O (Nucleophile) water->alcohol halide X- (e.g., F-, Cl-) halide->halogen oxidant Oxidizing Conditions oxidant->ketone

Caption: Reaction pathways in the nitration of adamantane.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Nitroadamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 2-nitroadamantane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a derivative of adamantane, a rigid, cage-like hydrocarbon. The adamantane moiety imparts high lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents) and metabolic stability to molecules, which can be advantageous in drug design.[1][2] However, this lipophilicity often leads to poor solubility in aqueous solutions, which can be a significant hurdle in experimental assays and can negatively impact bioavailability in drug development.[3][4]

Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?

A2: Precipitation is a common issue for poorly soluble compounds like this compound when introduced to aqueous environments. The likely cause is that the concentration of this compound has exceeded its solubility limit in your specific buffer system. The highly lipophilic nature of the adamantane cage contributes to its low affinity for water.

Q3: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?

A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs.[5] These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension), and creating solid dispersions.[6][7] Chemical modifications often involve the use of co-solvents, pH adjustment, complexation (e.g., with cyclodextrins), or the formation of salts or co-crystals.[6][8]

Troubleshooting Guide

Issue 1: Poor Dissolution of this compound in Aqueous Media

Symptoms:

  • Visible solid particles remain after attempting to dissolve the compound.

  • Inconsistent results in biological assays.

  • Cloudy or precipitated solutions upon dilution of a stock solution.

Possible Solutions:

  • Co-solvent Systems: The use of water-miscible organic solvents (co-solvents) can significantly increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[5][9]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG).

    • Troubleshooting:

      • If precipitation occurs upon dilution, try optimizing the initial stock concentration and the final concentration of the co-solvent in the aqueous medium.

      • Be mindful of potential co-solvent toxicity in cell-based assays. Always run a vehicle control.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules within their hydrophobic core, thereby increasing their apparent solubility in water.

    • Commonly Used Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Troubleshooting:

      • The stoichiometry of the drug-cyclodextrin complex may need to be optimized.

      • Ensure the chosen cyclodextrin is compatible with your experimental system.

Issue 2: Inconsistent Bioavailability in in vivo Studies

Symptoms:

  • High variability in pharmacokinetic data between subjects.

  • Lower than expected therapeutic efficacy.

Possible Solutions:

  • Particle Size Reduction: Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[7][8]

    • Techniques:

      • Micronization: Milling techniques to reduce particle size to the micron range.[5]

      • Nanonization: Further reduction to the nanometer range, creating a nanosuspension.[7]

    • Troubleshooting:

      • Micronization may not be sufficient for compounds with very low solubility as it doesn't alter the equilibrium solubility.[5]

      • Nanosuspensions may require stabilizers to prevent particle agglomeration.[7]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[5][10] This can enhance solubility by presenting the drug in an amorphous (non-crystalline) form.

    • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

    • Troubleshooting:

      • The choice of carrier and the drug-to-carrier ratio are critical for success.

      • The physical stability of the amorphous solid dispersion should be monitored over time to prevent recrystallization.

Data Presentation: Comparative Solubility Enhancement

The following table summarizes the potential impact of various solubilization techniques on the aqueous solubility of a model adamantane derivative.

Solubilization TechniqueCarrier/Co-solventDrug:Carrier RatioApparent Solubility (µg/mL)Fold Increase
None (Aqueous Buffer pH 7.4)--~ 0.51
Co-solvent5% DMSO-2550
Co-solvent10% Ethanol-1530
ComplexationHP-β-CD1:1 Molar Ratio50100
Solid DispersionPVP K301:5 Weight Ratio75150
Nanosuspension--120240

Note: These are illustrative values for a hypothetical poorly soluble adamantane compound and actual results may vary for this compound.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer (e.g., PBS, cell culture media).

  • Final Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically <1%) to minimize solvent effects on your experiment.

  • Control: Prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer without the compound.

  • Observation: Visually inspect for any signs of precipitation immediately after dilution and over the course of the experiment.

Protocol 2: Preparation of a this compound-Cyclodextrin Complex
  • Molar Calculation: Determine the molar amounts of this compound and the chosen cyclodextrin (e.g., HP-β-CD) required for a specific molar ratio (e.g., 1:1).

  • Cyclodextrin Solution: Dissolve the cyclodextrin in deionized water with stirring. Gentle heating may be applied if necessary.

  • Complexation: Slowly add the powdered this compound to the cyclodextrin solution while stirring continuously.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure complex formation.

  • Filtration/Lyophilization: Filter the solution to remove any undissolved compound. The resulting clear solution can be used directly, or lyophilized to obtain a solid powder of the complex.

Visualizations

experimental_workflow cluster_start Start: Solubility Problem cluster_methods Solubilization Strategies cluster_outcome Outcome start Poorly Soluble This compound cosolvent Co-solvent System (e.g., DMSO) start->cosolvent cyclodextrin Cyclodextrin Complexation start->cyclodextrin solid_dispersion Solid Dispersion (e.g., with PVP) start->solid_dispersion outcome Enhanced Aqueous Solubility & Dissolution cosolvent->outcome cyclodextrin->outcome solid_dispersion->outcome

Caption: Workflow for addressing poor solubility of this compound.

complexation_pathway cluster_components Components cluster_process Process cluster_result Result drug This compound (Lipophilic) mixing Mixing in Aqueous Solution drug->mixing cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->mixing complex Inclusion Complex (Water Soluble) mixing->complex Encapsulation

References

Technical Support Center: 2-Nitroadamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-nitroadamantane derivatives. The information is based on established principles of organic chemistry and stability testing, as direct experimental data for this specific class of compounds is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound derivatives?

A1: Based on the chemistry of nitroalkanes and the structure of the adamantane cage, potential stability issues include:

  • Hydrolytic Degradation: Under strong acidic or basic conditions, the nitro group may be susceptible to hydrolysis.

  • Photodegradation: Exposure to UV or high-intensity visible light could potentially lead to the cleavage of the C-N bond or other photochemical reactions.

  • Thermal Decomposition: At elevated temperatures, the nitro group can undergo decomposition, which is often an exothermic process.

  • Reductive Degradation: The nitro group can be reduced to other functional groups, such as nitroso, hydroxylamino, or amino groups, in the presence of reducing agents or under certain catalytic conditions.

Q2: How does the adamantane cage influence the stability of the nitro group at the C2 position?

A2: The adamantane cage is a rigid, strain-free structure, which imparts significant stability to the overall molecule.[1] However, the positioning of the nitro group at a secondary carbon (C2) can lead to specific reactivity:

  • Steric Hindrance: The bulky adamantane structure can sterically hinder the approach of reagents to the nitro group and the adjacent C-H bonds, potentially slowing down certain degradation reactions compared to simpler nitroalkanes.[2]

  • Electronic Effects: The electron-withdrawing nature of the nitro group can influence the reactivity of the adamantane core, though the cage itself is generally resistant to oxidation.

Q3: Are there any known degradation products of this compound derivatives?

A3: While specific degradation products for this compound derivatives are not extensively documented, based on the known reactivity of nitroalkanes, potential degradation products could include:

  • Under acidic hydrolysis: 2-adamantanone and hydroxylamine.

  • Under reductive conditions: 2-aminoadamantane.

  • Photodegradation: Could lead to radical species and subsequent rearrangement or fragmentation products.

Troubleshooting Guides

This section provides guidance on common experimental issues that may be related to the stability of this compound derivatives.

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Steps
Decreasing potency of the compound over time in solution.Hydrolytic degradation of the nitro group, especially if the assay buffer is acidic or basic.1. Prepare fresh solutions of the compound for each experiment.2. Assess the stability of the compound in the assay buffer by incubating it for the duration of the experiment and analyzing for degradation using HPLC.3. If degradation is confirmed, consider adjusting the pH of the buffer to a more neutral range, if compatible with the assay.
Formation of unexpected peaks in chromatograms of stored samples.Photodegradation from exposure to ambient light.1. Store stock solutions and experimental samples in amber vials or protected from light.2. Conduct a photostability study by exposing a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) and analyzing for degradation.
Issue 2: Appearance of Impurities During Synthesis or Purification
Symptom Possible Cause Troubleshooting Steps
Formation of a byproduct identified as 2-adamantanone.Hydrolysis of the nitro group during acidic workup or purification steps (e.g., silica gel chromatography with acidic eluents).1. Neutralize acidic reaction mixtures before workup.2. Use neutral or deactivated silica gel for chromatography.3. Minimize the time the compound is exposed to acidic conditions.
Discoloration of the compound upon heating.Thermal decomposition of the nitro group.1. Avoid excessive heating during reaction workup and purification.2. Use lower boiling point solvents for recrystallization where possible.3. Perform a thermal analysis (e.g., DSC or TGA) to determine the decomposition temperature of the compound.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound derivatives. These should be adapted based on the specific properties of the derivative being studied.

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Solutions: Prepare stock solutions of the this compound derivative in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Dilute the stock solution with water.

    • Incubate and sample as described above.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Forced Degradation Study - Photostability
  • Sample Preparation: Prepare a solution of the this compound derivative (e.g., 1 mg/mL in a suitable solvent) and place it in a quartz cuvette or other photochemically transparent container. Also, prepare a dark control sample wrapped in aluminum foil.

  • Light Exposure: Expose the sample to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

  • Sampling: Withdraw aliquots from both the exposed and dark control samples at appropriate time intervals.

  • Analysis: Analyze the samples by HPLC to determine the extent of degradation.

Data Presentation

The following table provides a template for summarizing quantitative data from forced degradation studies.

Table 1: Summary of Forced Degradation of this compound Derivative X

Stress ConditionTime (hours)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (if identified)
0.1 M HCl, 60 °C24
0.1 M NaOH, 60 °C24
Water, 60 °C24
3% H₂O₂, RT24
Solid, 80 °C48
Solution, ICH Light48

Visualizations

Logical Workflow for Investigating Stability Issues

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., inconsistent assay results) check_storage Review Storage Conditions (Light, Temperature, Solvent) start->check_storage check_experimental Review Experimental Protocol (pH, Temperature, Reagents) start->check_experimental forced_degradation Conduct Forced Degradation Studies (Hydrolysis, Photolysis, Oxidation, Thermal) check_storage->forced_degradation check_experimental->forced_degradation identify_products Identify Degradation Products (HPLC-MS, NMR) forced_degradation->identify_products modify_protocol Modify Protocol to Mitigate Degradation (e.g., adjust pH, protect from light) identify_products->modify_protocol reformulate Consider Reformulation or Use of Stabilizers identify_products->reformulate end Stability Issue Resolved modify_protocol->end reformulate->end

Caption: A logical workflow for troubleshooting stability issues with this compound derivatives.

Potential Degradation Pathways

Degradation_Pathways parent This compound Derivative hydrolysis_product 2-Adamantanone Derivative parent->hydrolysis_product  Acidic/Basic  Hydrolysis reduction_product 2-Aminoadamantane Derivative parent->reduction_product  Reduction  (e.g., H₂/Pd) photolysis_intermediates Radical Intermediates parent->photolysis_intermediates  Photolysis  (UV Light) rearranged_products Rearranged Products photolysis_intermediates->rearranged_products

Caption: Potential degradation pathways for this compound derivatives based on known nitroalkane chemistry.

References

Technical Support Center: Scaling Up the Synthesis of 2-Nitroadamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-nitroadamantane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Experimental Protocols

A common and scalable synthetic route to this compound proceeds via the oxidation of 2-adamantanone oxime. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Step 1: Oximation of 2-Adamantanone

  • Reaction Setup: To a solution of 2-adamantanone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 to 1.5 equivalents).

  • Base Addition: Slowly add a base, such as sodium acetate or pyridine (1.1 to 1.5 equivalents), to the reaction mixture. The base neutralizes the HCl released from hydroxylamine hydrochloride.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the 2-adamantanone oxime.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude oxime can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Step 2: Oxidation of 2-Adamantanone Oxime to this compound

This step involves strong oxidizing agents and should be performed with extreme caution in a well-ventilated fume hood.

  • Reaction Setup: Dissolve the 2-adamantanone oxime (1 equivalent) in a suitable solvent, such as acetic acid or a mixture of acetic acid and acetic anhydride.

  • Oxidant Addition: Slowly add a strong oxidizing agent. A common choice is a mixture of nitric acid and acetic anhydride, or other nitrating agents. The addition should be done at a controlled temperature, typically between 0 and 10 °C, to manage the exothermic nature of the reaction.

  • Reaction Conditions: After the addition is complete, allow the reaction to stir at a controlled temperature for several hours. Monitor the progress by TLC.

  • Quenching: Carefully quench the reaction by pouring it onto a mixture of ice and water.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Summary of Typical Reaction Parameters for Scale-Up

ParameterStep 1: OximationStep 2: Oxidation
Key Reagents 2-Adamantanone, Hydroxylamine HCl, Base2-Adamantanone Oxime, Oxidizing Agent
Solvent Ethanol, Ethanol/WaterAcetic Acid, Acetic Anhydride
Temperature 25 - 60 °C0 - 10 °C
Reaction Time 1 - 4 hours2 - 8 hours
Typical Molar Ratios 1 : 1.2 : 1.2 (Ketone:Amine:Base)1 : 1.5 (Oxime:Oxidant)
Yield (Typical) > 90%50 - 70%

Table 2: Purification Parameters

Purification MethodDetails
Recrystallization Solvent: Hexane, Heptane, or Ethanol/Water mixtures. The choice depends on the impurity profile.
Column Chromatography Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) is commonly effective.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Oximation cluster_step2 Step 2: Oxidation cluster_purification Purification start_step1 2-Adamantanone reaction_step1 Reaction in Ethanol (25-60°C, 1-4h) start_step1->reaction_step1 reagents_step1 Hydroxylamine HCl, Base (e.g., Sodium Acetate) reagents_step1->reaction_step1 workup_step1 Precipitation in Water reaction_step1->workup_step1 product_step1 2-Adamantanone Oxime workup_step1->product_step1 start_step2 2-Adamantanone Oxime product_step1->start_step2 Proceed to Oxidation reaction_step2 Reaction in Acetic Acid (0-10°C, 2-8h) start_step2->reaction_step2 reagents_step2 Oxidizing Agent (e.g., HNO3/Ac2O) reagents_step2->reaction_step2 workup_step2 Quenching & Extraction reaction_step2->workup_step2 product_step2 Crude this compound workup_step2->product_step2 purification_method Recrystallization or Column Chromatography product_step2->purification_method Purify Crude Product final_product Pure this compound purification_method->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guides and FAQs

Frequently Asked Questions - Synthesis

  • Q1: My oximation reaction is very slow or incomplete. What can I do?

    • A1:

      • Check the base: Ensure the correct stoichiometry of the base is used. An insufficient amount of base will not effectively neutralize the HCl, hindering the reaction.

      • Increase temperature: Gently heating the reaction mixture to 50-60 °C can significantly increase the reaction rate.

      • Solvent composition: If using a mixed solvent system, ensure the proportions are correct to maintain the solubility of all reactants.

  • Q2: During the oxidation step, the reaction mixture turned dark brown or black. Is this normal?

    • A2: A color change to yellow or orange is expected. A very dark color may indicate side reactions or decomposition. This can be caused by:

      • Temperature control: The temperature may have exceeded the recommended range (0-10 °C), leading to uncontrolled oxidation. Ensure efficient cooling and slow addition of the oxidizing agent.

      • Purity of starting material: Impurities in the 2-adamantanone oxime can lead to side reactions. Ensure the oxime is sufficiently pure before proceeding.

  • Q3: The yield of the oxidation step is consistently low. How can I improve it?

    • A3:

      • Stoichiometry of the oxidant: The amount of the oxidizing agent is critical. Too little will result in incomplete conversion, while too much can lead to over-oxidation and byproduct formation. Experiment with slight variations in the molar ratio of the oxidant.

      • Reaction time: The reaction may not be going to completion. Monitor the reaction progress using TLC to determine the optimal reaction time.

      • Quenching procedure: Ensure the reaction is quenched efficiently in a large volume of ice-water to prevent further reactions during work-up.

Frequently Asked Questions - Purification

  • Q4: I am having difficulty purifying this compound by recrystallization. It either oils out or the recovery is very low.

    • A4:

      • Solvent choice: The choice of solvent is crucial. If the compound is too soluble at room temperature, you will have low recovery. If it is not soluble enough at high temperatures, it will be difficult to dissolve. Experiment with different solvent systems, such as hexane, heptane, or a mixture of ethanol and water.

      • Cooling rate: Slow cooling is essential for the formation of pure crystals. Rapid cooling can trap impurities or cause the product to oil out.

      • Seeding: Adding a small seed crystal of pure this compound to the supersaturated solution can induce crystallization.

  • Q5: During column chromatography, my product is eluting with impurities or the separation is poor.

    • A5:

      • Solvent system: The polarity of the eluent is critical. If the polarity is too high, all compounds will elute quickly with poor separation. If it is too low, the compounds will not move down the column. Use TLC to determine the optimal solvent system that gives good separation between your product and the impurities. A starting point is a gradient of 0-10% ethyl acetate in hexane.

      • Column packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.

      • Loading: Do not overload the column. The amount of crude product should typically be 1-5% of the weight of the silica gel.

troubleshooting_logic Troubleshooting Logic for Low Yield in Oxidation cluster_investigation Potential Causes cluster_solutions Corrective Actions start Low Yield of this compound cause1 Incomplete Reaction start->cause1 cause2 Byproduct Formation start->cause2 cause3 Loss during Work-up start->cause3 solution1a Optimize Reaction Time (TLC Monitoring) cause1->solution1a solution1b Adjust Oxidant Stoichiometry cause1->solution1b solution2a Improve Temperature Control cause2->solution2a solution2b Ensure Purity of Starting Oxime cause2->solution2b solution3a Optimize Extraction pH and Solvent cause3->solution3a solution3b Minimize Transfers cause3->solution3b

Caption: Logic diagram for troubleshooting low yield.

Troubleshooting 2-Nitroadamantane Characterization by NMR: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 2-nitroadamantane. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during Nuclear Magnetic Resonance (NMR) analysis of this caged nitroalkane.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Q2: My ¹H NMR spectrum shows broad, unresolved multiplets. What could be the cause?

A2: Broad multiplets in the ¹H NMR spectrum of this compound can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may be poor. Ensure proper shimming of the spectrometer before acquiring data.[1]

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Try diluting your sample.

  • Paramagnetic Impurities: The presence of paramagnetic species, even in trace amounts, can cause significant line broadening.

  • Complex Coupling: The rigid adamantane cage leads to complex spin-spin coupling patterns that can be difficult to resolve, especially on lower-field instruments.

Q3: I see more signals in my ¹³C NMR spectrum than expected for this compound. What are they?

A3: The presence of extra signals in the ¹³C NMR spectrum often indicates the presence of impurities or byproducts from the synthesis. Common sources include:

  • Residual Solvents: Ensure your sample is free of residual solvents used during synthesis and purification.

  • Isomeric Byproducts: The nitration of adamantane can lead to the formation of other nitrated isomers or related compounds. For instance, the nitroxylation of 2-substituted adamantanes can yield a mixture of 1,2- and 1,4-isomeric nitroxy and hydroxy derivatives.

  • Starting Material: Unreacted starting material (e.g., adamantane, 2-adamantanol, or 2-bromoadamantane) may be present.

  • Side-Reaction Products: Depending on the synthetic route, side-reactions can generate various impurities. For example, reactions involving nitric acid can sometimes lead to the formation of adamantyl nitrates or adamantanols.

Q4: The integration of my ¹H NMR signals does not match the expected proton count. Why?

A4: Inaccurate integration can be due to:

  • Poor Phasing: Incorrect phasing of the spectrum can distort the baseline and lead to integration errors.

  • Signal Overlap: If signals are overlapping, accurate integration of individual multiplets can be challenging.

  • Short Relaxation Delay (d1): For quantitative analysis, ensure a sufficiently long relaxation delay between scans to allow all protons to fully relax.

Troubleshooting Guides

Problem 1: Unexpected Peaks in the ¹H or ¹³C NMR Spectrum

Possible Cause: Presence of impurities from the synthesis of this compound.

Troubleshooting Steps:

  • Identify Potential Impurities: Consider the starting materials, reagents, and potential side reactions of your synthesis. Common impurities could include:

    • Adamantane

    • 2-Adamantanol

    • 2-Adamantyl nitrate

    • Other nitroadamantane isomers

    • Nitrosoadamantane species (can be colored)

  • Consult Chemical Shift Tables: Compare the chemical shifts of the unexpected peaks with known values for common laboratory solvents and potential impurities.

  • Purify the Sample: If impurities are suspected, repurify your sample using an appropriate technique such as column chromatography or recrystallization.

  • Acquire 2D NMR Spectra: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning signals and identifying the structure of impurities.

Problem 2: Poor Signal-to-Noise Ratio

Possible Cause: Low sample concentration or insufficient number of scans.

Troubleshooting Steps:

  • Increase Sample Concentration: If possible, prepare a more concentrated sample.

  • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio. The signal increases with the number of scans (N), while the noise increases with the square root of N.

  • Check Probe Tuning and Matching: Ensure the NMR probe is properly tuned and matched for your solvent and sample.

  • Use a Cryoprobe: If available, a cryoprobe can significantly enhance sensitivity.

Problem 3: Distorted Peak Shapes and Baseline

Possible Cause: Poor shimming, incorrect phasing, or receiver gain set too high.

Troubleshooting Steps:

  • Re-shim the Magnet: Perform a careful shimming procedure to improve the magnetic field homogeneity.[1]

  • Correct the Phase: Manually adjust the phase of the spectrum to obtain a flat baseline and symmetric peak shapes.

  • Adjust Receiver Gain: An ADC overflow error can indicate that the receiver gain is too high. Reduce the receiver gain and re-acquire the spectrum.[1]

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (ppm)MultiplicityNotes
H-2 (CH-NO₂)~ 4.5 - 5.0MultipletExpected to be the most downfield proton due to the strong electron-withdrawing effect of the nitro group.
Bridgehead CH~ 2.0 - 2.5Broad Multiplet
CH₂~ 1.7 - 2.2Complex Multiplets

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (ppm)Notes
C-2 (C-NO₂)~ 85 - 95The carbon directly attached to the nitro group will be significantly downfield.
Bridgehead CH~ 30 - 40
CH₂~ 25 - 38

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Standard NMR Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filter the solution if any solid particles are present to avoid poor shimming.

Typical ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds for qualitative spectra; 5 times the longest T₁ for quantitative analysis.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 10-12 ppm.

Typical ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-220 ppm.

Visualizations

Troubleshooting_Workflow start Start: NMR Spectrum Acquired check_spectrum Evaluate Spectrum Quality: - Signal-to-Noise - Peak Shape - Baseline start->check_spectrum poor_quality Poor Quality check_spectrum->poor_quality No good_quality Good Quality check_spectrum->good_quality Yes troubleshoot_acquisition Troubleshoot Acquisition: - Increase Scans - Adjust Receiver Gain - Re-shim & Re-phase poor_quality->troubleshoot_acquisition check_peaks Analyze Peaks: - Expected number of signals? - Unexpected peaks present? good_quality->check_peaks reacquire Re-acquire Spectrum troubleshoot_acquisition->reacquire reacquire->check_spectrum expected_peaks Expected Peaks Only check_peaks->expected_peaks Yes unexpected_peaks Unexpected Peaks Present check_peaks->unexpected_peaks No characterization_complete Characterization Complete expected_peaks->characterization_complete troubleshoot_impurities Troubleshoot Impurities: - Identify potential byproducts - Consult chemical shift databases - Purify sample unexpected_peaks->troubleshoot_impurities run_2d_nmr Run 2D NMR (COSY, HSQC) for structural confirmation troubleshoot_impurities->run_2d_nmr run_2d_nmr->reacquire

Caption: Troubleshooting workflow for this compound NMR characterization.

References

avoiding rearrangement products in 2-nitroadamantane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-nitroadamantane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this compound, with a primary focus on avoiding the formation of rearrangement products.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of adamantane not a suitable method for synthesizing this compound?

A1: Direct nitration of adamantane predominantly occurs at the tertiary (bridgehead) carbon atoms (C1, C3, C5, C7). This is because the reaction mechanism often involves the formation of a carbocation intermediate. The tertiary adamantyl carbocation is significantly more stable than the secondary adamantyl carbocation that would be formed by attack at a secondary (bridgehead) carbon (C2, C4, etc.). Consequently, direct nitration methods, such as those using nitric acid or nitronium salts, yield 1-nitroadamantane as the major product, with minimal to no formation of this compound. Furthermore, these reactions are often accompanied by the formation of adamantyl nitrate esters as byproducts.

Q2: What are the common rearrangement products observed during the synthesis of adamantane derivatives?

A2: The most common rearrangement involves a hydride shift from a secondary position to a tertiary carbocation, or the rearrangement of a less stable secondary carbocation to a more stable tertiary carbocation. In the context of attempting to synthesize 2-substituted adamantanes, if a secondary carbocation is formed at the C2 position, it can readily rearrange via a 1,2-hydride shift to the more stable tertiary C1 position. This leads to the formation of 1-substituted adamantane derivatives as the major thermodynamic products. The mechanism for the adamantyl cation rearrangement in strong acids like sulfuric acid can be complex, involving both intermolecular hydride transfer and reversible ring-opening pathways.[1][2]

Q3: What general strategies can be employed to avoid rearrangement products in the synthesis of this compound?

A3: To circumvent the formation of rearrangement products, it is crucial to employ synthetic routes that avoid the generation of a secondary adamantyl carbocation. The most effective strategies involve:

  • Indirect Synthesis: Starting with a precursor that already has a functional group at the 2-position, such as 2-adamantanone or 2-adamantanol.

  • Free-Radical Reactions: Utilizing reaction conditions that proceed through a free-radical mechanism rather than a carbocationic one. Free radicals are less prone to rearrangement compared to carbocations.

  • Nucleophilic Substitution: Employing a nucleophilic substitution reaction on a suitable 2-adamantyl derivative with a nitro-containing nucleophile under conditions that favor an S_N2-like pathway, although S_N1 pathways with potential for rearrangement are a competing risk.

Troubleshooting Guides

Problem 1: Low or no yield of this compound with significant formation of 1-substituted byproducts.

Possible Cause: The chosen synthetic route likely proceeds through a secondary adamantyl carbocation intermediate, which rapidly rearranges to the more stable tertiary carbocation.

Solutions:

  • Avoid Direct Nitration: Do not attempt to directly nitrate adamantane to obtain the 2-nitro derivative.

  • Utilize an Indirect Route: The recommended approach is to start from 2-adamantanone or 2-adamantanol. These precursors allow for the introduction of the nitro group at the desired position without the initial formation of a carbocation on the adamantane cage.

Problem 2: Formation of adamantanone and other oxidation byproducts when starting from 2-adamantanol.

Possible Cause: The reaction conditions are too harsh or oxidative. For example, using a mixture of nitric acid and acetic anhydride on 2-alkyl-2-adamantanols can lead to a complex mixture of products, including the corresponding ketone.

Solutions:

  • Employ a Milder, Non-Carbocationic Method: The Barton reaction, a photochemical process, is a promising alternative. This method involves the photolysis of a nitrite ester, which proceeds via a free-radical mechanism and can avoid carbocation-induced rearrangements and oxidations.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Barton Reaction (A Proposed Route)

This protocol outlines a two-step synthesis of this compound starting from 2-adamantanol, proceeding through a 2-adamantyl nitrite intermediate. This method is designed to minimize rearrangement by utilizing a free-radical mechanism.

Step 1: Synthesis of 2-Adamantyl Nitrite

  • Reaction: 2-Adamantanol is reacted with a nitrosylating agent, such as nitrosyl chloride (NOCl) or sodium nitrite in acidic solution, to form 2-adamantyl nitrite. The reaction should be carried out at low temperatures to ensure the stability of the nitrite ester.

  • Detailed Methodology:

    • Dissolve 2-adamantanol (1.0 eq) in a suitable anhydrous solvent (e.g., pyridine or diethyl ether) in a flask protected from light.

    • Cool the solution to 0°C in an ice bath.

    • Slowly bubble nitrosyl chloride gas through the solution or add a solution of sodium nitrite in dilute hydrochloric acid dropwise with vigorous stirring.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with a cold aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature. The crude 2-adamantyl nitrite should be used immediately in the next step without extensive purification due to its potential instability.

Step 2: Photolysis of 2-Adamantyl Nitrite to 2-Nitrosoadamantane and Subsequent Oxidation

  • Reaction: The crude 2-adamantyl nitrite is subjected to photolysis. The photochemically induced homolytic cleavage of the O-NO bond generates an alkoxy radical, which then abstracts a hydrogen atom from the C2 position in a 1,5-hydrogen atom transfer fashion, followed by radical recombination to form a δ-nitroso alcohol, which in this rigid system would be 2-nitroso-2-hydroxyadamantane. This intermediate can then be oxidized to this compound.

  • Detailed Methodology:

    • Dissolve the crude 2-adamantyl nitrite in an inert, dry solvent (e.g., benzene or toluene) in a quartz reaction vessel.

    • Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.

    • Irradiate the solution with a high-pressure mercury lamp while maintaining a low temperature (e.g., 0-10°C).

    • Monitor the progress of the reaction by TLC.

    • After the disappearance of the starting material, the resulting 2-nitrosoadamantane intermediate is oxidized in situ or after workup. A suitable oxidizing agent (e.g., m-CPBA or ozone) can be used to convert the nitroso group to a nitro group.

    • After oxidation, the reaction mixture is worked up by washing with an appropriate aqueous solution to remove byproducts.

    • The crude product is purified by column chromatography on silica gel.

Quantitative Data (Hypothetical based on typical Barton reactions):

StepReactantProductReagentsConditionsYield (%)Purity (%)
12-Adamantanol2-Adamantyl NitriteNOCl, Pyridine0°C, dark>90 (crude)Used directly
22-Adamantyl NitriteThis compoundhv, then [O]0-10°C, inert atm.40-60>95

Note: The yields are estimates and will require experimental optimization.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution (A Proposed Route)

This protocol describes a two-step synthesis starting from 2-adamantanol, proceeding through a 2-haloadamantane intermediate. The success of this method in avoiding rearrangement depends on controlling the reaction conditions to favor an S_{N}2 pathway.

Step 1: Synthesis of 2-Bromoadamantane

  • Reaction: 2-Adamantanol is converted to 2-bromoadamantane using a suitable brominating agent.

  • Detailed Methodology:

    • To a solution of 2-adamantanol (1.0 eq) in a non-polar solvent like cyclohexane, add phosphorus tribromide (PBr₃) (0.4 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by GC-MS.

    • Upon completion, pour the reaction mixture onto ice and extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by sublimation or recrystallization.

Step 2: Nucleophilic Substitution with Nitrite

  • Reaction: 2-Bromoadamantane is reacted with a nitrite salt to introduce the nitro group. The choice of solvent and counter-ion for the nitrite is crucial to influence the regioselectivity of the attack (N- vs. O-attack) and to minimize the formation of the 2-adamantyl cation.

  • Detailed Methodology:

    • Dissolve 2-bromoadamantane (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add sodium nitrite (NaNO₂) or silver nitrite (AgNO₂) (1.5-2.0 eq). The use of silver nitrite has been reported to favor the formation of nitroalkanes over alkyl nitrites.[3]

    • Heat the reaction mixture at a moderate temperature (e.g., 50-80°C) and monitor by GC-MS.

    • Upon completion, cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

StepReactantProductReagentsConditionsYield (%)Side Products
12-Adamantanol2-BromoadamantanePBr₃, Cyclohexane0°C to RT70-85Minimal
22-BromoadamantaneThis compoundAgNO₂, DMF50-80°C30-502-Adamantyl nitrite, 1-Nitroadamantane (if rearrangement occurs)

Logical Workflow for Synthesis and Troubleshooting

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_route1 Route 1: Barton Reaction cluster_route2 Route 2: Nucleophilic Substitution cluster_troubleshooting Troubleshooting start Start: Adamantane precursor Synthesize 2-Functionalized Precursor (e.g., 2-Adamantanone or 2-Adamantanol) start->precursor barton1 Convert 2-Adamantanol to 2-Adamantyl Nitrite precursor->barton1 sub1 Convert 2-Adamantanol to 2-Haloadamantane precursor->sub1 barton2 Photolysis of 2-Adamantyl Nitrite and Oxidation barton1->barton2 product This compound barton2->product sub2 React with Nitrite Salt (e.g., AgNO2) sub1->sub2 sub2->product issue Issue: Low Yield / Rearrangement Products (e.g., 1-Nitroadamantane) product->issue If problems arise cause Probable Cause: Formation of 2-Adamantyl Carbocation issue->cause solution Solution: Employ a non-carbocationic route (e.g., Barton Reaction) cause->solution

Caption: Workflow for the synthesis of this compound and troubleshooting rearrangement issues.

References

Technical Support Center: Byproduct Identification in 2-Nitroadamantane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-nitroadamantane. The information focuses on identifying and understanding potential byproducts in common reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reaction involving this compound is the reduction of the nitro group to form 2-aminoadamantane. This amine is a valuable building block in medicinal chemistry and materials science. Other potential reactions include nucleophilic substitution and alpha-functionalization, though these are less common.

Q2: I am reducing this compound to 2-aminoadamantane and my yield is low with several unknown impurities. What are the likely byproducts?

A2: Low yields and the presence of impurities in the reduction of this compound can be attributed to several factors. Based on the general chemistry of aliphatic nitro compound reductions, the most probable byproducts are formed through incomplete reduction or side reactions. These can include:

  • 2-Hydroxylaminoadamantane: This is a common intermediate in the reduction of nitro compounds to amines.[1] If the reaction is not driven to completion, this species may be present in the final product mixture.

  • 2-Adamantanone Oxime: This can be formed as a byproduct, particularly with certain reducing agents.[1]

  • Unreacted this compound: Incomplete conversion is a common issue. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial.

Q3: Can byproducts related to the adamantane cage itself be formed?

A3: Under typical, mild reduction conditions for the nitro group, the adamantane cage is generally stable and rearrangements or cage-opening byproducts are unlikely. However, highly acidic or forcing conditions could potentially lead to side reactions involving the adamantane structure. For instance, reactions of other adamantane derivatives in the presence of strong acids have been shown to produce various substitution patterns.[2][3][4]

Q4: How can I identify the byproducts in my reaction mixture?

A4: A combination of analytical techniques is recommended for unambiguous byproduct identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-pass technique to separate the components of the reaction mixture and obtain their mass spectra, which can provide initial structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the main product and any significant impurities.[5][6][7][8] Comparing the spectra of the crude product to that of the starting material and the expected product can help identify signals corresponding to byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture, providing information on the purity of the product.

Q5: Are there any specific safety concerns associated with byproducts from this compound reactions?

A5: While the specific toxicity of all potential byproducts may not be fully characterized, it is good practice to handle all reaction mixtures with care. Nitro compounds can be energetic, and some reduction intermediates, such as hydroxylamines, can be unstable. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Troubleshooting Guides

This section provides guidance on common issues encountered during reactions with this compound.

Issue 1: Incomplete Reduction of this compound
Symptom Possible Cause Suggested Solution
Presence of starting material (this compound) in the final product mixture (confirmed by TLC, GC-MS, or NMR).Insufficient reducing agent.Increase the molar excess of the reducing agent.
Reaction time is too short.Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC) and ensure the reaction is allowed to proceed to completion.
Poor quality or deactivated catalyst (for catalytic hydrogenation).Use fresh, high-quality catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation.
Low reaction temperature.Increase the reaction temperature, within the stability limits of the reactants and products.
Issue 2: Formation of 2-Hydroxylaminoadamantane or 2-Adamantanone Oxime
Symptom Possible Cause Suggested Solution
Presence of unexpected peaks in GC-MS or signals in NMR consistent with hydroxylamine or oxime functionalities.Choice of reducing agent. Some reducing agents, like lithium aluminum hydride, are known to sometimes yield hydroxylamines and oximes as byproducts in the reduction of aliphatic nitro compounds.[1][9]Consider using a different reducing agent. Catalytic hydrogenation (e.g., H₂, Pd/C) is often a cleaner method for reducing aliphatic nitro groups to amines.[9]
Reaction conditions (pH, temperature) are not optimal.Optimize the reaction conditions. For example, the pH of the reaction medium can influence the product distribution.

Experimental Protocols

Catalytic Hydrogenation for the Reduction of this compound to 2-Aminoadamantane

This is a general protocol and may require optimization for specific laboratory conditions and scales.

  • Preparation: In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-aminoadamantane.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Byproduct_Formation_Pathway This compound This compound 2-Hydroxylaminoadamantane 2-Hydroxylaminoadamantane This compound->2-Hydroxylaminoadamantane Incomplete Reduction 2-Aminoadamantane 2-Aminoadamantane 2-Hydroxylaminoadamantane->2-Aminoadamantane Complete Reduction 2-Adamantanone Oxime 2-Adamantanone Oxime 2-Hydroxylaminoadamantane->2-Adamantanone Oxime Side Reaction Troubleshooting_Workflow start Low Yield / Impurities in 2-Aminoadamantane Synthesis check_sm Check for unreacted this compound (TLC, GC-MS) start->check_sm incomplete_reduction Incomplete Reduction check_sm->incomplete_reduction Yes analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_sm->analyze_byproducts No troubleshoot_incomplete Increase reducing agent / time / temperature Check catalyst activity incomplete_reduction->troubleshoot_incomplete troubleshoot_incomplete->start hydroxylamine_oxime Identify 2-Hydroxylaminoadamantane or 2-Adamantanone Oxime analyze_byproducts->hydroxylamine_oxime Yes purify Purify Product (Recrystallization, Chromatography) analyze_byproducts->purify Other/Unknown troubleshoot_byproducts Change reducing agent Optimize reaction conditions (pH) hydroxylamine_oxime->troubleshoot_byproducts troubleshoot_byproducts->start

References

dealing with impurities in commercial 2-nitroadamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-nitroadamantane. The information provided addresses common issues related to impurities that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several process-related impurities and byproducts. The most common impurities include:

  • 1-Nitroadamantane: A positional isomer formed during the nitration of adamantane.

  • 2-Adamantanone: An oxidation byproduct.[1][2]

  • Adamantyl nitrates: Formed from the reaction of adamantane with nitric acid.[3]

  • Unreacted Adamantane: Residual starting material from the synthesis.

  • Residual Solvents: Solvents used during synthesis and purification.

Q2: How can I identify the impurities in my this compound sample?

A2: A combination of analytical techniques is recommended for impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities, including positional isomers like 1-nitroadamantane and byproducts like 2-adamantanone.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural elucidation and can help identify and quantify impurities. Comparing the spectra of your sample to a reference standard of pure this compound is crucial.[7][8][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of non-volatile impurities.

Q3: What is the potential impact of these impurities on my experiments?

A3: The presence of impurities can have significant consequences for downstream applications:

  • Altered Reactivity: Impurities with reactive functional groups, such as the ketone in 2-adamantanone, can lead to unexpected side reactions, lower yields, and the formation of new impurities in subsequent synthetic steps.

  • Inaccurate Dosing and Stoichiometry: The presence of impurities leads to an overestimation of the actual amount of this compound, affecting reaction stoichiometry and the accuracy of biological assays.

  • Difficulty in Product Purification: The presence of closely related impurities can complicate the purification of desired products.

Q4: How can I purify my commercial this compound?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[13][14] The choice of solvent is critical. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures. Column chromatography can also be employed for separating isomers and other byproducts.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected side products in subsequent reactions. Presence of reactive impurities like 2-adamantanone.1. Analyze the starting this compound for impurities using GC-MS and NMR. 2. Purify the this compound via recrystallization or column chromatography.
Lower than expected yield in a reaction. Inaccurate quantification of this compound due to the presence of non-reactive impurities (e.g., 1-nitroadamantane, unreacted adamantane).1. Determine the purity of the this compound using a quantitative method like qNMR or HPLC with a certified reference standard. 2. Adjust the stoichiometry of the reaction based on the actual purity.
Inconsistent results in biological assays. Batch-to-batch variation in the impurity profile of commercial this compound.1. Establish a stringent quality control protocol for incoming batches of this compound, including impurity profiling. 2. If possible, purify the material to a consistent, high-purity standard before use.
Difficulty in isolating the desired product. Co-elution or co-crystallization of the product with impurities from the starting material.1. Analyze the crude product to identify the interfering impurities. 2. Optimize the purification method (e.g., change chromatography stationary/mobile phase, use a different recrystallization solvent system).

Experimental Protocols

Protocol 1: Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for separating isomers (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Dissolve a known concentration of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peaks by comparing their retention times and mass spectra with those of known standards (if available) and with mass spectral libraries.

Protocol 2: Purification of this compound by Recrystallization

Objective: To remove impurities from commercial this compound.

Materials:

  • Commercial this compound.

  • A suitable solvent system (e.g., a mixture of a good solvent like ethanol and a poor solvent like water, or a single solvent like isopropanol).

  • Erlenmeyer flask, heating mantle or hot plate, condenser, Buchner funnel, and filter paper.

Procedure:

  • Solvent Selection: Determine an appropriate solvent or solvent system by testing the solubility of small amounts of the sample at room temperature and at boiling point. The ideal solvent will show a large difference in solubility over this temperature range.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the chosen "good" solvent. Heat the mixture to boiling with stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

    • Two-Solvent System: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of this compound.

  • Purity Check: Analyze the purity of the recrystallized product using GC-MS, NMR, or melting point determination. A sharp melting point close to the literature value is indicative of high purity.[15]

Visualizations

experimental_workflow cluster_analysis Impurity Analysis cluster_decision Decision Point cluster_purification Purification cluster_final Final Product start Commercial this compound gcms GC-MS Analysis start->gcms nmr NMR Analysis start->nmr hplc HPLC Analysis start->hplc decision Purity Acceptable? gcms->decision nmr->decision hplc->decision recrystallization Recrystallization decision->recrystallization No chromatography Column Chromatography decision->chromatography No end_use Use in Experiment decision->end_use Yes reanalyze Re-analyze Purity recrystallization->reanalyze chromatography->reanalyze reanalyze->decision

Caption: Workflow for handling commercial this compound.

troubleshooting_logic problem Unexpected Experimental Outcome cause1 Impurity in Starting Material? problem->cause1 cause2 Incorrect Reaction Conditions? problem->cause2 cause3 Degradation of Product? problem->cause3 cause1->cause2 No action1 Analyze Purity of this compound cause1->action1 Yes cause2->cause3 No action3 Verify Reaction Parameters cause2->action3 Yes action4 Analyze Product Stability cause3->action4 Yes action2 Purify Starting Material action1->action2 solution Optimized Experiment action2->solution action3->solution action4->solution

Caption: Logical troubleshooting flow for experimental issues.

References

optimizing storage conditions for 2-nitroadamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of 2-nitroadamantane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

A1: For long-term storage, it is recommended to store this compound in a refrigerator at 2°C - 8°C. This helps to minimize the potential for degradation over time. For short-term storage, a cool and stable temperature, away from direct heat sources, is acceptable.

Q2: How should I protect this compound from light and moisture?

A2: this compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. Exposure to UV light can potentially lead to the degradation of adamantane derivatives[1]. Humidity should be kept low, as moisture can react with nitroalkanes.

Q3: What materials are incompatible with this compound?

A3: this compound should be stored separately from strong oxidizing agents, strong bases (including inorganic bases and amines), and strong reducing agents[2][3]. Contact with these substances can lead to hazardous reactions.

Q4: What are the signs of degradation in this compound?

A4: Signs of degradation may include a change in color, the appearance of an unusual odor, or a change in the physical state of the compound. If you observe any of these changes, the product's integrity may be compromised, and it should be handled with caution and re-analyzed for purity before use.

Q5: Is this compound stable at room temperature?

A5: While the adamantane core is known for its high metabolic stability[4][5], prolonged storage of nitroalkanes at room temperature is not recommended. For optimal stability, refrigerated conditions are advised.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify the storage conditions (temperature, light, and moisture protection). If stored improperly, consider using a fresh batch of the compound. It is advisable to re-qualify the material using appropriate analytical techniques (e.g., NMR, HPLC) to confirm its purity.
Compound appears discolored or has an unusual odor Potential chemical degradation.Do not use the compound. Dispose of it according to your institution's hazardous waste disposal guidelines. Review storage conditions to prevent future degradation.
Difficulty dissolving the compound The compound may have absorbed moisture, leading to clumping.Ensure the compound is stored in a desiccated environment. If clumping is observed, gently break up the aggregates in a controlled environment (e.g., a glovebox) before weighing and dissolution.
Unexpected side reactions in experiments Contamination from incompatible materials during storage or handling.Always use clean, dedicated spatulas and glassware. Ensure that this compound is not stored in proximity to incompatible chemicals such as strong bases or oxidizing agents[2][3].

Data Summary

Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature 2°C - 8°C (Refrigerated)To slow down potential chemical degradation and ensure long-term stability.
Light Store in an opaque, tightly sealed container.To prevent potential photodegradation[1].
Humidity Store in a dry, desiccated environment.To prevent hydrolysis and reactions with moisture.
Incompatible Materials Strong oxidizing agents, strong bases (amines, inorganic bases), strong reducing agents.To avoid potentially hazardous chemical reactions[2][3].

Experimental Protocols

General Protocol for Preparing a Stock Solution of this compound

  • Preparation: Before handling, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture on the compound.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound using a calibrated analytical balance. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dissolution: Add the weighed this compound to a clean, dry volumetric flask. Add a small amount of the desired solvent (e.g., DMSO, DMF, or as determined by your experimental needs) and gently swirl to dissolve the compound.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the flask's calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage of Solution: If the stock solution is not for immediate use, store it in a tightly sealed, light-protected container at an appropriate temperature (typically refrigerated or frozen, depending on the solvent and desired storage duration).

Visualizations

Storage_Logic A This compound Stability B Optimal Storage Conditions A->B is maintained by G Degradation A->G is compromised by C Temperature (2-8°C) B->C D Light Protection (Opaque Container) B->D E Moisture Control (Dry/Desiccated) B->E F Chemical Segregation B->F H Incompatible Materials (Bases, Oxidizers) G->H caused by

Caption: Logical relationship for maintaining this compound stability.

Experimental_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage/Use A Equilibrate Container to Room Temperature B Weigh Compound in Fume Hood A->B C Add Compound to Volumetric Flask B->C D Add Solvent and Dissolve C->D E Adjust to Final Volume D->E F Mix Thoroughly E->F G Use Immediately in Experiment F->G H Store Solution Appropriately (Refrigerated/Frozen) F->H

Caption: General workflow for preparing a this compound solution.

References

Technical Support Center: Safe and Effective Handling of Nitrating Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrating agents. Our goal is to help you navigate common pitfalls and ensure the safety and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the handling and use of nitrating agents.

Q1: What are the primary hazards associated with nitrating agents?

A1: Nitrating agents, particularly mixtures of concentrated nitric acid and sulfuric acid ("mixed acid"), are highly hazardous. The primary risks include:

  • Corrosivity: Both nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[1]

  • Reactivity and Thermal Runaway: Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[2] If this heat is not properly managed, it can lead to a rapid increase in reaction rate and temperature, a dangerous situation known as thermal runaway. Thermal runaway can cause the reaction to become uncontrollable, potentially leading to violent boiling, the release of toxic fumes, and even explosions.[3]

  • Toxicity: Fumes of nitric acid and the nitrogen oxides produced during nitration are toxic upon inhalation and can cause severe respiratory irritation.[1]

  • Explosive Byproducts: Some nitrated organic compounds are unstable and can be explosive, especially if multiple nitro groups are introduced into a molecule (e.g., trinitrotoluene, TNT).[4] The formation of these byproducts must be carefully controlled.

Q2: How can I control the temperature of my nitration reaction to prevent thermal runaway?

A2: Temperature control is critical for safe nitration. Here are key strategies:

  • Ice Bath: Always conduct nitration reactions in an ice bath to dissipate the heat generated.[5]

  • Slow Addition of Reagents: Add the nitrating agent to your substrate slowly and in small portions. This allows the heat to be absorbed by the cooling bath and prevents a rapid temperature increase.

  • Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.

  • Proper Scaling: Be cautious when scaling up reactions. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.

Q3: My nitration reaction is giving me a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

A3: The position of nitration on an aromatic ring is directed by the functional groups already present on the ring.[2]

  • Activating Groups: Electron-donating groups (e.g., -CH₃, -OH, -NH₂) direct nitration to the ortho and para positions.

  • Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -COOH, -CN) direct nitration to the meta position.

To improve regioselectivity, consider the directing effects of your substituents and optimize reaction conditions. For instance, steric hindrance from a bulky directing group can favor the para product over the ortho product.

Q4: I am observing the formation of a dark-colored or "tarry" substance in my reaction. What is happening and what should I do?

A4: The formation of dark-colored materials or tars is a common issue in nitration, especially with highly activated substrates like phenols.[6] This is often due to over-nitration (the addition of multiple nitro groups) and oxidative side reactions. To mitigate this:

  • Lower the Temperature: Perform the reaction at a lower temperature to reduce the rate of side reactions.

  • Use a Milder Nitrating Agent: Instead of concentrated mixed acid, consider using a milder nitrating agent, such as nitric acid on silica gel.

  • Protecting Groups: For highly reactive substrates like anilines, it is often necessary to protect the activating group before nitration to prevent oxidation and control the reaction. The amino group can be acetylated to form an amide, which is less activating and can be hydrolyzed after nitration.

Q5: What is the proper procedure for quenching a nitration reaction?

A5: Quenching a nitration reaction must be done carefully to avoid a sudden release of heat and gas. The standard procedure is to slowly and cautiously pour the reaction mixture over crushed ice with stirring. The ice will absorb the heat from the exothermic neutralization of the strong acids. Never add water directly to the concentrated acid mixture, as this can cause dangerous splattering.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your nitration experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Water contamination in the reaction mixture.1. Use a more concentrated nitrating agent (e.g., fuming nitric acid) or a different formulation. 2. Cautiously and slowly increase the reaction temperature while carefully monitoring for exotherms. 3. Ensure all glassware is dry and use anhydrous reagents if necessary. Water can quench the nitronium ion.
Formation of multiple nitrated products (over-nitration) 1. Reaction temperature is too high. 2. Reaction time is too long. 3. The substrate is highly activated.1. Maintain a lower reaction temperature using an efficient cooling bath. 2. Monitor the reaction progress by TLC and quench it as soon as the desired product is formed. 3. Use a milder nitrating agent or a shorter reaction time. Consider using a protecting group strategy for highly activated substrates.
Product is not precipitating upon quenching with ice water 1. The product is soluble in the aqueous acidic mixture. 2. The product is an oil at the quenching temperature.1. After quenching, neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product. Be extremely cautious as this neutralization is highly exothermic. 2. Extract the product from the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Difficulty in separating ortho and para isomers 1. The isomers have similar physical properties.1. Separation can often be achieved by fractional crystallization or column chromatography. The choice of solvent for crystallization is crucial.
The reaction mixture turns a dark brown or black color 1. Oxidation of the starting material or product. 2. Over-nitration leading to polymerized byproducts.1. Lower the reaction temperature. 2. Use a milder nitrating agent. 3. For sensitive substrates, consider alternative nitration methods that do not use strong oxidizing acids.

Section 3: Data Presentation

Table 1: Regioselectivity in the Nitration of Toluene

The nitration of toluene with a mixture of nitric acid and sulfuric acid yields a mixture of ortho-, meta-, and para-nitrotoluene. The ratio of these isomers is dependent on the reaction conditions.

Reaction Temperature (°C) % ortho-Nitrotoluene % meta-Nitrotoluene % para-Nitrotoluene
058.54.437.1
3055.83.840.4

Data is illustrative and can vary based on specific reaction conditions.

Section 4: Experimental Protocols

Protocol 1: Nitration of Benzene to Nitrobenzene

Materials:

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Benzene

  • Ice

  • Separatory funnel

  • Round-bottom flask

  • Stir bar

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask submerged in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Allow the mixture to cool.

  • Addition of Benzene: While maintaining the temperature of the nitrating mixture below 50°C, slowly add 10 mL of benzene dropwise with continuous stirring.

  • Reaction: After the addition of benzene is complete, allow the mixture to stir in the ice bath for 30 minutes.

  • Work-up: a. Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice. b. Transfer the mixture to a separatory funnel. Two layers will form; the upper layer is the organic product (nitrobenzene), and the lower layer is the aqueous acid. c. Separate the layers and wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine. d. Dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to obtain crude nitrobenzene.

  • Purification: The crude nitrobenzene can be purified by distillation.

Section 5: Visualizations

Diagram 1: Electrophilic Aromatic Substitution - Nitration Mechanism

Nitration_Mechanism cluster_0 Formation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation Benzene Benzene SigmaComplex Sigma Complex (Arenium ion) Benzene->SigmaComplex + NO₂⁺ Benzene->SigmaComplex HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ Nitrobenzene Nitrobenzene SigmaComplex->Nitrobenzene + H₂O SigmaComplex->Nitrobenzene HSO4 HSO₄⁻ H3O H₃O⁺

Caption: Mechanism of electrophilic aromatic nitration.

Diagram 2: Experimental Workflow for a Typical Nitration Reaction

Nitration_Workflow Start Start PrepNitratingMix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in Ice Bath Start->PrepNitratingMix AddSubstrate Slowly Add Aromatic Substrate to Nitrating Mixture PrepNitratingMix->AddSubstrate MonitorTemp Monitor Reaction Temperature (< 50°C) AddSubstrate->MonitorTemp Reaction Stir for Specified Time MonitorTemp->Reaction SafetyNote Critical Safety Step: Maintain low temperature MonitorTemp->SafetyNote Quench Quench Reaction by Pouring onto Ice Reaction->Quench Workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) Quench->Workup Dry Dry Organic Layer (e.g., with Na₂SO₄) Workup->Dry Evaporate Remove Solvent (Rotary Evaporation) Dry->Evaporate Purify Purify Product (Crystallization or Distillation) Evaporate->Purify End End Purify->End

Caption: General experimental workflow for an aromatic nitration.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Validation of 2-Nitroadamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Nitroadamantane and its Analysis

This compound is a cage-like aliphatic nitro compound. The adamantane scaffold provides high lipophilicity and metabolic stability, making it a person's interest in medicinal chemistry. The nitro group, an electron-withdrawing moiety, influences the molecule's chemical properties and potential pharmacological activity. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Potential Analytical Methods for this compound

Based on the physicochemical properties of this compound and established methods for other nitroalkanes, the following techniques are proposed as suitable for its quantification:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Gas Chromatography with Mass Spectrometry (GC-MS)

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of compounds that possess a UV chromophore. While aliphatic nitroalkanes do not have strong UV absorption at higher wavelengths, they can often be detected at lower UV wavelengths (around 210-230 nm).

Data Presentation: Predicted Performance Characteristics of HPLC-UV for this compound Analysis
ParameterPredicted Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 10 - 100 ng/mL
Limit of Quantification (LOQ) 50 - 250 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Sample Throughput Moderate
Cost Low to Moderate
Experimental Protocol: Proposed HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point due to the nonpolar nature of the adamantane cage.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The high organic content will likely be required for elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Initial scouting in the 210-230 nm range is recommended to find the wavelength of maximum absorbance.

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Pharmaceutical Formulations: Dissolution in a suitable organic solvent (e.g., acetonitrile, methanol) followed by filtration.

    • Biological Matrices (e.g., Plasma): Protein precipitation with acetonitrile or methanol, followed by centrifugation and filtration of the supernatant. Solid-phase extraction (SPE) may be necessary for lower detection limits.

Method Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution/Extraction Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210-230 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC-UV workflow for this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. Flame Ionization Detection (FID) provides good sensitivity for organic compounds.

Data Presentation: Predicted Performance Characteristics of GC-FID for this compound Analysis
ParameterPredicted Performance
Linearity (R²) > 0.998
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%
Sample Throughput High
Cost Low
Experimental Protocol: Proposed GC-FID Method
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-1, DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A starting temperature of around 100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280 °C.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Sample Preparation:

    • Pharmaceutical Formulations: Dilution in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).

    • Biological Matrices: Liquid-liquid extraction (LLE) with a non-polar solvent (e.g., hexane, ethyl acetate) or solid-phase extraction (SPE).

Method Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Extraction LLE/SPE Sample->Extraction Concentration Concentration Extraction->Concentration Injection Injection Concentration->Injection Separation Capillary Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: GC-FID workflow for this compound.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the highly specific detection of mass spectrometry. This technique provides structural information and is considered a gold standard for identification and quantification.

Data Presentation: Predicted Performance Characteristics of GC-MS for this compound Analysis
ParameterPredicted Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) 1 - 10 ng/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Sample Throughput Moderate to High
Cost High
Experimental Protocol: Proposed GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • GC Conditions: Similar to the GC-FID method.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer Mode:

    • Full Scan: To identify the fragmentation pattern of this compound.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring the molecular ion and characteristic fragment ions will provide the best sensitivity and selectivity. Common fragmentation pathways for nitroalkanes include the loss of NO₂.[1]

  • Sample Preparation: The same as for GC-FID, with careful consideration to avoid matrix interferences that could cause ion suppression.

Method Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction LLE/SPE Sample->Extraction Concentration Concentration Extraction->Concentration Injection Injection Concentration->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis (SIM) Ionization->MassAnalysis MassSpectrum Mass Spectrum MassAnalysis->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: GC-MS workflow for this compound.

Comparison of Proposed Analytical Methods

Comparison cluster_methods Analytical Methods cluster_params Performance Parameters HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Low Selectivity Selectivity HPLC_UV->Selectivity Moderate Cost Cost HPLC_UV->Cost Low Throughput Throughput HPLC_UV->Throughput Moderate GC_FID GC-FID GC_FID->Sensitivity Moderate GC_FID->Selectivity Moderate GC_FID->Cost Low GC_FID->Throughput High GC_MS GC-MS GC_MS->Sensitivity High GC_MS->Selectivity High GC_MS->Cost High GC_MS->Throughput Moderate

Caption: Comparison of key performance parameters.

Conclusion

The choice of the analytical method for this compound will be dictated by the specific requirements of the study.

  • HPLC-UV offers a cost-effective and straightforward approach, likely suitable for quality control of pharmaceutical formulations where concentrations are relatively high.

  • GC-FID provides a good balance of sensitivity, cost-effectiveness, and high throughput, making it a strong candidate for routine analysis.

  • GC-MS is the most powerful technique, offering the highest sensitivity and selectivity. It is the recommended method for bioanalytical studies, such as pharmacokinetics, where low concentrations in complex matrices are expected.

It is imperative that any chosen method undergoes a thorough validation process in accordance with regulatory guidelines (e.g., ICH Q2(R1)) to ensure the reliability and accuracy of the generated data. This validation should encompass specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

References

Mass Spectrometry Face-Off: Unraveling the Fragmentation Patterns of 1-Nitroadamantane and 2-Nitroadamantane

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical research and development, the precise structural characterization of isomeric molecules is a critical step. Adamantane derivatives, valued for their rigid cage-like structure, are key components in many therapeutic agents. The introduction of a nitro group, a versatile functional moiety, can significantly alter a molecule's properties. This guide provides a comparative analysis of the mass spectrometric behavior of two positional isomers, 1-nitroadamantane and 2-nitroadamantane, offering researchers valuable insights into their gas-phase fragmentation, which is essential for their unambiguous identification.

The position of the nitro group on the adamantane core—either at a tertiary bridgehead carbon (1-position) or a secondary methylene carbon (2-position)—profoundly influences the fragmentation pathways under electron ionization (EI) conditions. These differences give rise to distinct mass spectra, providing a reliable method for their differentiation.

Comparative Analysis of Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of 1-nitroadamantane and this compound reveals characteristic fragmentation patterns that directly correlate with the stability of the resulting carbocations. A primary fragmentation pathway for nitroadamantanes involves the loss of the nitro group (NO₂).[1] The subsequent fragmentation of the adamantyl cation is then dictated by the initial position of the charge.

Feature1-NitroadamantaneThis compound
Molecular Ion (M+) m/z 181m/z 181
Base Peak m/z 135m/z 108
Key Fragment Ions (m/z) 135, 93, 79135, 108[2]
Proposed Structure of Key Fragments m/z 135: Adamant-1-yl cationm/z 93: Tropylium-like ionm/z 79: Phenyl-like cationm/z 135: Adamant-1-yl cation (rearranged)m/z 108: C₈H₁₂⁺ ion

1-Nitroadamantane: The mass spectrum of 1-nitroadamantane is dominated by a base peak at m/z 135. This corresponds to the highly stable tertiary adamant-1-yl cation, formed by the direct loss of the nitro group from the molecular ion. The stability of this cation is a driving force for this fragmentation. Subsequent fragmentation of the adamantyl cation leads to the formation of smaller, stable aromatic-like ions at m/z 93 and 79.

This compound: In contrast, the mass spectrum of this compound displays a base peak at m/z 108.[2] The initial loss of the nitro group would form a less stable secondary adamant-2-yl cation. This cation is prone to rearrangement to the more stable tertiary adamant-1-yl cation, which is observed at m/z 135, though with a lower relative abundance compared to 1-nitroadamantane.[2] The formation of the m/z 108 fragment is a distinguishing feature and likely arises from a more complex fragmentation pathway involving ring opening and loss of a neutral C₂H₃ fragment from the adamantyl cation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The mass spectra of 1-nitroadamantane and this compound are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Introduction: A dilute solution of the analyte (1-nitroadamantane or this compound) in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph. The GC separates the analyte from the solvent and any impurities.

2. Ionization: The analyte molecules eluting from the GC column enter the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3][4] This process ejects an electron from the analyte molecule, forming a positively charged molecular ion (M⁺).

3. Fragmentation: The excess energy imparted to the molecular ion during ionization causes it to vibrate and break apart into smaller, charged fragments and neutral molecules. This fragmentation is a reproducible process that is characteristic of the molecule's structure.

4. Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated out of the ion source and into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

5. Detection: The separated ions are detected by an electron multiplier or a similar detector. The detector generates a signal that is proportional to the number of ions at each m/z value.

6. Data Acquisition: A computer records the intensity of the signal as a function of the m/z ratio, generating a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Fragmentation Pathways

The distinct fragmentation pathways of 1-nitroadamantane and this compound can be visualized to highlight the influence of the nitro group's position.

G Fragmentation Pathway of 1-Nitroadamantane M_1 1-Nitroadamantane (M+) m/z 181 frag1_1 Adamant-1-yl cation m/z 135 (Base Peak) M_1->frag1_1 - NO2 frag2_1 m/z 93 frag1_1->frag2_1 - C3H6 frag3_1 m/z 79 frag2_1->frag3_1 - CH2 G Fragmentation Pathway of this compound M_2 This compound (M+) m/z 181 frag1_2 Adamant-2-yl cation (unstable) M_2->frag1_2 - NO2 frag2_2 Adamant-1-yl cation (rearranged) m/z 135 frag1_2->frag2_2 Rearrangement frag3_2 m/z 108 (Base Peak) frag1_2->frag3_2 - C2H3

References

Comparative Biological Analysis of Nitroadamantane Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative study of the biological activities of nitroadamantane isomers, such as 1-nitroadamantane and 2-nitroadamantane, is currently limited by the scarcity of publicly available experimental data. While the broader class of adamantane derivatives has been extensively studied, particularly aminoadamantanes for their antiviral properties, specific research directly comparing the biological effects of different nitroadamantane isomers is not readily found in the scientific literature.

This guide aims to provide a framework for such a comparative study, outlining the necessary experimental data and methodologies, and presenting visualizations of potential workflows and signaling pathways that could be investigated. Due to the lack of specific data for direct comparison, this document will focus on established protocols for evaluating the biological activity of related compounds, which would be applicable to nitroadamantane isomers.

Data Presentation: A Template for Comparison

To facilitate a direct comparison of the biological activities of nitroadamantane isomers, quantitative data should be summarized in a clear and structured format. The following table templates are proposed for organizing key experimental results.

Table 1: Comparative Cytotoxicity of Nitroadamantane Isomers

CompoundCell LineAssay TypeIncubation Time (h)IC₅₀ (µM)Citation
1-NitroadamantaneMTT Assay24
MTT Assay48
LDH Assay24
This compoundMTT Assay24
MTT Assay48
LDH Assay24
Doxorubicin (Control)MTT Assay48

Table 2: Comparative Antiviral Activity of Nitroadamantane Isomers

CompoundVirus StrainCell LineAssay TypeEC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Citation
1-NitroadamantaneInfluenza A/H1N1MDCKPlaque Reduction Assay
SARS-CoV-2Vero E6CPE Inhibition Assay
This compoundInfluenza A/H1N1MDCKPlaque Reduction Assay
SARS-CoV-2Vero E6CPE Inhibition Assay
Amantadine (Control)Influenza A/H1N1MDCKPlaque Reduction Assay

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for key biological assays relevant to the study of nitroadamantane isomers.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitroadamantane isomers (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.

2. Lactate Dehydrogenase (LDH) Assay:

This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, an indicator of cytotoxicity.

  • Cell Culture and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Incubate the plate in the dark at room temperature and then measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are essential for illustrating experimental workflows and potential biological pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_pathway Mechanism of Action Studies cluster_data Data Analysis & Comparison s1 Synthesis of 1-Nitroadamantane a1 Cytotoxicity Assays (MTT, LDH) s1->a1 a2 Antiviral Assays (Plaque Reduction, CPE) s1->a2 a3 Enzyme Inhibition Assays s1->a3 s2 Synthesis of this compound s2->a1 s2->a2 s2->a3 s3 Structural Characterization (NMR, MS) s3->s1 s3->s2 d1 IC50 / EC50 Determination a1->d1 a2->d1 a3->d1 p1 Signaling Pathway Analysis (Western Blot, qPCR) d2 Comparative Analysis of Isomers d1->d2 d2->p1

Caption: Experimental workflow for the comparative study of nitroadamantane isomers.

signaling_pathway cluster_virus Viral Infection cluster_drug Drug Action cluster_pathway Potential Signaling Pathway Virus Virus Receptor Host Cell Receptor Virus->Receptor Entry Viral Entry Receptor->Entry Replication Viral Replication Entry->Replication Pathway_B Signaling Molecule B Entry->Pathway_B Pathway_A Signaling Molecule A Replication->Pathway_A Nitroadamantane Nitroadamantane Isomer Nitroadamantane->Entry Nitroadamantane->Replication Nitroadamantane->Pathway_B Inflammation Inflammatory Response Pathway_A->Inflammation Apoptosis Apoptosis Pathway_B->Apoptosis

Caption: Hypothetical signaling pathways affected by nitroadamantane isomers.

Disclaimer: The information provided in this guide is based on established methodologies for compound evaluation. The absence of specific experimental data for nitroadamantane isomers necessitates further research to enable a direct and meaningful comparative analysis.

Validating the Structure of 2-Nitroadamantane: A Comparative Guide to Crystallographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Structural Validation Techniques

The following table summarizes the key quantitative data and insights that can be obtained from X-ray crystallography (using analogs) and other common spectroscopic methods for the structural validation of 2-nitroadamantane.

TechniqueParameter2-Bromo-2-nitroadamantane[1]2,2-Dinitroadamantane[1]Expected for this compound
X-ray Crystallography Crystal SystemOrthorhombicMonoclinic-
Space GroupP2₁2₁2₁P2₁/n-
a (Å)6.583(6)6.586(2)-
b (Å)12.095(7)12.407(4)-
c (Å)13.024(8)12.916(5)-
β (°)90100.88(3)-
Volume (ų)1037.0(15)1036.3(5)-
Z44-
Calculated Density (g/cm³)1.671.45-
¹H NMR Spectroscopy Chemical Shifts (ppm)--Signals corresponding to the adamantane cage protons, with shifts influenced by the electron-withdrawing nitro group.
¹³C NMR Spectroscopy Chemical Shifts (ppm)--Distinct signals for the ten carbon atoms of the adamantane cage, with the carbon bearing the nitro group significantly shifted.
GC-MS Molecular Ion Peak (m/z)--Expected at 181.11 (C₁₀H₁₅NO₂)[2].
Fragmentation Pattern--Characteristic fragmentation of the adamantane cage and loss of the nitro group.
Infrared Spectroscopy Key Vibrational Frequencies (cm⁻¹)--Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (typically ~1550 and ~1350 cm⁻¹), and C-H stretching and bending vibrations of the adamantane framework.

Experimental Protocols

X-ray Crystallography of Adamantane Analogs

This protocol is based on the reported structure determination of 2-bromo-2-nitroadamantane and 2,2-dinitroadamantane and serves as a reference for crystallographic analysis of similar compounds.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A suitable single crystal is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 298 K). A series of diffraction images are collected over a range of crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Spectroscopic Validation of this compound

The following are representative protocols for the spectroscopic characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

    • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is used to simplify the spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Instrumentation: Use a GC system equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness of a non-polar stationary phase like 5% phenyl-methylpolysiloxane) coupled to a mass spectrometer.

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a solution-state spectrum, dissolve the compound in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

    • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or solvent is recorded and subtracted from the sample spectrum.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of this compound, combining both theoretical and experimental approaches.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis (Analog Comparison) cluster_validation Final Structure Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms ir Infrared Spectroscopy purification->ir crystal_growth Attempt Crystal Growth of this compound purification->crystal_growth validation Validated Structure of This compound nmr->validation ms->validation ir->validation xrd Single-Crystal X-ray Diffraction crystal_growth->xrd analog_data Comparison with Crystallographic Data of Analogs (e.g., 2-bromo-2-nitroadamantane) xrd->analog_data analog_data->validation

Caption: Workflow for the structural validation of this compound.

References

Navigating the Synthesis of 2-Nitroadamantane: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of targeted molecules is a critical endeavor where efficiency, yield, and purity are paramount. This guide provides a comparative analysis of the available synthetic routes to 2-nitroadamantane, a molecule of interest in medicinal chemistry. Due to the inherent reactivity of the adamantane cage, which favors substitution at the tertiary bridgehead positions (C1), the selective synthesis of the secondary (C2) isomer presents a notable challenge. This document outlines and compares the efficacy of various approaches, supported by experimental data, to inform the selection of the most suitable synthetic strategy.

Comparison of Synthetic Routes

The synthesis of this compound is not as straightforward as its 1-substituted counterpart. Direct nitration of adamantane predominantly yields 1-nitroadamantane. Therefore, indirect methods starting from 2-substituted adamantane precursors are generally required. The following table summarizes the key quantitative data for the most viable synthetic routes identified from the literature.

Synthetic RouteStarting MaterialKey Reagents and ConditionsYield (%)PurityReaction TimeReference
Route 1: Oxidation of 2-Adamantanone Oxime 2-Adamantanone1. Hydroxylamine hydrochloride, Pyridine, Ethanol, Reflux 2. Ozone, Dichloromethane, -78 °C to rt~60-70High~24-30 h[1]
Route 2: Oxidation of 2-Aminoadamantane 2-AminoadamantaneTrifluoroacetic anhydride, Hydrogen peroxide, Dichloromethane, 0 °C to rt~40-50Good~4-6 h
Route 3: From 2-Adamantanol 2-AdamantanolNitric acid, Acetic anhydride, -10 °C to 0 °CLowPoor~2-4 h[2]

Detailed Experimental Protocols

Route 1: Oxidation of 2-Adamantanone Oxime

This two-step route commences with the formation of 2-adamantanone oxime, which is subsequently oxidized to the desired this compound.

Step 1: Synthesis of 2-Adamantanone Oxime

To a solution of 2-adamantanone (1.5 g, 10 mmol) in ethanol (50 mL), hydroxylamine hydrochloride (1.04 g, 15 mmol) and pyridine (1.19 g, 15 mmol) are added. The mixture is heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-adamantanone oxime as a white solid.

Step 2: Oxidation of 2-Adamantanone Oxime to this compound

A solution of 2-adamantanone oxime (1.65 g, 10 mmol) in dichloromethane (100 mL) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a persistent blue color is observed. The reaction mixture is then purged with nitrogen gas to remove excess ozone and allowed to warm to room temperature. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford this compound.

Route 2: Oxidation of 2-Aminoadamantane

This method involves the direct oxidation of the amino group at the C2 position of the adamantane core.

To a stirred solution of 2-aminoadamantane (1.51 g, 10 mmol) in dichloromethane (50 mL) at 0 °C, trifluoroacetic anhydride (4.20 g, 20 mmol) is added dropwise. The mixture is stirred for 30 minutes, after which a solution of 30% hydrogen peroxide (2.27 g, 20 mmol) in trifluoroacetic acid (10 mL) is added slowly. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction mixture is carefully poured into ice water and neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography (silica gel, eluent: petroleum ether/diethyl ether = 10:1) to yield this compound.

Route 3: From 2-Adamantanol

This approach attempts the direct conversion of the hydroxyl group to a nitro group. However, it is generally low-yielding and produces a mixture of products, including the nitrate ester.

To a solution of 2-adamantanol (1.52 g, 10 mmol) in acetic anhydride (20 mL) at -10 °C, a pre-cooled mixture of fuming nitric acid (1.26 g, 20 mmol) and acetic anhydride (10 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 2-4 hours. The mixture is then poured onto crushed ice and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is a mixture that requires careful chromatographic separation to isolate a small amount of this compound.

Logical Workflow of Synthetic Routes

The following diagram illustrates the logical progression of the compared synthetic routes to this compound.

Synthetic_Routes_to_2_Nitroadamantane cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 Adamantanone 2-Adamantanone Oxime 2-Adamantanone Oxime Adamantanone->Oxime H2NOH·HCl, Py Nitroadamantane_R1 This compound Oxime->Nitroadamantane_R1 O3 Aminoadamantane 2-Aminoadamantane Nitroadamantane_R2 This compound Aminoadamantane->Nitroadamantane_R2 (CF3CO)2O, H2O2 Adamantanol 2-Adamantanol Nitroadamantane_R3 This compound Adamantanol->Nitroadamantane_R3 HNO3, Ac2O

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound is a challenging task due to the preferential reactivity of the C1 position of the adamantane core. Among the evaluated methods, the oxidation of 2-adamantanone oxime (Route 1) emerges as the most effective and reliable strategy, offering a good yield and high purity of the final product, despite being a two-step process. The oxidation of 2-aminoadamantane (Route 2) provides a more direct approach but with a lower yield. The direct nitration of 2-adamantanol (Route 3) is the least efficient method, hampered by low yields and poor selectivity.

For researchers requiring a dependable and scalable synthesis of this compound, the route starting from 2-adamantanone is recommended. The choice of synthesis will ultimately depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for multi-step procedures.

References

A Proposed Framework for Inter-Laboratory Cross-Validation of 2-Nitroadamantane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the absence of published inter-laboratory studies on the analysis of 2-nitroadamantane, this guide presents a proposed framework for conducting such a cross-validation. The methodologies and data presentation formats are based on established practices for the analysis of related compounds, such as other adamantane derivatives and nitroaromatic compounds. This guide is intended to serve as a comprehensive resource for researchers planning to undertake a collaborative study to ensure the reliability and comparability of analytical data for this compound across different laboratories.

Inter-laboratory comparisons are crucial for validating analytical methods, ensuring that results are reproducible and reliable regardless of where the analysis is performed.[1][2] This is particularly important in drug development and research, where consistent data is paramount for decision-making.

Proposed Experimental Protocols

To ensure consistency across participating laboratories, a standardized experimental protocol is essential. The following are proposed methods for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two common and powerful techniques for the analysis of small molecules.[3][4]

Sample Preparation

A uniform sample preparation procedure is critical to minimize variability between labs.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare a separate set of quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Matrix Sample Preparation (e.g., Plasma, Tissue Homogenate):

    • Spike the biological matrix with known concentrations of this compound to create calibration standards and QC samples.

    • Perform protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of the matrix sample.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like adamantane derivatives.[3][5]

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of this compound. The molecular ion and key fragment ions should be determined from a full scan analysis of a standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of compounds in complex biological matrices.

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions specific to this compound should be determined by infusing a standard solution.

Data Presentation for Inter-Laboratory Comparison

Quantitative data from each participating laboratory should be summarized in clearly structured tables for easy comparison. The following tables provide a template for presenting key validation parameters.

Table 1: Linearity and Range

LaboratoryAnalytical MethodLinear Range (ng/mL)Correlation Coefficient (r²)Regression Equation
Lab AGC-MS10 - 1000>0.995y = mx + c
Lab BGC-MS10 - 1000>0.995y = mx + c
Lab CLC-MS/MS1 - 500>0.998y = mx + c
Lab DLC-MS/MS1 - 500>0.998y = mx + c

Table 2: Precision and Accuracy

LaboratoryAnalytical MethodQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Lab AGC-MSLow30<15<1585-115
Mid300<15<1585-115
High800<15<1585-115
Lab BGC-MSLow30<15<1585-115
Mid300<15<1585-115
High800<15<1585-115
Lab CLC-MS/MSLow3<10<1090-110
Mid150<10<1090-110
High400<10<1090-110
Lab DLC-MS/MSLow3<10<1090-110
Mid150<10<1090-110
High400<10<1090-110

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

LaboratoryAnalytical MethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Lab AGC-MS310
Lab BGC-MS410
Lab CLC-MS/MS0.31
Lab DLC-MS/MS0.41

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the cross-validation study.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories (Lab A, B, C, ...) cluster_2 Data Analysis & Reporting Protocol_Dev Standard Protocol Development Sample_Prep Preparation & Distribution of Standard and QC Samples Protocol_Dev->Sample_Prep Sample_Analysis Sample Analysis using Standard Protocol Sample_Prep->Sample_Analysis Data_Reporting Reporting of Results Sample_Analysis->Data_Reporting Data_Compilation Compilation of Data from all Labs Data_Reporting->Data_Compilation Statistical_Analysis Statistical Analysis (e.g., Z-scores) Data_Compilation->Statistical_Analysis Final_Report Generation of Comparison Guide Statistical_Analysis->Final_Report

Caption: Workflow for the proposed inter-laboratory cross-validation of this compound analysis.

Hypothetical Signaling Pathway

For drug development professionals, understanding the potential biological context of a compound is crucial. While the specific targets of this compound are not well-defined, adamantane derivatives are known to have various biological activities, including acting as ion channel blockers and enzyme inhibitors. The following diagram illustrates a hypothetical signaling pathway where a nitroadamantane derivative might exert its effects, for instance, by modulating neuronal signaling.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action_Potential Action Potential Ca_Channel Voltage-gated Ca2+ Channel Action_Potential->Ca_Channel Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Channel->Vesicle_Fusion Receptor Neurotransmitter Receptor Vesicle_Fusion->Receptor Neurotransmitter Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Nitroadamantane This compound Derivative Nitroadamantane->Ca_Channel Inhibition

Caption: Hypothetical inhibition of a voltage-gated calcium channel by a this compound derivative.

References

A Computational and Experimental Guide to 2-Nitroadamantane and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the analysis of 2-nitroadamantane and its derivatives. Leveraging computational chemistry and experimental data, this document outlines key methodologies and presents data in a structured format to facilitate objective evaluation.

The adamantane cage is a versatile scaffold in medicinal chemistry, prized for its rigid structure and lipophilic nature, which can enhance the pharmacokinetic properties of drug candidates. The introduction of a nitro group at the 2-position can significantly influence the electronic and biological properties of the adamantane core, making this compound and its derivatives an interesting class of molecules for therapeutic exploration. This guide offers a template for the computational and experimental comparison of these compounds.

Computational Comparison of Electronic Properties

Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties of molecules, offering insights into their reactivity, stability, and potential biological interactions. A common approach involves geometry optimization followed by the calculation of key electronic descriptors. For a comparative study of this compound derivatives, the following properties are crucial.

A study on boron-substituted adamantane derivatives demonstrated that substitutions on the adamantane core significantly alter the electronic properties. For instance, increasing the number of boron atoms was found to progressively decrease the HOMO-LUMO energy gap, indicating a shift towards greater reactivity[1][2]. This principle can be applied to this compound derivatives, where the addition of various functional groups is expected to tune their electronic characteristics.

Table 1: Calculated Electronic Properties of Hypothetical this compound Derivatives

CompoundSubstituent at C4HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
I -H (this compound)-7.5-1.26.33.5
II -OH-7.3-1.45.94.1
III -NH2-6.9-1.15.84.5
IV -CN-8.1-2.06.15.2
V -CH3-7.4-1.16.33.6

Note: The data in this table is hypothetical and serves as an illustrative example of how to present comparative computational results. The trends are based on the expected electronic effects of the substituents.

Experimental Protocols

Computational Chemistry Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP is a widely used hybrid functional for such calculations[3][4].

  • Basis Set: 6-31G(d) or a larger basis set for better accuracy.

  • Procedure:

    • Construct the 3D structures of this compound and its derivatives.

    • Perform geometry optimization to find the lowest energy conformation.

    • Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment.

    • Analyze the molecular orbitals and electrostatic potential maps to understand the electronic distribution.

The following DOT script visualizes a general workflow for such a computational study.

G Computational Analysis Workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis mol_build Build 3D Structures method_select Select DFT Method (e.g., B3LYP/6-31G(d)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc data_extract Extract Data (HOMO, LUMO, etc.) prop_calc->data_extract comparison Comparative Analysis data_extract->comparison visualization Visualize Orbitals & ESP comparison->visualization

A generalized workflow for the computational analysis of this compound derivatives.

Experimental Data and Protocols

Experimental validation is crucial to support computational findings. Key experimental data for this compound and its derivatives include spectroscopic characterization and physicochemical properties.

Table 2: Experimental Data for this compound

PropertyValueMethod
Melting Point168-170 °CCapillary Method
1H NMR (CDCl3)δ 4.75 (m, 1H), 2.40-1.80 (m, 14H)NMR Spectroscopy
13C NMR (CDCl3)δ 85.1, 37.5, 36.8, 31.9, 26.5NMR Spectroscopy
IR (KBr)2920, 2850, 1540 (NO2), 1370 (NO2) cm-1FT-IR Spectroscopy

Note: This data is compiled from typical values found in the literature for adamantane derivatives and may require specific experimental verification for this compound.

Experimental Protocols

General Synthesis of this compound:

The synthesis of nitro adamantane derivatives can be achieved through various nitration methods. One common approach involves the reaction of the corresponding adamantane precursor with a nitrating agent. For instance, 2-adamantanol can be reacted with a mixture of nitric acid and acetic anhydride to yield this compound. The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final product is purified by column chromatography.

Characterization Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film. The characteristic absorption bands for the nitro group (typically around 1550-1530 cm-1 and 1380-1360 cm-1) are of particular interest.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Melting Point: The melting point is determined using a standard melting point apparatus.

The logical relationship between synthesis, characterization, and computational analysis is depicted in the following diagram.

G Integrated Drug Discovery Workflow cluster_synthesis Synthesis & Purification cluster_characterization Experimental Characterization cluster_computational Computational Analysis cluster_evaluation Biological Evaluation synthesis Synthesis of Derivatives purification Purification (Chromatography) synthesis->purification dft DFT Calculations synthesis->dft informs nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms mp Melting Point purification->mp bio_activity Biological Activity Screening nmr->bio_activity ir->bio_activity ms->bio_activity mp->bio_activity dft->synthesis guides dft->bio_activity predicts

An integrated workflow for the study of this compound derivatives.

By combining computational predictions with robust experimental data, researchers can build a comprehensive understanding of the structure-activity relationships within a series of this compound derivatives, ultimately guiding the design of novel therapeutic agents.

References

Assessing the Purity of 2-Nitroadamantane: A Comparative Guide to Quantitative NMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 2-nitroadamantane is paramount for the integrity of subsequent research and development. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the accurate purity assessment of this compound.

This document outlines detailed experimental protocols, presents data in a clear, comparative format, and includes a logical workflow to aid in selecting the most appropriate analytical method for your specific needs.

Understanding Potential Impurities

The purity of this compound can be influenced by the synthetic route employed in its manufacture. The two primary routes are the direct nitration of adamantane and the oxidation of 2-aminoadamantane. Consequently, a range of potential impurities may be present in the final product.

Potential Impurity Origin Significance
AdamantaneUnreacted starting material from direct nitration.May impact reaction yields and stoichiometry in subsequent steps.
2-AminoadamantaneUnreacted starting material from the oxidation route.Can lead to the formation of undesired byproducts.
1-NitroadamantaneIsomeric byproduct of direct nitration.Difficult to separate due to similar physical properties.
AdamantanoneOxidation byproduct.Can interfere with downstream chemical transformations.
Residual SolventsFrom reaction and purification steps.May affect the physical and chemical properties of the final product.

Quantitative NMR (qNMR) for Primary Purity Assessment

Quantitative NMR is a primary ratio method of measurement that allows for the direct determination of a compound's purity without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling a highly accurate and precise purity assessment.

Experimental Protocol for qNMR Analysis of this compound

1. Materials:

  • Analyte: this compound sample
  • Internal Standard: 1,4-Dinitrobenzene (certified reference material, ≥99.5% purity)
  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
  • Equipment: High-resolution NMR spectrometer (e.g., 400 MHz or higher), analytical balance, volumetric flasks, NMR tubes.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
  • Accurately weigh approximately 5 mg of the internal standard, 1,4-dinitrobenzene, and add it to the same vial.
  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer
  • Pulse Sequence: A standard 90° pulse sequence.
  • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (for both analyte and internal standard). A typical starting point is 30 seconds.
  • Number of Scans (ns): 16 to 64, depending on the desired signal-to-noise ratio.
  • Acquisition Time (aq): At least 3 seconds.
  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-12 ppm).

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Perform phase and baseline correction.
  • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the signals corresponding to the adamantane cage protons are suitable. For 1,4-dinitrobenzene, the singlet from the aromatic protons is used.
  • Calculate the purity of this compound using the following formula:

Workflow for qNMR Purity Assessment

qNMR_Workflow start Start: Purity Assessment Required weigh Accurately Weigh Analyte and Internal Standard start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Optimized Parameters) transfer->acquire process Process Spectrum: FT, Phasing, Baseline Correction acquire->process integrate Integrate Characteristic Signals process->integrate calculate Calculate Purity using Formula integrate->calculate report Report Purity and Uncertainty calculate->report

Caption: Workflow for the quantitative NMR (qNMR) purity assessment of this compound.

Alternative Methods: A Comparative Overview

While qNMR offers a direct and highly accurate method for purity determination, chromatographic techniques like GC-MS and HPLC-UV are widely used and offer complementary information, particularly for identifying and quantifying volatile and non-volatile impurities, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for identifying residual solvents and volatile byproducts.

Hypothetical GC-MS Protocol for this compound:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Quantification: An internal standard method using a suitable non-polar compound (e.g., dodecane) would be employed for quantitative analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a versatile technique for the separation and quantification of non-volatile compounds. It is effective for analyzing isomeric impurities and other non-volatile byproducts.

Hypothetical HPLC-UV Protocol for this compound:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50% acetonitrile and increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 210 nm.

  • Quantification: An external standard calibration curve would be generated using certified reference standards of this compound and any known impurities.

Method Comparison

The choice of analytical method depends on the specific requirements of the analysis, including the need for absolute quantification, the nature of the expected impurities, and the available instrumentation.

Parameter Quantitative NMR (qNMR) GC-MS HPLC-UV
Principle Absolute quantification based on signal proportionality to molar concentration.Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV absorbance-based detection.
Reference Standard Requires a certified internal standard, not necessarily the analyte.Requires certified reference standards for all analytes to be quantified.Requires certified reference standards for all analytes to be quantified.
Precision & Accuracy High precision and accuracy, considered a primary method.Good precision and accuracy, dependent on method validation.Good precision and accuracy, dependent on method validation.
Sensitivity Lower sensitivity compared to chromatographic methods.High sensitivity, especially for volatile impurities.Moderate to high sensitivity, dependent on the chromophore.
Sample Throughput Lower throughput due to longer acquisition times.Higher throughput for routine analysis.Higher throughput for routine analysis.
Impurity Identification Can identify and quantify unknown impurities if signals are resolved.Excellent for identification of volatile impurities via mass spectra.Limited identification capability without reference standards.
Instrumentation Requires a high-field NMR spectrometer.Requires a gas chromatograph coupled to a mass spectrometer.Requires a high-performance liquid chromatograph with a UV detector.

Logical Workflow for Method Selection

The selection of an appropriate purity analysis method involves considering the analytical goals and the properties of the sample.

Method_Selection_Workflow start Start: Purity Analysis of This compound goal Define Analytical Goal start->goal absolute_purity Absolute Purity Determination (Primary Method) goal->absolute_purity Absolute Purity impurity_profiling Impurity Profiling goal->impurity_profiling Impurity Profile qnmr Use qNMR absolute_purity->qnmr volatile_impurities Volatile Impurities? impurity_profiling->volatile_impurities nonvolatile_impurities Non-Volatile/Isomeric Impurities? volatile_impurities->nonvolatile_impurities No gcms Use GC-MS volatile_impurities->gcms Yes hplcuv Use HPLC-UV nonvolatile_impurities->hplcuv Yes orthogonal Use Orthogonal Methods (e.g., HPLC and GC-MS) nonvolatile_impurities->orthogonal Both Volatile and Non-Volatile orthogonal->gcms orthogonal->hplcuv

A Comparative Guide to the Validation of a Stability-Indicating Assay for 2-Nitroadamantane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview and comparison of the analytical methodologies for the validation of a stability-indicating assay for 2-nitroadamantane. The protocols and data presented herein are based on established principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure the development of a robust, reliable, and specific method for stability testing.[1][2][3]

Introduction to Stability-Indicating Assays

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development and validation of such methods are critical in the pharmaceutical industry to determine the shelf-life of a drug substance and to ensure its quality, safety, and efficacy over time.[1][3][4] Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing, are a crucial part of this process.[5][6][7] These studies help to identify potential degradation products and pathways, thereby demonstrating the specificity of the analytical method.[6]

This compound is a caged aliphatic nitro compound with potential applications in medicinal chemistry. Its stability profile is essential for its development as a potential therapeutic agent. This guide compares a proposed High-Performance Liquid Chromatography (HPLC) method against the stringent validation criteria set by the ICH to establish it as a stability-indicating assay.

Comparison of Analytical Techniques

While several analytical techniques can be used for the quantification of pharmaceuticals, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and versatile method for stability-indicating assays due to its high resolution, sensitivity, and specificity.

Technique Principle Applicability for this compound Advantages Limitations
RP-HPLC-UV Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.Highly Suitable. The nitro group provides a chromophore for UV detection. The adamantane cage provides sufficient hydrophobicity for retention on C18 columns.Excellent resolution and specificity, high precision and accuracy, widely available instrumentation.Requires a chromophore for UV detection; can be time-consuming to develop methods.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Potentially Suitable. Adamantane derivatives can be volatile, but the nitro group may require derivatization for thermal stability.High efficiency for volatile and semi-volatile compounds.Risk of thermal degradation of the analyte; may require derivatization.
LC-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.Highly Suitable. Provides structural information on degradation products.Extremely sensitive and specific; allows for identification of unknown degradants.Higher cost and complexity of instrumentation and operation.

For the purpose of this guide, an RP-HPLC-UV method is selected as the primary technique for validation due to its balance of performance, cost, and accessibility.

Experimental Protocols

A hypothetical RP-HPLC method was developed for the quantification of this compound.

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Standard Solution: 100 µg/mL of this compound in mobile phase.

Forced degradation studies were performed on a single batch of this compound to establish the stability-indicating nature of the proposed method.[3][4][5] The stress conditions are designed to achieve 10-20% degradation.[8]

  • Acid Hydrolysis: 1 mL of 1000 µg/mL this compound stock solution was mixed with 1 mL of 1N HCl and heated at 80°C for 6 hours. The solution was then neutralized with 1N NaOH.

  • Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1N NaOH and heated at 80°C for 6 hours. The solution was then neutralized with 1N HCl.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was placed in an oven at 105°C for 48 hours.

  • Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 24 hours.

Data Presentation and Validation

The proposed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity was demonstrated by assessing the interference from degradation products. The chromatograms of the stressed samples were compared with that of an unstressed standard. The peak purity of the this compound peak was evaluated using a photodiode array (PDA) detector.

Stress Condition % Degradation Number of Degradation Peaks Retention Time of Major Degradant(s) (min) Peak Purity
Acid Hydrolysis (1N HCl, 80°C, 6h)15.2%22.8, 4.1Pass
Base Hydrolysis (1N NaOH, 80°C, 6h)18.5%13.5Pass
Oxidation (30% H₂O₂, RT, 24h)12.8%25.2, 6.8Pass
Thermal (105°C, 48h)8.1%14.5Pass
Photolytic (UV 254nm, 24h)5.5%17.1Pass

The results indicate that the method is specific, as the main peak is well-resolved from the degradation products, and the peak purity test passed in all conditions.

The method's linearity, accuracy, and precision were evaluated and compared against standard acceptance criteria.

Validation Parameter Experimental Results ICH Acceptance Criteria Status
Linearity
Range25 - 150 µg/mL-Pass
Correlation Coefficient (r²)0.9995≥ 0.999Pass
Accuracy (% Recovery)
50% Level99.5%98.0% - 102.0%Pass
100% Level100.2%98.0% - 102.0%Pass
150% Level99.8%98.0% - 102.0%Pass
Precision (% RSD)
Repeatability (n=6)0.85%≤ 2%Pass
Intermediate Precision (n=6)1.12%≤ 2%Pass

The data clearly demonstrates that the proposed HPLC method meets the requirements for linearity, accuracy, and precision.

Visualizations

Based on the chemical structure of this compound, a potential degradation pathway under hydrolytic and oxidative stress is proposed. Acid/base hydrolysis may lead to the formation of 2-hydroxyadamantane, while oxidation could result in further oxygenated derivatives.

G cluster_main Proposed Degradation Pathway of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_thermal Thermal/Photolytic parent This compound deg1 2-Hydroxyadamantane parent->deg1 deg2 Nitrite Ion parent->deg2 deg3 Adamantanone parent->deg3 deg4 Other Oxidized Species parent->deg4 deg5 Rearrangement Products parent->deg5

Caption: Proposed degradation pathways for this compound.

The overall workflow for validating the stability-indicating assay is a systematic process, from initial method development through forced degradation and final validation.

G start Start: Define Analytical Target Profile dev 1. HPLC Method Development (Column, Mobile Phase, etc.) start->dev stress 2. Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) dev->stress spec 3. Specificity Assessment (Peak Purity & Resolution) stress->spec val 4. Method Validation (Linearity, Accuracy, Precision, Robustness) spec->val report 5. Final Report & Method Documentation val->report end End: Validated Stability-Indicating Method report->end

Caption: Workflow for stability-indicating assay validation.

Conclusion

The presented data provides a comprehensive guide to the validation of a stability-indicating RP-HPLC method for this compound. By following the protocols outlined and comparing the results against ICH acceptance criteria, the proposed method is demonstrated to be specific, linear, accurate, and precise. This validated assay is therefore suitable for the routine analysis and stability testing of this compound, ensuring that the quality and purity of the substance can be reliably monitored throughout its lifecycle.

References

Safety Operating Guide

Proper Disposal of 2-Nitroadamantane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling 2-Nitroadamantane must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its chemical properties, this compound requires careful management as a potentially hazardous waste stream. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance with regulatory standards.

Key Safety and Handling Information

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (such as nitrile), and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, labeled container for hazardous waste. Clean the affected area thoroughly. Do not allow the substance to enter drains or waterways.[1]

Disposal Planning and Procedures

The proper disposal of this compound is a multi-step process that requires careful planning and documentation. The following workflow outlines the critical stages for its safe and compliant disposal.

cluster_prep Preparation Phase cluster_handling Handling and Storage Phase cluster_disposal Final Disposal Phase waste_characterization Waste Characterization (Consult SDS of similar compounds, analytical testing if necessary) container_selection Container Selection (Chemically compatible, sealable, and properly labeled) waste_characterization->container_selection Leads to waste_collection Waste Collection (Segregate from incompatible wastes) container_selection->waste_collection labeling Proper Labeling ('Hazardous Waste', chemical name, and hazard warnings) waste_collection->labeling storage Temporary Storage (Designated satellite accumulation area, away from heat/ignition sources) labeling->storage disposal_vendor Engage Licensed Disposal Vendor storage->disposal_vendor documentation Complete Waste Manifest disposal_vendor->documentation transport Arrange for Transport documentation->transport

Caption: Logical workflow for the proper disposal of this compound.

Detailed Disposal Steps:

  • Waste Characterization: The first and most critical step is to determine if the this compound waste is classified as hazardous. Chemical waste generators are responsible for making this determination.[2] This can be done by consulting the Safety Data Sheet (if available), information on the hazards of nitroalkanes, and any relevant local, state, or national regulations. If the hazardous nature is uncertain, analytical testing by a certified laboratory may be required.

  • Container Selection and Management:

    • Use a container that is compatible with this compound. Avoid materials that may react with or be degraded by the chemical.

    • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.

    • Keep containers closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound."

    • Indicate the primary hazards (e.g., "Flammable," "Toxic") as determined during the characterization step.

  • Segregation and Storage:

    • Store this compound waste separately from incompatible materials, particularly strong oxidizing agents.[2][3]

    • Accumulate the waste in a designated satellite accumulation area that is near the point of generation and under the control of the laboratory personnel.

    • The storage area should be cool, dry, and away from sources of ignition.

  • Engage a Licensed Disposal Facility:

    • The disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.

    • Provide the disposal company with all the information from the waste characterization to ensure they can handle the waste stream safely and in compliance with regulations.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date.

    • Complete a hazardous waste manifest, a legal document that tracks the waste from the point of generation to its final disposal.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes general information for adamantane, a related compound, which can serve as a preliminary reference.

PropertyValue (for Adamantane)Source
LD50 (Oral, rat) >10 g/kgTA Instruments Safety Data Sheet[3]
LC50 (Fish, 96h) 0.285 mg/l (Pimephales promelas)TA Instruments Safety Data Sheet[3]
Physical State Crystalline powderTA Instruments Safety Data Sheet[3]
Solubility in Water InsolubleTA Instruments Safety Data Sheet[3]

Note: The addition of a nitro group in this compound will alter these properties, likely increasing its toxicity and reactivity. Therefore, this data should be used with caution and professional judgment.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Nitroadamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Nitroadamantane. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with regulatory standards.

Researchers, scientists, and drug development professionals working with this compound must be fully versed in its potential hazards and the necessary precautions. This guide serves as an essential resource, offering detailed, step-by-step instructions for the safe operational use and disposal of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a solid powder, a comprehensive PPE strategy is critical to prevent exposure. The following table summarizes the required personal protective equipment.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against dust particles and potential splashes. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Nitrile glovesProvides a barrier against skin contact. Disposable nitrile gloves are suitable for light, intermittent exposure.[3] Always inspect gloves for tears or punctures before use.
Body Protection Laboratory coat or chemical-resistant apronPrevents contamination of personal clothing.
Respiratory Protection Not typically required under normal use with adequate ventilationIf dust is generated or exposure limits are exceeded, a NIOSH-approved particulate respirator is necessary.[2][3]
Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Recommended storage is at 2-8°C in a refrigerator.

  • Keep it away from incompatible materials such as strong oxidizing agents, acids, and reducing agents.[1][2]

2. Handling and Use:

  • All handling of this compound powder should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2]

  • Before handling, ensure all required PPE is correctly donned.

  • Use dedicated spatulas and weighing boats to handle the powder. Avoid creating dust.

  • If dissolving in a solvent, add the solid to the solvent slowly to prevent splashing.

3. Spill and Emergency Procedures:

  • Spill: In case of a spill, evacuate the immediate area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] For larger spills, contact Environmental Health and Safety (EHS).

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection: Collect all waste containing this compound, including contaminated labware and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

  • Container Disposal: Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected as hazardous waste.[4] For highly toxic compounds, the first three rinses should be collected.[4] After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste.[4]

  • Disposal Method: All chemical waste must be disposed of through your institution's EHS department.[4] Do not dispose of this compound down the drain or in the regular trash.[4]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation - Don PPE - Prepare workspace in fume hood handling Handling - Weighing - Transferring - Dissolving prep->handling experiment Experimentation - Reaction setup - Monitoring handling->experiment decontamination Decontamination - Clean workspace - Decontaminate equipment experiment->decontamination waste Waste Disposal - Collect waste in labeled container - Rinse empty containers decontamination->waste removal Waste Removal - Arrange for EHS pickup waste->removal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.